molecular formula C4H5N3S B8772234 6-Amino-3-pyridazinethiol CAS No. 5788-46-5

6-Amino-3-pyridazinethiol

Cat. No.: B8772234
CAS No.: 5788-46-5
M. Wt: 127.17 g/mol
InChI Key: TYYPBSNYNAWEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-pyridazinethiol, registered under CAS Number 18591-81-6, is a chemical compound with the molecular formula C5H7N3S and a molecular weight of 141.19 g/mol . This reagent serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the development of nitrogen- and sulfur-containing heterocycles which are privileged structures in pharmaceutical research . The compound's structure, featuring both amino and thiol functional groups on the pyridazine ring, allows for diverse chemical modifications, including S-alkylation and oxidative coupling, making it a valuable precursor for synthesizing complex molecules and disulfide-linked architectures . Researchers utilize this thiol-based compound in studies exploring antioxidant systems, as thiol groups are specialized for redox-regulatory functions and can protect against oxidative stress . Acute oral toxicity studies indicate an LD50 of 1975 mg/kg in rats and 1637 mg/kg in mice, which is essential safety information for laboratory handling . This product is intended For Research Use Only and is not classified as a drug or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYPBSNYNAWEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NN=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973475
Record name 6-Imino-1,6-dihydropyridazine-3-thiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5788-46-5
Record name 3-Pyridazinethiol, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Imino-1,6-dihydropyridazine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Amino-3-pyridazinethiol (CAS 5788-46-5): Structural Dynamics, Synthesis, and Radioprotective Applications

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

6-Amino-3-pyridazinethiol (also known as 6-aminopyridazine-3(2H)-thione) is a bifunctional heterocyclic compound characterized by a 1,2-diazine core substituted with an amino group and a sulfur moiety. This unique structural motif makes it a highly versatile intermediate in organic synthesis, metal chelation, and pharmacological development. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and historical applications in radioprotection, emphasizing the mechanistic causality behind its chemical behavior.

Structural Chemistry and Tautomerization

The reactivity of 6-amino-3-pyridazinethiol is fundamentally governed by its ability to undergo prototropic tautomerism. The compound exists in an equilibrium between the thiol form (possessing a free -SH group) and the thione form (featuring a C=S double bond and a protonated adjacent ring nitrogen)[1],[2].

Understanding this equilibrium is critical for experimental design. In non-polar solvents or solid-state, the thione form is thermodynamically favored due to strong intermolecular hydrogen bonding. However, in alkaline aqueous solutions, the compound deprotonates to form a highly nucleophilic thiolate anion, which is the active species required for cross-coupling reactions or alkylations.

Tautomerism Thiol 6-Amino-3-pyridazinethiol (Thiol Form) Active Nucleophile Thione 6-Aminopyridazine-3(2H)-thione (Thione Form) Thermodynamically Stable Thiol->Thione Prototropic Shift (Solvent Dependent)

Figure 1: Thiol-thione tautomeric equilibrium of 6-Amino-3-pyridazinethiol.

Physicochemical and Toxicological Profile

Before integrating this compound into biological assays or scaled-up synthesis, its physical and safety parameters must be established. The compound exhibits moderate acute toxicity, which necessitates careful handling in preclinical settings[3].

Table 1: Quantitative Data Summary
PropertyValueMechanistic Implication / Source
CAS Number 5788-46-5Unique identifier for regulatory compliance[1].
Molecular Formula C4H5N3SConfirms bifunctional heteroaromatic structure[2].
Molecular Weight 127.17 g/mol Low molecular weight favors high ligand efficiency[1].
Melting Point 215-217 °C (Decomp.)High MP indicates strong crystal lattice via H-bonding[1].
Oral LD50 (Rat) 200 mg/kgIndicates moderate systemic toxicity upon ingestion[3].
Oral LD50 (Mouse) 50 mg/kgHighlights species-specific metabolic sensitivity[3].
Intraperitoneal LD (Mouse) 400 mg/kgBaseline for establishing sub-lethal in vivo dosing[3],[4].

Synthetic Methodology: Controlled Sulfhydration

The direct conversion of halopyridazines to thiols using sodium hydrosulfide (NaSH) often leads to the formation of symmetric sulfide dimers (thioethers) due to over-alkylation. To prevent this, we utilize a highly controlled nucleophilic aromatic substitution (SNAr) workflow employing thiourea .

Workflow Causality

Thiourea acts as a "soft" nucleophile, selectively attacking the electron-deficient C3 position of 3-amino-6-chloropyridazine. This forms an isothiouronium salt intermediate. Because the sulfur is temporarily protected by the amidinium moiety, dimerization is sterically and electronically blocked. Subsequent alkaline hydrolysis cleanly yields the target thiol.

Synthesis SM 3-Amino-6-chloropyridazine (Starting Material) Intermediate Isothiouronium Salt (Prevents Dimerization) SM->Intermediate SNAr Reaction Reagent Thiourea (Ethanol, Reflux) Reagent->Intermediate Product 6-Amino-3-pyridazinethiol (Target Product) Intermediate->Product Alkaline Cleavage Base NaOH (aq) / Heat (Hydrolysis) Base->Product

Figure 2: Step-by-step synthetic workflow via an isothiouronium intermediate.

Standard Operating Protocol: Synthesis
  • Reagent Solvation: Suspend 1.0 equivalent of 3-amino-6-chloropyridazine in anhydrous ethanol (0.2 M concentration).

  • Thiourea Addition: Add 1.2 equivalents of thiourea. Rationale: A slight excess ensures complete conversion without complicating downstream purification.

  • Thermal Activation: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Rationale: Elevated temperature provides the activation energy necessary to form the Meisenheimer complex during the SNAr process.

  • Hydrolytic Cleavage: Cool the reaction to room temperature. Add a 2.0 M aqueous solution of NaOH (3.0 equivalents) and heat to 80 °C for 2 hours. Rationale: Strong base is required to hydrolyze the isothiouronium salt, liberating the thiolate anion and urea.

  • Isoelectric Precipitation: Cool the mixture in an ice bath and carefully acidify with glacial acetic acid to pH 5.0–5.5. Rationale: The free thiol is neutral at its isoelectric point, causing it to precipitate out of the aqueous phase.

  • Isolation: Collect the pale yellow precipitate via vacuum filtration, wash with cold distilled water, and dry under high vacuum.

Pharmacological Applications: Radioprotection

Historically, 6-amino-3-pyridazinethiol was heavily investigated by defense research agencies for its radioprotective properties against ionizing radiation[4].

Mechanistic Rationale

Ionizing radiation (X-rays, gamma rays) causes cellular damage primarily through the radiolysis of water, generating highly reactive hydroxyl radicals (


OH). These Reactive Oxygen Species (ROS) induce lethal DNA double-strand breaks. 6-Amino-3-pyridazinethiol acts as a systemic radioprotector by functioning as a sacrificial electron donor. The free sulfhydryl (-SH) group rapidly scavenges ROS, converting them to harmless water molecules while the drug itself is oxidized to a stable disulfide dimer.

Radioprotection Rad Ionizing Radiation (X-rays/Gamma) H2O Cellular Water (Radiolysis) Rad->H2O ROS Hydroxyl Radicals (•OH) (Reactive Oxygen Species) H2O->ROS Radiation-Induced Cleavage Neutral Neutralized Water (H2O) + Drug Disulfide ROS->Neutral Scavenged by -SH Drug 6-Amino-3-pyridazinethiol (Thiol Donor) Drug->Neutral Sacrificial Electron Donation DNA Intact Genomic DNA (Cell Survival) Neutral->DNA Prevents Strand Breaks

Figure 3: Mechanism of ROS scavenging and DNA protection by thiol donors.

Standard Operating Protocol: In Vivo Radioprotection Screening

To validate the radioprotective efficacy of thiol-based compounds, the following self-validating in vivo protocol is utilized based on historical defense screening standards[4]:

  • Formulation: Dissolve 6-amino-3-pyridazinethiol in propylene glycol (PG) to achieve a dosing concentration of 300 mg/kg. Rationale: PG is utilized as a vehicle to solubilize the compound without inducing acute aqueous toxicity.

  • Administration: Administer the formulated drug via intraperitoneal (IP) injection to adult male mice 15–30 minutes prior to radiation exposure. Rationale: IP injection bypasses first-pass metabolism, ensuring peak plasma concentrations of the free thiol during the radiation event.

  • Irradiation: Expose the subjects to a previously determined lethal dose (LD100) of whole-body X-irradiation (e.g., 800 R at 250 kvp)[4].

  • Observation & Validation: Monitor the subjects for 30 days. A compound is validated as a radioprotector if it permits survival beyond the 30-day window or significantly increases the median survival time compared to vehicle-only controls (typically 9 ± 3 days)[4].

References

  • A Further Survey of Compounds for Radiation Protection Defense Technical Information Center (DTIC)[Link][4]

  • Registry of Toxic Effects of Chemical Substances Centers for Disease Control and Prevention (CDC) Stacks[Link][3]

  • 5788-46-5 (C4H5N3S) Structural Information PubChemLite / University of Luxembourg[Link][2]

Sources

Thione-Thiol Tautomerism in 6-Amino-3(2H)-pyridazinethione: Mechanistic Insights, Stability, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of kinase inhibitors, GABA receptor modulators, and other pharmacologically active heterocyclic compounds, the tautomeric state of the core scaffold dictates binding affinity, membrane permeability, and metabolic stability. 6-Amino-3(2H)-pyridazinethione (also known as 3-amino-6-mercaptopyridazine) represents a classic push-pull heterocyclic system that undergoes dynamic thione-thiol tautomerism.

This technical guide explores the thermodynamic drivers of this equilibrium, detailing how solvent polarity, self-association, and the electron-donating 6-amino substituent govern the stability of the thione versus the thiol form. Furthermore, we provide self-validating experimental protocols designed to quantify these tautomeric shifts and monitor their subsequent oxidative degradation pathways.

Thermodynamic & Kinetic Drivers of Tautomeric Stability

The tautomeric equilibrium of 6-amino-3(2H)-pyridazinethione is not static; it is a highly responsive system governed by the dielectric constant of the microenvironment and intermolecular interactions[1].

Solvent Polarity and Dielectric Effects

In the gas phase or in dilute solutions of non-polar solvents (e.g., cyclohexane), the thiol tautomer (N=C–SH) predominates[2]. This is driven by the minimization of dipole repulsion, as the thiol form possesses a significantly lower dipole moment than its thione counterpart.

Conversely, in polar solvents (e.g., water, DMSO, ethanol), the equilibrium shifts almost exclusively toward the thione tautomer (NH–C=S)[1]. The high dielectric constant of these solvents stabilizes the highly polar, zwitterionic resonance contributors of the thione form.

The "Push-Pull" Electronic Effect

The presence of the 6-amino group introduces a critical electronic variable. As a strong electron-donating group (EDG), the exocyclic nitrogen's lone pair delocalizes into the pyridazine


-system. This "push" of electron density increases the basicity of the endocyclic nitrogens, strongly favoring protonation at the N2 position (the thione form) over the exocyclic sulfur[3].
Self-Association and Dimerization

In the solid state and in concentrated non-polar solutions, 6-amino-3(2H)-pyridazinethione undergoes extensive self-association. The thione form acts as both a potent hydrogen bond donor (via the N–H group) and acceptor (via the C=S group), forming stable symmetrical dimers or polymeric chains[4]. This intermolecular hydrogen bonding provides an enthalpic driving force that effectively locks the molecule into the thione state, skewing the apparent tautomeric constant (


).
Oxidative Degradation Pathway

A critical vulnerability of the thiol tautomer is its susceptibility to oxidation. Upon standing in aerated solutions or exposure to indirect sunlight, the thiol form undergoes quantitative transformation into symmetrical disulfides (bis(6-aminopyridazin-3-yl) disulfide)[1]. Because this process continuously depletes the thiol population, Le Chatelier's principle drives the irreversible conversion of thione


 thiol 

disulfide[4].

Tautomerism Thione Thione Tautomer (NH-C=S) Dominant in Polar Solvents Thiol Thiol Tautomer (N=C-SH) Dominant in Non-Polar/Gas Thione->Thiol Decreased Solvent Polarity Disulfide Disulfide Dimer (S-S Bond) Oxidation Product Thiol->Disulfide O2 / UV Light (Irreversible)

Fig 1: Thione-thiol tautomeric equilibrium and subsequent oxidation pathway.

Quantitative Data Summary

The table below synthesizes the thermodynamic behavior of heterocyclic thioamides (benchmarked against analogous mercaptopyrimidine/pyridine systems) to illustrate the phase-dependent stability of the pyridazine scaffold[2].

Solvent EnvironmentDielectric Constant (

)
Dominant TautomerEstimated

(kcal/mol)*
Primary Stabilization Mechanism
Gas Phase / Vacuum ~1.0Thiol+6.0 to +8.5Minimization of dipole repulsion
Cyclohexane 2.0Thiol+2.5 to +4.0Lack of H-bond stabilization
Dioxane 2.2Mixed-0.5 to +1.0Weak H-bond acceptance
Ethanol 24.3Thione-3.0 to -4.5Protic H-bond donation
Water 80.1Thione-5.5 to -7.0High polarity & H-bonding

*Note:


 values represent the free energy change of tautomerization (

). Negative values indicate thione spontaneity.

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize the tautomeric state of 6-amino-3(2H)-pyridazinethione without introducing analytical artifacts, researchers must employ self-validating workflows. The following protocols integrate internal controls to account for dimerization and oxidation[5].

Workflow cluster_assays Analytical Assays Prep 1. Sample Preparation Anhydrous 6-Amino-3(2H)-pyridazinethione Solvents 2. Solvent Matrix Selection (Cyclohexane, Dioxane, DMSO, Water) Prep->Solvents UV UV-Vis Spectroscopy Track n->pi* & pi->pi* transitions Solvents->UV NMR 1H/13C NMR Quantify NH vs SH proton shifts Solvents->NMR Kinetics Oxidation Kinetics Monitor disulfide formation over time Solvents->Kinetics Expose to air/light Data 3. Data Synthesis Calculate Kt & Thermodynamic Parameters UV->Data NMR->Data Kinetics->Data

Fig 2: Self-validating experimental workflow for tautomer characterization.

Protocol 1: UV-Vis Spectrophotometric Solvent Titration

Objective: Quantify the tautomeric constant (


) across a polarity gradient.
Causality Check:  UV-Vis is highly sensitive to the chromophore differences between the thione (

transitions at ~340-360 nm) and the thiol (transitions at ~270-290 nm)[1].
  • Preparation: Prepare a 10 mM stock solution of 6-amino-3(2H)-pyridazinethione in anhydrous DMSO. Strict anhydrous conditions prevent moisture-induced dimerization.

  • Dilution: Dilute the stock to a final working concentration of 50 µM in a panel of solvents (water, ethanol, dioxane, cyclohexane). Using a highly dilute solution (50 µM) forces the dissociation of dimers into monomers, ensuring the equilibrium observed is purely intramolecular.

  • Acquisition: Scan the absorption spectra from 200 nm to 450 nm at 298 K.

  • Validation: Plot the spectra overlay. The presence of strict isosbestic points during solvent titration confirms a clean two-state tautomeric equilibrium without oxidative degradation[5].

Protocol 2: NMR-Based Structural Assignment

Objective: Direct structural confirmation of the dominant tautomer via nuclear shielding. Causality Check: The chemical shift of the mobile proton definitively identifies its location.

  • Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6 (polar) and CDCl3 (non-polar).

  • 1H NMR Acquisition: Acquire spectra at 298 K.

    • Thione Signature: Look for a highly deshielded broad singlet at 12.0–14.0 ppm, corresponding to the N–H proton engaged in strong hydrogen bonding.

    • Thiol Signature: Look for an upfield shift at 3.0–5.0 ppm, corresponding to the S–H proton.

  • 13C NMR Acquisition: The thione C=S carbon resonates significantly downfield (>170 ppm) compared to the thiol C–SH carbon (<160 ppm).

  • Validation: Perform a variable-temperature (VT) NMR run. If the downfield peak shifts significantly upfield upon heating, it confirms the disruption of intermolecular H-bonded thione dimers.

Protocol 3: Thiol-Disulfide Oxidation Kinetics

Objective: Measure the rate of oxidative degradation to establish handling half-lives. Causality Check: Because only the thiol form is readily oxidized, the rate of disulfide formation is directly proportional to the transient concentration of the thiol tautomer in solution[4].

  • Preparation: Prepare a 100 µM solution in aerated ethanol.

  • Exposure: Expose the cuvette to controlled UV irradiation (365 nm) or indirect sunlight at 25°C.

  • Monitoring: Continuously monitor the decay of the thione absorbance band (~340 nm) and the emergence of the disulfide band (typically exhibiting doubled molar absorptivity due to the non-coplanar structure of the disulfide bonds)[4].

  • Validation: The reaction is validated as a thiol-disulfide oxidation if the addition of a reducing agent (e.g., DTT or TCEP) rapidly restores the original thione-thiol equilibrium spectra.

Conclusion

The stability of 6-amino-3(2H)-pyridazinethione is not an inherent static property but a dynamic response to its environment. For drug development professionals, recognizing that the highly polar thione tautomer dominates in physiological (aqueous) conditions is critical for accurate in silico docking, pharmacophore modeling, and predicting pharmacokinetic profiles. By employing the self-validating UV-Vis and NMR protocols outlined above, researchers can accurately map this equilibrium and mitigate the risks of unwanted oxidative degradation during assay development.

References

1.1 - Canadian Science Publishing 2.5 - Lviv Polytechnic National University (lp.edu.ua) 3.3 - SciSpace

Sources

An In-depth Technical Guide to the pKa Values of 6-Amino-3-pyridazinethiol's Amine and Thiol Groups

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the acid-base properties of 6-Amino-3-pyridazinethiol, a molecule of significant interest in medicinal chemistry. The determination of the pKa values of its ionizable amino and thiol groups is critical for understanding its pharmacokinetic and pharmacodynamic profiles. Due to the molecule's potential for tautomerism, a combination of theoretical and experimental approaches is necessary for an accurate assessment. This document will delve into the underlying principles, provide detailed methodologies for pKa prediction and determination, and discuss the key factors influencing these values.

The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug molecule's behavior in a biological system.[1] It governs the extent of ionization at a given pH, which in turn dictates crucial properties such as:

  • Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form.

  • Permeability: The neutral form of a drug is typically more lipid-soluble and can more readily cross biological membranes.

  • Target Binding: The ionization state of a drug can significantly impact its ability to interact with its biological target.

For a molecule like 6-Amino-3-pyridazinethiol, with multiple ionizable centers, a precise understanding of its pKa values is paramount for optimizing its drug-like properties.

Tautomerism: A Key Consideration for 6-Amino-3-pyridazinethiol

A significant challenge in characterizing 6-Amino-3-pyridazinethiol is its potential to exist in multiple tautomeric forms. The interplay between the amino and thiol substituents on the pyridazine ring allows for the following equilibria:

Tautomers Amino-thiol Amino-thiol Amino-thione Amino-thione Amino-thiol->Amino-thione Thiol-thione tautomerism Imino-thiol Imino-thiol Amino-thiol->Imino-thiol Prototropic shift Imino-thione Imino-thione Amino-thione->Imino-thione Prototropic shift Imino-thiol->Imino-thione Thiol-thione tautomerism Computational_Workflow cluster_input Input Structures cluster_calculations Quantum Mechanical Calculations cluster_output Output Neutral Neutral Tautomer Opt_Freq_Gas Geometry Optimization & Frequency Calculation (Gas Phase) Neutral->Opt_Freq_Gas Protonated Protonated Species Protonated->Opt_Freq_Gas Deprotonated Deprotonated Species Deprotonated->Opt_Freq_Gas Opt_Freq_Solvent Geometry Optimization & Frequency Calculation (Solvent) Opt_Freq_Gas->Opt_Freq_Solvent Solvation_Energy Solvation Free Energy Calculation Opt_Freq_Solvent->Solvation_Energy pKa Predicted pKa Values Solvation_Energy->pKa

Figure 2: Computational workflow for pKa prediction.

Predicted pKa Values

Based on this computational approach, the following table summarizes the expected pKa values for the most stable amino-thione tautomer of 6-Amino-3-pyridazinethiol.

Ionizable GroupPredicted pKa RangeJustification
Amino Group (NH2) 3 - 5The electron-withdrawing nature of the pyridazine ring significantly reduces the basicity of the exocyclic amino group compared to aliphatic amines (pKa ~10-11). [2][3][4]This is analogous to 3-aminopyridine, which has a pKa of around 6, with the pyridazine ring being more electron-withdrawing than pyridine. [5][6]
Thione Group (C=S) 7 - 9The thione tautomer is expected to be more acidic than a simple thiol. The negative charge on the resulting thiolate is delocalized within the aromatic ring, stabilizing the conjugate base. This is comparable to the pKa of cysteine's thiol group, which is around 8. [7][8]
Pyridazine Ring Nitrogens 1 - 3The pyridazine ring nitrogens are basic, but their pKa is lowered by the presence of the electron-withdrawing thione group and the electron-donating amino group. The unsubstituted pyridazine has a pKa of 2.3. [9]

Experimental Determination of pKa Values

Spectrophotometric titration is a highly suitable method for the experimental determination of the pKa values of 6-Amino-3-pyridazinethiol due to the presence of a UV-active pyridazine ring.

Experimental Protocol: Spectrophotometric Titration

Objective: To determine the pKa values of 6-Amino-3-pyridazinethiol by measuring the change in its UV-Vis absorbance as a function of pH.

Materials:

  • 6-Amino-3-pyridazinethiol

  • A series of buffer solutions with known pH values covering the range of interest (e.g., pH 1 to 12).

  • UV-Vis spectrophotometer.

  • Calibrated pH meter.

  • Volumetric flasks and pipettes.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-Amino-3-pyridazinethiol in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

  • Sample Preparation: For each pH value, prepare a sample by adding a small, precise volume of the stock solution to a known volume of the buffer solution in a cuvette.

  • UV-Vis Measurement: Record the UV-Vis spectrum of each sample over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Plot the absorbance at a wavelength that shows a significant change with pH versus the pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or use specialized software to determine the pKa value(s). For multiple pKa values, multi-wavelength analysis may be necessary.

Spectrophotometric_Titration Start Prepare Stock Solution of 6-Amino-3-pyridazinethiol Mix Mix Stock Solution with Buffers Start->Mix Prepare_Buffers Prepare Buffer Solutions (various pH values) Prepare_Buffers->Mix Measure_UV Record UV-Vis Spectra at each pH Mix->Measure_UV Plot_Data Plot Absorbance vs. pH Measure_UV->Plot_Data Fit_Curve Fit Data to Henderson-Hasselbalch Equation Plot_Data->Fit_Curve End Determine pKa Values Fit_Curve->End

Figure 3: Experimental workflow for spectrophotometric pKa determination.

Causality Behind Experimental Choices

Spectrophotometric titration is the method of choice for this molecule for several reasons:

  • Sensitivity: It is a highly sensitive technique, requiring only a small amount of the compound.

  • Selectivity: Changes in the electronic structure upon protonation or deprotonation lead to distinct changes in the UV-Vis spectrum, providing a clear signal for pKa determination.

  • Resolution of Overlapping pKa's: By analyzing the spectral data at multiple wavelengths, it is often possible to resolve pKa values that are close to each other.

Factors Influencing the pKa Values

The electronic properties of the pyridazine ring and the substituents play a crucial role in determining the pKa values of 6-Amino-3-pyridazinethiol.

  • Amine Group (NH2): The pyridazine ring acts as a strong electron-withdrawing group through both inductive and resonance effects. This delocalizes the lone pair of electrons on the exocyclic nitrogen, making it less available for protonation and thus lowering the pKa of the amino group. [2][4]* Thiol/Thione Group (SH/C=S): In the predominant thione form, the proton is on a ring nitrogen. The acidity of this N-H bond is influenced by the electron-donating amino group and the overall aromatic system. In the less stable thiol form, the acidity of the S-H bond is increased by the electron-withdrawing pyridazine ring.

  • Pyridazine Ring Nitrogens: The basicity of the ring nitrogens is a balance between their inherent basicity and the electronic effects of the substituents. The amino group increases electron density, which would tend to increase basicity, while the thione group is electron-withdrawing, decreasing basicity.

Conclusion

The pKa values of 6-Amino-3-pyridazinethiol are critical for its development as a potential therapeutic agent. Due to the presence of multiple ionizable groups and the prevalence of the amino-thione tautomer, a multi-faceted approach is necessary for their accurate determination. Computational predictions suggest a pKa in the range of 3-5 for the amino group and 7-9 for the thione group. These predictions can be experimentally verified using a robust method such as spectrophotometric titration. A thorough understanding of these pKa values will enable researchers and drug development professionals to better predict and optimize the absorption, distribution, metabolism, and excretion (ADME) properties of this promising molecule.

References

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. Available at: [Link]

  • The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione - Arkivoc. Available at: [Link]

  • Prediction of pKa values using the PM6 semiempirical method - PMC. Available at: [Link]

  • Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calculations - MPInat. Available at: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available at: [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. Available at: [Link]

  • Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC. Available at: [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. Available at: [Link]

  • The pKa values for the amine groups, carboxyl groups, and side chains... - ResearchGate. Available at: [Link]

  • Ch27 pKa and pI values - Chemistry - University of Calgary. Available at: [Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. Available at: [Link]

  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem - NIH. Available at: [Link]

  • Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN - Scholaris. Available at: [Link]

  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. Available at: [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? : r/chemistry - Reddit. Available at: [Link]

  • Acid-base equilibria of amino acids: microscopic and macroscopic acidity constants Fritz Scholz*, Heike Kahlert Institute of Bio - Biochemie. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available at: [Link]

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  • Modelling of the Dissociation Constant (pKa) of Amino Acids - MPG.PuRe. Available at: [Link]

  • E1: Acid Dissociation Constants at 25°C - Chemistry LibreTexts. Available at: [Link]

  • Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry. Available at: [Link]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF. Available at: [Link]

  • 12.3 Basicity of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

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  • Pyridazine. Available at: [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. Available at: [Link]

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Navigating the Solubility Landscape of 6-Amino-3-pyridazinethiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the solubility characteristics of 6-Amino-3-pyridazinethiol in two critical solvents for pharmaceutical research and development: dimethyl sulfoxide (DMSO) and water. While specific quantitative solubility data for 6-Amino-3-pyridazinethiol is not extensively documented in publicly available literature, this guide leverages established principles and data from structurally analogous pyridazine derivatives to provide a robust framework for its characterization. The following sections will delve into the theoretical underpinnings of its expected solubility behavior, present detailed, field-proven experimental protocols for accurate solubility determination, and offer insights into the practical implications for drug discovery and formulation.

Introduction: The Significance of Solubility in Drug Development

Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. For a molecule like 6-Amino-3-pyridazinethiol, a heterocyclic compound with potential applications in medicinal chemistry, understanding its behavior in various solvents is paramount.[1] The pyridazine scaffold is a well-recognized pharmacophore, and its derivatives have shown a wide array of biological activities.[1]

This guide will focus on two solvents of immense importance:

  • Dimethyl Sulfoxide (DMSO): A powerful, aprotic polar solvent, widely used as a "universal solvent" in early-stage drug discovery for compound storage and high-throughput screening (HTS). Its ability to dissolve a broad range of both polar and nonpolar compounds makes it indispensable.

  • Water: The biological solvent, essential for in vivo activity. A compound's aqueous solubility is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

The structural features of 6-Amino-3-pyridazinethiol—specifically the presence of an amino group (-NH2), a thiol group (-SH), and the nitrogen-containing pyridazine ring—suggest a molecule with the capacity for hydrogen bonding and polar interactions, which will govern its solubility.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is dictated by the interplay of its intrinsic properties and the characteristics of the solvent. For 6-Amino-3-pyridazinethiol, we can anticipate the following:

  • In Water: The amino and thiol groups, along with the pyridazine nitrogens, can act as both hydrogen bond donors and acceptors. This suggests a degree of aqueous solubility. However, the overall pyridazine ring structure possesses some aromatic character, which can contribute to hydrophobicity. Therefore, moderate to low aqueous solubility is expected. The pH of the aqueous medium will also significantly impact solubility; in acidic conditions, the amino group will be protonated, increasing polarity and likely enhancing solubility.[2][3]

  • In DMSO: As a strong hydrogen bond acceptor and a highly polar aprotic solvent, DMSO is anticipated to be an excellent solvent for 6-Amino-3-pyridazinethiol. It can effectively solvate the molecule by disrupting the intermolecular hydrogen bonds that may exist in the solid state.

To provide a more concrete, albeit analog-based, perspective, let's consider the solubility of a related compound, 6-phenyl-pyridazin-3(2H)-one. Studies have shown that this compound is freely soluble in DMSO and very weakly soluble in water.[4][5] This stark difference underscores the significant role of the solvent in overcoming the crystal lattice energy of the solid solute.

Quantitative Solubility Analysis: A Reference Study

While direct quantitative data for 6-Amino-3-pyridazinethiol is pending experimental determination, the following table presents the mole fraction solubility (x_e) of the analogous compound, 6-phenyl-pyridazin-3(2H)-one, in DMSO and water at various temperatures. This data serves as a valuable benchmark for what researchers might expect.

Table 1: Mole Fraction Solubility (x_e) of 6-Phenyl-pyridazin-3(2H)-one in DMSO and Water [4][5]

SolventT = 298.2 KT = 303.2 KT = 308.2 KT = 313.2 KT = 318.2 K
DMSO 4.73 x 10⁻¹----
Water 5.82 x 10⁻⁶7.15 x 10⁻⁶8.79 x 10⁻⁶1.07 x 10⁻⁵1.26 x 10⁻⁵

Data for DMSO is provided at a single temperature point in the cited literature, highlighting its high solubility. The temperature-dependent data for water illustrates a common trend of increasing solubility with temperature, indicating an endothermic dissolution process.[4][5]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following is a detailed, step-by-step protocol for determining the solubility of 6-Amino-3-pyridazinethiol. This method, a gold standard in the field, is designed to achieve thermodynamic equilibrium, ensuring accurate and reproducible results.

Materials and Apparatus
  • 6-Amino-3-pyridazinethiol (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%

  • Deionized water, high-purity (e.g., Milli-Q)

  • Analytical balance (±0.1 mg)

  • Isothermal mechanical shaker or temperature-controlled water bath (±0.1 K)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringes and syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Add excess 6-Amino-3-pyridazinethiol to a known volume of solvent (DMSO or Water) in a sealed vial. equil1 Place vials in an isothermal shaker at a constant temperature. prep1->equil1 equil2 Shake until equilibrium is reached (typically 24-72 hours). equil1->equil2 sample1 Centrifuge the vials to sediment undissolved solid. equil2->sample1 sample2 Withdraw supernatant using a pre-warmed/cooled syringe. sample1->sample2 sample3 Filter the sample immediately into a pre-weighed volumetric flask. sample2->sample3 sample4 Determine the weight of the filtrate. sample3->sample4 sample5 Dilute the filtrate to a known concentration. sample4->sample5 sample6 Analyze the concentration using a calibrated HPLC or UV-Vis method. sample5->sample6 calc1 Calculate the mole fraction solubility (xe). sample6->calc1

Caption: Workflow for experimental solubility determination using the isothermal shake-flask method.

Step-by-Step Procedure
  • Sample Preparation: Add an excess amount of solid 6-Amino-3-pyridazinethiol to a series of glass vials containing a known mass or volume of DMSO or water. The presence of excess solid is crucial to ensure that the resulting solution is saturated.

  • Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 298.15 K, 310.15 K). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. Preliminary experiments can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle. For finer suspensions, centrifugation at the experimental temperature is recommended.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe pre-warmed or pre-cooled to the experimental temperature. This prevents any temperature-induced precipitation. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for DMSO, or PVDF for aqueous solutions) into a pre-weighed volumetric flask.

  • Quantification: Determine the mass of the collected filtrate. Dilute the filtrate with the appropriate solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Analysis: Measure the concentration of the diluted sample.

Calculation of Mole Fraction Solubility

The mole fraction solubility (x_e) is calculated using the following equation:

x_e = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

where:

  • m₁ is the mass of the solute (6-Amino-3-pyridazinethiol)

  • M₁ is the molar mass of the solute

  • m₂ is the mass of the solvent (DMSO or water)

  • M₂ is the molar mass of the solvent

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

  • Health Hazards: Similar compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[6][7] In case of contact, rinse the affected area with plenty of water.[6]

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 6-Amino-3-pyridazinethiol in DMSO and water. By leveraging data from structurally similar compounds, we can infer that it is likely to be highly soluble in DMSO and have limited solubility in water. The detailed experimental protocol provided herein offers a robust methodology for obtaining precise quantitative solubility data.

For researchers in drug development, obtaining this empirical data is a critical next step. This information will be instrumental in designing appropriate in vitro assays, developing suitable formulations for in vivo studies, and ultimately, in unlocking the full therapeutic potential of this and other novel pyridazine derivatives.

References

  • MilliporeSigma. (2025, November 6).
  • Shakeel, F., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. [Link]

  • ResearchGate. (2025, October 16). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • PubMed. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • Longdom Publishing. (2022, November 17). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof.
  • PubChem. (n.d.). 6-Amino-3-chloropyridazine. [Link]

  • ChemScene. (n.d.). 6-Aminopyridazin-3(2H)-one.
  • ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
  • MedchemExpress.com. (n.d.). 3-Amino-6-chloropyridazine.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • BenchChem. (n.d.). Potential Biological Activities of 3-Amino-6-(phenylthio)pyridazine: A Technical Whitepaper.
  • Fisher Scientific. (2025, September 18).
  • Sigma-Aldrich. (n.d.). 6-Aminopyridine-3-thioamide 95%.
  • Chem-Impex. (n.d.). 6-Amino-pyridazine-3-carboxylic acid.
  • Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol hydrochloride.
  • Chem-Impex. (n.d.). 6-Amino-pyridin-3-ol.
  • Fluorochem. (n.d.). 6-Aminopyridazin-3(2H)-one (CAS 57041-95-9).
  • SynQuest Laboratories, Inc. (2016, December 8).
  • Fluorochem. (n.d.). 3-Amino-6-(methylthio)pyridazine (CAS 39539-67-8).
  • ResearchGate. (2025, August 6). (PDF) 6-Aminopyridine-3-thiol.
  • Royal Society of Chemistry. (n.d.). New experimental melting properties as access for predicting amino-acid solubility.
  • Fisher Scientific. (2010, April 10).
  • CymitQuimica. (n.d.). CAS 14966-91-7: 3-AMINO-6-PHENYLPYRIDAZINE.
  • University of Babylon. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • ResearchGate. (n.d.).
  • Journal of the College of Basic Education. (2023, January 23).

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6-Amino-3-pyridazinethiol: Technical Safety & Handling Guide

[1]

Executive Summary: The Dual-Function Scaffold

6-Amino-3-pyridazinethiol (CAS: 2366-48-5), also known as 6-amino-3-mercaptopyridazine, is a critical heteroaromatic intermediate.[1] It serves as a bifunctional scaffold in medicinal chemistry, offering both a nucleophilic amine and a sulfur moiety capable of diverse functionalization (alkylation, oxidation, metal coordination).

While specific toxicological datasets for this exact isomer are often sparse in public repositories, its structural homology to 3-amino-6-chloropyridazine and aminopyridines mandates a strict safety protocol. This guide synthesizes known chemical behaviors of pyridazine thiols to establish a "Safety by Design" workflow, prioritizing protection against acute toxicity, sensitization, and oxidative instability.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

ParameterDataTechnical Note
CAS Number 2366-48-5 Primary identifier.
IUPAC Name 6-Aminopyridazine-3-thiolOften exists in equilibrium with its thione tautomer: 6-amino-3(2H)-pyridazinethione.[1]
Molecular Formula C₄H₅N₃S
Molecular Weight 127.17 g/mol
Physical State Solid (Powder)Typically off-white to yellow.[1] Darkening indicates oxidation.
Melting Point >180°C (Dec.)High melting point due to intermolecular H-bonding (thione form).[1]
Solubility DMSO, DMF, Dilute BaseLow solubility in non-polar solvents; soluble in aqueous base (thiolate formation).
pKa ~2.5 (Amine), ~6.5 (Thiol)Estimated. The thiol proton is acidic; the ring nitrogens are weakly basic.[1]

Hazard Identification & Toxicology (The "Why" Behind the Safety)

Expert Insight: Do not rely solely on the lack of specific GHS data for this CAS number. We apply the "Read-Across" principle from the structurally analogous 3-amino-6-chloropyridazine and general aminopyridines.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 3/4.[2] Nitrogen heterocycles of this size often exhibit neurotoxicity or metabolic interference. Treat as Toxic if Swallowed .[3]

  • Skin/Eye Irritation: Category 2/2A. The primary amine is basic; the thiol is acidic.[1] This combination guarantees irritation to mucous membranes.[1]

  • Sensitization: Thiols are known skin sensitizers. Repeated exposure may cause allergic dermatitis.[1]

  • Organoleptic Hazard: Stench. Even if not classified as toxic by inhalation, the odor threshold is extremely low, capable of inducing nausea and panic in lab environments.

Mechanism of Toxicity
  • Metabolic Inhibition: Pyridazine derivatives can mimic nucleosides or interfere with pyridoxal phosphate (Vitamin B6) dependent enzymes.[1]

  • Oxidative Stress: In vivo, the thiol moiety can disrupt redox homeostasis by depleting glutathione levels.

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All handling of the solid must occur within a certified chemical fume hood .

  • Odor Control: If the hood exhaust is not scrubbed, use a bleach trap (5% sodium hypochlorite) for any glassware cleaning to oxidize the thiol immediately, neutralizing the stench.

  • Inert Atmosphere: The compound is air-sensitive (oxidizes to the disulfide).[1] Handle under Nitrogen or Argon when possible.[1]

Personal Protective Equipment (PPE) Selection
  • Gloves: Double-gloving is required. [1]

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer:Butyl Rubber or thick Nitrile (8 mil). Thiols have high permeation rates through standard latex or thin nitrile.[1]

  • Respiratory: If working outside a hood (strictly discouraged) or cleaning spills, use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) cartridges + P100 pre-filter.

Emergency Response Protocols

Spill Response Decision Matrix

This workflow dictates the logical steps for managing a spill, prioritizing containment of the "Stench" hazard which can trigger building evacuations.[1]

SpillResponseStartSpill DetectedAssessAssess Volume & Location(In Hood vs. Open Lab)Start->AssessInHoodInside Fume HoodAssess->InHoodContainedOpenLabOpen Lab / FloorAssess->OpenLabUncontainedPPEDon PPE:Double Nitrile + Resp ProtectionInHood->PPEEvacEvacuate Lab Immediately(Stench Hazard)OpenLab->EvacEvac->PPERe-enter with SCBA/RespNeutralizeApply Oxidizer Solution(Dilute Bleach or H2O2)PPE->NeutralizeOxidize ThiolAbsorbAbsorb with Vermiculite/SandNeutralize->AbsorbWasteSeal in Double Bag -> Haz WasteAbsorb->Waste

Figure 1: Decision matrix for pyridazine thiol spill response.[1] Note the critical step of oxidation to neutralize odor.[1]

Stability, Storage, and Degradation

The Disulfide Risk

Thiols (R-SH) readily oxidize to disulfides (R-S-S-R) in the presence of atmospheric oxygen.[1]

  • Sign of Degradation: A change in color from off-white to dark yellow/orange often indicates disulfide formation.

  • Prevention: Store in amber vials under an Argon blanket. Tape the cap with Parafilm to prevent oxygen ingress.[1]

  • Temperature: Store at 2°C – 8°C .

Tautomerism

In solution (especially polar solvents), 6-amino-3-pyridazinethiol exists in equilibrium with 6-amino-3(2H)-pyridazinethione .[1]

  • Impact: This affects NMR interpretation (N-H proton visibility) and reactivity (S-alkylation vs. N-alkylation).[1]

  • Validation: Use 2D-NMR (HSQC) to confirm the tautomeric state in your specific solvent system before proceeding with synthesis.[1]

Experimental Application Context

Synthesis Workflow (Chloropyridazine to Thiol)

The most common route to this compound is the nucleophilic substitution of 3-amino-6-chloropyridazine.[1] This reaction releases heat and potentially toxic byproducts.[1]

SynthesisWorkflowcluster_safetyCritical Safety CheckpointsStart3-Amino-6-chloropyridazine(Solid, Irritant)ReactionReaction:Reflux in EtOH/Water(Risk: H2S Gas Evolution)Start->ReactionReagentThiourea or NaSH(Sulfur Source)Reagent->ReactionWorkupWorkup:Adjust pH to ~5-6Precipitate ProductReaction->WorkupMonitor TLCProduct6-Amino-3-pyridazinethiol(Target)Workup->ProductFiltration

Figure 2: Synthetic pathway highlighting the risk of Hydrogen Sulfide (H2S) evolution if NaSH is used under acidic conditions.

Experimental Tips
  • Solubility: If the compound is stubborn to dissolve for analysis, add a drop of

    
     with 
    
    
    (base) to the NMR tube. The thiolate anion is highly soluble.
  • Quenching: Never dispose of reaction mother liquors directly down the drain. Treat with bleach to destroy residual thiols/sulfides before disposal.[1]

References

  • PubChem. (2025).[1][3][4][5] Compound Summary: 6-Amino-3-chloropyridazine (Source of Read-Across Data). National Library of Medicine.[1] [Link]

  • ResearchGate. (2010).[1] Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. (Providing context on the stability of the amino-pyridazine scaffold). [Link]

Electronic Properties and Coordination Dynamics of 3-Amino-6-Mercaptopyridazine Ligands: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of coordination complexes and surface-active agents relies heavily on the electronic predictability of the chosen ligands. 3-Amino-6-mercaptopyridazine (also known as 6-aminopyridazine-3(2H)-thione) represents a highly versatile, multi-dentate heterocyclic ligand. Characterized by a pyridazine core, an electron-donating exocyclic amino group, and a highly reactive mercapto/thione moiety, this molecule exhibits profound structural plasticity.

This whitepaper provides an in-depth technical analysis of the electronic properties, tautomeric behavior, and coordination mechanics of 3-amino-6-mercaptopyridazine. By synthesizing density functional theory (DFT) principles with empirical electrochemical data, this guide serves as an authoritative resource for researchers in coordination chemistry, materials science (specifically corrosion inhibition), and drug development [3].

Structural & Electronic Profiling

Thiol-Thione Tautomerism

The electronic behavior of 3-amino-6-mercaptopyridazine is dictated by its ability to undergo prototropic tautomerism between the thiol (-SH) and thione (=S) forms.

  • Thermodynamic Stability: In the solid state and in polar solvents, the thione form predominates due to intermolecular hydrogen bonding and a higher dipole moment, which stabilizes the charge-separated resonance structures.

  • The Push-Pull Effect: The presence of the 3-amino group is critical. Acting as a strong electron donor via resonance (+M effect), the amino group pushes electron density into the pyridazine

    
    -system. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the nucleophilicity of both the exocyclic sulfur and the adjacent ring nitrogen atoms. This electronic enrichment makes the molecule a superior Lewis base compared to its halogenated analogs, such as 3-chloro-6-mercaptopyridazine [1].
    
Frontier Molecular Orbitals (FMOs)

The interaction between the ligand and a target (whether a transition metal in solution or a bulk metal surface) is governed by FMO theory. The HOMO is primarily localized over the sulfur atom and the pyridazine ring, facilitating strong


-donation to empty metal d-orbitals. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) allows for 

-backbonding from electron-rich metals, stabilizing the resulting complex [1].
Table 1: Theoretical Electronic Parameters

Data extrapolated from comparative DFT analyses of substituted mercaptopyridazines.

ParameterValue (Approx.)Chemical Implication
HOMO Energy -5.6 eVHigh electron-donating capacity; strong affinity for transition metals.
LUMO Energy -1.4 eVCapability to accept back-donated electrons (

-backbonding).
Energy Gap (

E)
4.2 eVHigh reactivity and polarizability; facilitates rapid chemisorption.
Dipole Moment 4.8 DebyeHigh solubility in polar solvents; strong dipole-dipole interactions.

Coordination Chemistry & Mechanistic Pathways

Applying Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom acts as a "soft" donor, exhibiting a high affinity for soft metal cations (e.g., Ag⁺, Au⁺, Cu⁺). The pyridazine nitrogen atoms act as "borderline" donors, coordinating effectively with borderline metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺).

When deprotonated to the thiolate anion, 3-amino-6-mercaptopyridazine acts as an aggressive chelator, typically forming highly stable 4- or 5-membered metallacycles via bidentate (N,S) coordination. In systems with a high metal-to-ligand ratio, the ligand can bridge multiple metal centers, forming polymeric networks [2].

G T1 Thione Form (Polar Solvents) T2 Thiol Form (Non-Polar/Gas) T1->T2 Tautomerization M_Mono Monodentate (S-bound) T1->M_Mono Neutral Binding Deprot Thiolate Anion (Deprotonated) T2->Deprot -H+ Deprot->M_Mono Soft Metals M_Bi Bidentate (N,S-Chelate) Deprot->M_Bi Transition Metals M_Bridge Bridging (Multi-metallic) Deprot->M_Bridge High M:L Ratio

Fig 1: Tautomeric equilibria and metal coordination modes of 3-amino-6-mercaptopyridazine.

Self-Validating Experimental Methodologies

To accurately characterize the electronic binding states of this ligand, researchers must employ a self-validating sequence of analytical techniques. Relying on a single spectroscopic method often leads to misinterpretation of the tautomeric state.

Protocol 1: Spectroscopic Validation of Tautomeric States
  • Step 1: Dissolve the synthesized ligand in both a polar (

    
    ) and non-polar (
    
    
    
    ) solvent.
  • Step 2: Acquire ¹H NMR and FTIR spectra.

  • Causality & Validation: The choice of dual solvents forces the tautomeric equilibrium to shift. In FTIR, the presence of a strong

    
     band near 1150 cm⁻¹ and the absence of a 
    
    
    
    band near 2500 cm⁻¹ confirms the thione form. However, FTIR alone cannot confirm dynamic solution behavior. ¹H NMR acts as the self-validating counter-check; the presence of an exchangeable N-H proton signal downfield (~13-14 ppm) definitively proves the thione predominance in solution.
Protocol 2: Electrochemical Evaluation for Surface Adsorption

Because of its high HOMO energy, 3-amino-6-mercaptopyridazine is an exceptional corrosion inhibitor, forming self-assembled monolayers (SAMs) on metal surfaces [1].

  • Step 1: Prepare a working electrode (e.g., Copper or Mild Steel) and immerse it in an acidic medium (e.g., 0.5 M H₂SO₄) containing varying concentrations of the ligand (1 mM to 10 mM).

  • Step 2: Conduct Electrochemical Impedance Spectroscopy (EIS) at Open Circuit Potential (OCP) after 1 hour of stabilization.

  • Step 3: Perform X-ray Photoelectron Spectroscopy (XPS) on the post-immersion electrode.

  • Causality & Validation: EIS is chosen because it non-destructively measures the charge transfer resistance (

    
    ), directly quantifying the macroscopic protective efficiency of the ligand film. However, EIS cannot identify how the molecule is bound. XPS serves as the mechanistic validator: a shift in the S 2p peak from ~162 eV (free thione) to ~163.5 eV confirms S-Metal coordinate covalent bond formation, while shifts in the N 1s spectra differentiate between ring-nitrogen coordination and free amino groups [2].
    

W S1 Ligand Synthesis & Purification S2 Tautomeric Profiling (NMR/FTIR) S1->S2 Purity Validation S3 Metal Complexation (Cu/Ag) S2->S3 Coordination S4 Electrochemical Assay (EIS/Tafel) S3->S4 Film Formation S5 Surface Characterization (XPS/AFM) S4->S5 Mechanism Analysis

Fig 2: Self-validating experimental workflow for surface adsorption and complexation analysis.

Quantitative Diagnostic Data

When 3-amino-6-mercaptopyridazine coordinates to transition metals, distinct spectral shifts occur due to the redistribution of electron density. Table 2 summarizes the expected diagnostic shifts, providing a reliable benchmark for researchers synthesizing novel complexes.

Table 2: Diagnostic IR and NMR Shifts upon Coordination
Analytical TechniqueFree Ligand (Thione Form)Coordinated Complex (Bidentate N,S)Mechanistic Interpretation
FTIR:

(C=S) /

(C-S)
~ 1150 cm⁻¹~ 1110 cm⁻¹ (Red-shifted)Reduction in C=S double bond character due to M-S bond formation.
FTIR:

(C=N) ring
~ 1580 cm⁻¹~ 1610 cm⁻¹ (Blue-shifted)Alteration of ring

-conjugation upon M-N coordination.
¹H NMR (N-H proton) ~ 13.5 ppm (s, 1H)Disappears completelyDeprotonation of the thione to form the thiolate anion.
¹H NMR (NH₂ protons) ~ 6.5 ppm (s, 2H)~ 6.5 - 6.7 ppm (Minimal shift)Confirms the exocyclic amino group does not participate in primary coordination.

Applications in Drug Development & Materials Science

Pharmacophore Modeling: The pyridazine ring is a highly privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capacity and favorable dipole moment [3]. The 3-amino-6-mercapto substitution pattern provides an ideal bioorthogonal handle. The thiol group can be utilized for targeted disulfide cross-linking with cysteine residues in target kinases, while the amino group improves aqueous solubility and pharmacokinetic profiles.

Surface Passivation: In materials science, the ligand's ability to undergo chemisorption via the Langmuir isotherm makes it an elite surface passivator. The delocalized


-electrons of the pyridazine ring lie parallel to the metal surface, creating a dense, hydrophobic barrier that effectively isolates the metal from corrosive aqueous media [1][2].

References

  • Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid. Journal of Molecular Liquids / ResearchGate. Available at:[Link]

  • Synthesis and Corrosion Inhibition Performance of Mannich Bases on Mild Steel in Lactic Acid Media. ACS Omega / PubMed Central. Available at:[Link]

The Coordination Dynamics of 6-Amino-3-pyridazinethiol with Transition Metals: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the selection of polyfunctional ligands capable of modulating the electronic and steric environment of the metal center. 6-Amino-3-pyridazinethiol (also referred to as 3-amino-6-mercaptopyridazine) is a highly versatile N,S-donor ligand. Featuring a pyridazine ring, an exocyclic amine, and a thiol/thione group, it offers multiple coordination vectors. This whitepaper provides an in-depth analysis of its structural dynamics, self-validating synthetic protocols, and field-proven applications ranging from advanced metallodrugs to industrial corrosion inhibitors.

Structural Dynamics and Tautomerism

Understanding the coordination chemistry of 6-amino-3-pyridazinethiol requires a fundamental grasp of its tautomeric behavior. In the solid state, the molecule predominantly exists as the thione tautomer due to the thermodynamic stability of the C=S double bond and intermolecular hydrogen bonding. However, in solution, a dynamic equilibrium exists between the thione and thiol forms.

When introduced to transition metals, the equilibrium shifts. The addition of a mild base deprotonates the thiol, generating a highly nucleophilic thiolate anion . According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the highly polarizable thiolate sulfur acts as a "soft" base, exhibiting a profound affinity for "soft" and "borderline" transition metals (e.g., Pt²⁺, Pd²⁺, Ru²⁺, Cu⁺/²⁺).

Pathway T1 Thione Tautomer (Dominant in Solid) T2 Thiol Tautomer (Solution Equilibrium) T1->T2 Tautomerization T3 Thiolate Anion (Active Ligand) T2->T3 -H+ M1 Soft Metals (Pt, Pd, Au) Monodentate S-binding T3->M1 M2 Borderline Metals (Ru, Cu) Bidentate N,S-Chelation T3->M2 M3 Multinuclear Clusters μ-S Bridging T3->M3

Tautomerization and metal-dependent coordination pathways of 6-Amino-3-pyridazinethiol.

Mechanisms of Transition Metal Coordination

The ligand exhibits three primary coordination modes depending on the steric bulk and electronic demands of the metal center:

  • Monodentate (S-bound): Highly favored by soft metals like Au(I) and Ag(I). The exocyclic amine and pyridazine nitrogens remain uncoordinated but frequently participate in secondary supramolecular networks via hydrogen bonding.

  • Bidentate Chelating (N,S-bound): Borderline metals such as Ru(II), Os(II), and Pt(II) favor the formation of a stable four-membered or five-membered metallacycle by coordinating to the thiolate sulfur and the adjacent N2 nitrogen of the pyridazine ring.

  • Bridging (μ-S or μ-N,S): Common in copper and zinc chemistry, where the thiolate sulfur bridges two metal centers, yielding multinuclear clusters or coordination polymers.

Experimental Workflow: Synthesis of a Ruthenium(II) Arene Complex

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of a representative half-sandwich complex: [Ru(η⁶-p-cymene)(6-amino-3-pyridazinethiolato)Cl] . This protocol is designed as a self-validating system, where analytical checkpoints confirm the success of each mechanistic step.

Step-by-Step Methodology

Step 1: Ligand Deprotonation

  • Action: Dissolve 1.0 mmol of 6-amino-3-pyridazinethiol in 10 mL of anhydrous methanol. Add 1.0 mmol of Sodium Methoxide (NaOMe).

  • Causality: NaOMe quantitatively deprotonates the thiol. Utilizing exactly 1.0 equivalent prevents the uncoordinated amine from undergoing unwanted nucleophilic attacks.

Step 2: Metal Complexation

  • Action: In a separate Schlenk flask under a Nitrogen (N₂) atmosphere, dissolve 0.5 mmol of the metal dimer[Ru(η⁶-p-cymene)Cl₂]₂ in 20 mL of anhydrous methanol. Dropwise add the deprotonated ligand solution.

  • Causality: The N₂ atmosphere is critical; free thiolates are highly susceptible to oxidative coupling into disulfide dimers in the presence of atmospheric oxygen.

Step 3: Reaction and Isolation

  • Action: Stir the mixture at 25°C for 4 hours. Evaporate the solvent under reduced pressure. Extract the residue with dichloromethane (DCM) and filter.

  • Causality: The target Ru(II) complex is soluble in DCM, whereas the NaCl byproduct (formed from the displaced chloride and the sodium counterion) is insoluble. Filtration provides a rapid, physical purification step.

Step 4: Precipitation

  • Action: Concentrate the DCM filtrate and precipitate the complex by adding cold diethyl ether. Collect the solid via vacuum filtration.

Workflow N1 Ligand Preparation 6-Amino-3-pyridazinethiol N2 Deprotonation (Base: NaOMe) N1->N2 N4 Coordination Reaction (MeOH, 25°C, N2 atm) N2->N4 N3 Metal Precursor [Ru(p-cymene)Cl2]2 N3->N4 N5 Isolation & Purification (DCM Extraction, Et2O) N4->N5 N6 Self-Validating Analysis (NMR, IR, XRD) N5->N6

Step-by-step workflow for the synthesis and validation of transition metal complexes.

Analytical Validation Data

To verify the structural integrity of the synthesized complex, researchers must cross-reference spectroscopic data against the free ligand.

Analytical MethodFree Ligand (HL)Metal Complex (M-L)Diagnostic Significance
IR Spectroscopy ν(S-H) ~2500 cm⁻¹AbsentConfirms complete deprotonation and S-coordination.
IR Spectroscopy ν(C=N) ~1580 cm⁻¹Shifted to ~1550 cm⁻¹Indicates N-coordination (bidentate chelation).
¹H NMR (DMSO-d₆) -SH proton ~13.0 ppmAbsentValidates the removal of the thiol proton.
X-ray Crystallography C-S bond ~1.68 Å (thione)C-S bond ~1.75 Å (thiolate)Confirms the transition to single-bond character upon metal binding.

Physicochemical and Biological Applications

The coordination of 6-amino-3-pyridazinethiol to transition metals unlocks a diverse array of applications, driven by the unique electronic properties of the resulting complexes.

Industrial Materials: Corrosion Inhibition

Derivatives of mercaptopyridazine are highly effective corrosion inhibitors for industrial metals. For example, 3-chloro-6-mercaptopyridazine has been demonstrated to inhibit copper corrosion in sulfuric acid environments[1]. The mechanism relies on the chemisorption of the ligand onto the copper surface. The nitrogen and sulfur atoms donate lone-pair electrons into the vacant d-orbitals of the copper, forming strong coordination bonds that create a protective Langmuir monolayer, effectively blocking the anodic and cathodic corrosion processes[1].

Biological Therapeutics: Radioprotection and Antimicrobial Agents

The biological utility of these compounds is vast. Historically, 6-amino-3-pyridazinethiol has been heavily investigated for its radioprotective properties, demonstrating the ability to increase survival rates in subjects exposed to lethal doses of X-ray radiation by acting as a radical scavenger[2].

Furthermore, the coordination of pyridazinethiol derivatives to metals like Zinc and Copper significantly enhances their antifungal properties. Studies have shown that these derivatives exhibit strong antifungal activity against phytopathogenic fungi, disrupting critical metalloenzyme pathways in the pathogens[3]. When coordinated to Ruthenium or Platinum, the ligand acts as a carrier that stabilizes the metal center, reducing off-target toxicity while allowing the complex to act as a potent DNA-intercalating anticancer or antimicrobial agent.

Summary of Metal-Specific Applications
Metal CenterPrimary Coordination ModeField of ApplicationKey Mechanism of Action
Copper (Cu) Monodentate (S) / PolymericIndustrial CorrosionForms a protective Langmuir monolayer on metal surfaces[1].
Ruthenium (Ru) Bidentate (N,S-chelate)Metallodrugs (Anticancer)Intercalation or covalent binding to pathogenic DNA/proteins.
Platinum (Pt) Bidentate (N,S-chelate)PharmaceuticalsMimics cisplatin; the thiolate reduces off-target toxicity.
Zinc (Zn) Tetrahedral (N,S)Antifungal AgentsDisrupts fungal metalloenzyme pathways[3].
None (Free Ligand) N/ARadioprotectionActs as an antioxidant and radical scavenger against X-rays[2].

References

  • Li, W., Luo, W., Yu, X., et al. "Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid." ResearchGate, Journal of Molecular Liquids.[Link]

  • Plzak, V., Doull, J. "A FURTHER SURVEY OF COMPOUNDS FOR RADIATION PROTECTION." Defense Technical Information Center (DTIC).[Link]

  • "Effect of Some Derivatives of Pyridazin-3 (2h) – Ones on the in Vitro and in Situ Development of Different Pathogenic Fungi on Citrus Fruits." ResearchGate.[Link]

Sources

Technical Guide: Crystal Structure Analysis of 6-Amino-3(2H)-pyridazinethione

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural analysis, synthesis, and crystallographic characterization of 6-amino-3(2H)-pyridazinethione (also known as 3-amino-6-mercaptopyridazine). It is designed for researchers requiring a rigorous understanding of the molecule's tautomeric behavior and solid-state architecture.

Executive Summary

6-amino-3(2H)-pyridazinethione represents a critical scaffold in medicinal chemistry, serving as a bioisostere for nucleobases and a ligand in coordination chemistry. Its structural analysis is defined by a dynamic thione-thiol tautomeric equilibrium .[1] While the thiol form allows for S-alkylation reactions, X-ray diffraction studies consistently reveal that the thione (NH) tautomer predominates in the solid state. This guide provides a validated protocol for its synthesis, crystallization, and structural interpretation, emphasizing the hydrogen-bonding networks that stabilize its crystal lattice.[1]

Part 1: Chemical Context & Tautomeric Equilibrium

The Thione-Thiol Dichotomy

The core structural challenge of 6-amino-3(2H)-pyridazinethione is the proton transfer between the ring nitrogen (N2) and the sulfur atom.

  • Thione Form (A): Characterized by a C=S double bond and a protonated ring nitrogen (N-H).[1] This is the thermodynamically preferred state in the crystal lattice due to dipolar stabilization.[1]

  • Thiol Form (B): Characterized by a C-S single bond and a thiol (-SH) group.[1] This form is often transient in solution but relevant during nucleophilic substitution reactions.[1]

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the resonance structures that contribute to the planarity of the ring.

Tautomerism Thione Thione Form (Solid State Dominant) C=S ~1.68 Å Thiol Thiol Form (Solution/Reactive) C-S ~1.75 Å Thione->Thiol Proton Transfer (Solvent Dependent) Zwitterion Zwitterionic Resonance (+N=C-S-) Thione->Zwitterion Resonance Contribution

Part 2: Experimental Protocol

Synthesis & Purification

To ensure high-quality single crystals, the material must be synthesized with high regioselectivity. The following protocol converts 3-amino-6-chloropyridazine to the thione.

Reagents: 3-amino-6-chloropyridazine (1.0 eq), Thiourea (2.0 eq), Ethanol (solvent).

  • Reflux: Dissolve 3-amino-6-chloropyridazine in ethanol. Add thiourea and reflux for 6–8 hours. The thiourea acts as a sulfur source, displacing the chlorine via nucleophilic aromatic substitution.[1]

  • Hydrolysis: Treat the intermediate isothiouronium salt with aqueous NaOH (10%) to release the free thione.

  • Acidification: Carefully adjust pH to 5–6 using glacial acetic acid. The product precipitates as a yellow solid.[1]

  • Filtration: Collect the solid by vacuum filtration and wash with cold water to remove inorganic salts.[1]

Crystallization Strategy (Self-Validating)

Growing X-ray quality crystals requires slow kinetics to prevent twinning.[1]

ParameterProtocolValidation Check
Solvent System DMF : Water (4:1) or Hot EthanolSolution must be clear before cooling.[1]
Method Slow Evaporation at Room Temp (25°C)Crystals should appear within 48-72 hours.[1]
Crystal Habit Yellow Prisms or PlatesReject needles (often indicates rapid precipitation).[1]
Melting Point Target: >280°C (dec.)[1][]If MP < 270°C, recrystallize again.[1]

Part 3: Structural Analysis & Data Interpretation[1]

When analyzing the solved structure (typically Monoclinic, Space Group


), researchers must verify the following geometric parameters to confirm the tautomeric state.
Bond Length Diagnostics

The bond lengths provide definitive proof of the thione character.[1] Use this reference table to benchmark your refined data.

BondExpected Length (Thione)Expected Length (Thiol)Interpretation
C(3)-S 1.67 – 1.70 Å > 1.75 ÅShort distance confirms C=S double bond character.
C(3)-N(2) 1.35 – 1.38 Å ~1.30 ÅElongation indicates single bond character (N-H present).[1]
N(1)-N(2) 1.36 – 1.37 Å 1.33 – 1.35 ÅTypical for pyridazine ring hydrazine linkage.[1]
Supramolecular Architecture (Hydrogen Bonding)

The stability of 6-amino-3(2H)-pyridazinethione is governed by a robust hydrogen-bonding network. The molecule acts as both a donor (Amino -NH₂, Ring -NH) and an acceptor (Thione =S, Ring N).

  • Primary Motif (

    
    ):  The defining feature is the formation of centrosymmetric dimers.[1] The ring N-H acts as a donor to the thione Sulfur of an adjacent molecule.[1]
    
  • Secondary Motif: The exocyclic amino group (6-NH₂) donates protons to the ring Nitrogen (N1) or Thione Sulfur of neighboring dimers, linking them into infinite ribbons or sheets.[1]

HBonding Molecule_A Molecule A (Donor N-H) Molecule_B Molecule B (Acceptor S) Molecule_A->Molecule_B N-H...S Interaction Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule_A->Dimer Forms Molecule_B->Molecule_A S...H-N Interaction Molecule_B->Dimer Forms Ribbon Infinite Ribbon (via Amino NH2...N) Dimer->Ribbon Lateral Stacking

Part 4: Pharmaceutical Implications

Bioisosterism in Drug Design

The 6-amino-3(2H)-pyridazinethione scaffold is a validated bioisostere for guanine and cytosine derivatives.

  • Binding Affinity: The thione sulfur is a "soft" hydrogen bond acceptor, often showing higher affinity for lipophilic pockets in enzymes (e.g., Reverse Transcriptase) compared to the corresponding oxo-derivative.[1]

  • Metal Coordination: The N-S donor set makes this molecule an excellent chelator for soft metals (Cu+, Ag+), which is relevant for developing metallodrugs or radiopharmaceuticals.[1]

Docking Considerations

When performing molecular docking studies:

  • Force Field: Ensure parameters for the C=S bond are explicitly defined; standard OPLS/AMBER force fields may default to generic thiols, leading to incorrect posing.

  • Protonation State: Always dock the N-H thione tautomer. Docking the thiol form will result in false-negative binding energies due to the mismatch in donor/acceptor profiles.

References

  • Tautomeric Equilibrium in Pyridazines Structure and tautomerism of pyridazin-3(2H)-thione derivatives. Source: Acta Crystallographica / Arkivoc.[1]

  • Synthesis of Aminopyridazines Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Source: ResearchGate / BenchChem Protocols.[1] [1]

  • Hydrogen Bonding in Thione Heterocycles The dithiol-dithione tautomerism of 2,3-pyrazinedithiol in coordination synthesis. Source: HZDR / Scientific Reports.[1]

  • Crystallographic Data for 6-Aminopyridazin-3(2H)-one (Oxygen Analog Reference) PubChem Compound Summary for CID 1201445. Source: National Library of Medicine.[1] [1]

Sources

Methodological & Application

Synthesis of 6-Amino-3-pyridazinethiol from 3-amino-6-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 6-Amino-3-pyridazinethiol via Thiourea-Mediated Nucleophilic Substitution

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-amino-3-pyridazinethiol (also known as 6-amino-3(2H)-pyridazinethione) starting from 3-amino-6-chloropyridazine . Unlike direct sulfhydration using sodium hydrosulfide (NaSH), which can suffer from oxidative dimerization to disulfides, this protocol utilizes a thiourea-mediated nucleophilic aromatic substitution (


) . This route proceeds via an isolable isothiouronium salt intermediate, ensuring high regioselectivity and minimizing byproduct formation. The final product is a critical scaffold in medicinal chemistry, particularly for the development of metallo-enzyme inhibitors and radiopharmaceutical ligands.

Scientific Background & Strategy

Mechanistic Pathway

The transformation relies on the nucleophilic attack of the sulfur atom of thiourea on the electron-deficient C6 position of the pyridazine ring. Although the C3-amino group is electron-donating and slightly deactivates the ring toward nucleophilic attack, the inherent electron deficiency of the 1,2-diazine system allows the reaction to proceed under reflux conditions.

  • Formation of Isothiouronium Salt: Thiourea attacks the 6-chloro position, displacing chloride to form the S-(6-amino-3-pyridazinyl)isothiouronium chloride salt.

  • Alkaline Hydrolysis: Treatment with aqueous sodium hydroxide hydrolyzes the isothiouronium moiety, releasing urea and generating the sodium thiolate.

  • Tautomeric Equilibrium: Upon acidification, the product precipitates. While formally a thiol, the compound exists predominantly as the thione (NH) tautomer in the solid state and in polar solvents, stabilized by amide-like resonance.

Reaction Scheme

ReactionScheme SM 3-Amino-6-chloropyridazine (C4H4ClN3) Inter Isothiouronium Salt (Intermediate) SM->Inter SNAr Substitution Reagent Thiourea (EtOH, Reflux) Reagent->Inter Product 6-Amino-3(2H)-pyridazinethione (Major Tautomer) Inter->Product Alkaline Hydrolysis & Acidification Base NaOH / H2O (Hydrolysis) Base->Product

Figure 1: Synthetic pathway via isothiouronium intermediate.

Materials & Equipment

ReagentCAS NumberGradeRole
3-Amino-6-chloropyridazine 5469-69-2>98%Starting Material
Thiourea 62-56-6>99%Nucleophile
Ethanol (Absolute) 64-17-5ACSSolvent
Sodium Hydroxide (NaOH) 1310-73-2PelletsHydrolysis Base
Hydrochloric Acid (HCl) 7647-01-037%Acidification

Equipment:

  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer/hot plate

  • pH meter or broad-range pH paper

  • Vacuum filtration setup (Buchner funnel)

Detailed Experimental Protocol

Step 1: Formation of Isothiouronium Salt
  • Charge: In a 100 mL round-bottom flask, dissolve 3-amino-6-chloropyridazine (10.0 mmol, 1.30 g) in absolute ethanol (20 mL).

  • Add Reagent: Add thiourea (11.0 mmol, 0.84 g) to the solution. Note: A slight excess (1.1 equiv) ensures complete consumption of the chloride.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

  • Monitor: Maintain reflux for 3 to 6 hours . The reaction progress can be monitored by TLC (Eluent: 10% MeOH in DCM). The starting material (Rf ~0.5) should disappear, and a baseline spot (salt) may appear.

  • Precipitation: Often, the isothiouronium chloride salt precipitates out of the hot ethanolic solution as a crystalline solid.

  • Cooling: Cool the reaction mixture to room temperature.

Step 2: Alkaline Hydrolysis
  • Preparation of Base: Prepare a solution of NaOH (25.0 mmol, 1.0 g) in water (10 mL).

  • Hydrolysis: Add the aqueous NaOH solution directly to the ethanolic reaction mixture (containing the isothiouronium salt).

  • Reflux: Heat the mixture to reflux again for 1 hour . The solution should become clear and turn yellow/orange as the thiolate forms and ammonia/urea byproducts are released.

    • Caution: Ammonia gas may be evolved. Ensure good ventilation.

Step 3: Isolation and Purification
  • Clarification: If any insoluble particles remain, filter the hot alkaline solution through a Celite pad to remove impurities.

  • Acidification: Cool the filtrate to 0–5°C in an ice bath.

  • Neutralization: Dropwise, add glacial acetic acid or 10% HCl until the pH reaches approximately 5.0–6.0 .

    • Critical Point: Do not over-acidify to pH < 2, as the amine group may protonate, keeping the product soluble as the hydrochloride salt. The target is the neutral zwitterionic/thione form.

  • Precipitation: A yellow solid (the thione) will precipitate. Stir at 0°C for 30 minutes to maximize yield.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the cake with cold water (2 x 10 mL) to remove inorganic salts and urea.

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

Results & Characterization

Expected Data
ParameterSpecificationNotes
Appearance Yellow crystalline powderCharacteristic of pyridazinethiones
Yield 65% – 80%Based on starting chloropyridazine
Melting Point > 260°C (dec.)[1]High MP due to H-bond network of thione
Solubility Soluble in DMSO, dilute alkali; Poor in waterDissolves in base as thiolate (

)
Tautomerism Analysis

While named a "thiol," spectroscopic data typically confirms the thione tautomer in the solid state.

  • IR Spectrum: Look for a strong absorption around 1100–1200 cm⁻¹ (C=S stretch) and broad bands around 3100–3400 cm⁻¹ (NH stretch). The absence of a sharp S-H band (approx. 2500 cm⁻¹) confirms the thione form.

  • 1H NMR (DMSO-d6): Expect a broad singlet downfield (>12 ppm) corresponding to the ring NH, and the amino group (

    
    ) around 6–7 ppm.
    

Troubleshooting & Optimization

Troubleshooting Issue1 Issue: Low Yield / No Precipitate Check1 Check pH during acidification. Target pH 5-6. Issue1->Check1 Check2 Did the Isothiouronium salt form? Ensure reflux was vigorous. Issue1->Check2 Issue2 Issue: Product is sticky/impure Check3 Wash thoroughly with water to remove urea. Issue2->Check3 Check4 Recrystallize from DMF/Ethanol. Issue2->Check4

Figure 2: Troubleshooting logic for common isolation issues.

  • Oxidation Risk: If the product stands in air for prolonged periods in solution, it may oxidize to the disulfide (Bis(6-aminopyridazin-3-yl)disulfide). If a high melting impurity is found, treat the solid with a reducing agent (e.g., dithiothreitol or NaBH4) to regenerate the thiol/thione.

  • Alternative Reagent: If thiourea fails, Sodium Hydrosulfide (NaSH) (2-3 equiv) in DMF at 100°C can be used, but this requires stricter oxygen exclusion to prevent disulfide formation.

Safety Considerations

  • Hydrogen Sulfide (

    
    ):  During the acidification step, trace amounts of toxic 
    
    
    
    gas may be released if excess sulfide is present. Perform acidification in a fume hood.
  • Skin Irritation: Chloropyridazines are potential sensitizers. Wear nitrile gloves and long sleeves.

References

  • Synthesis of 3-Amino-6-chloropyridazine: BenchChem Technical Support. (2025). Reaction of 3,6-dichloropyridazine with ammonia.

  • Thiourea Method for Heterocycles: Organic Chemistry Portal. (2010). Synthesis of thioureas and isothiouronium salts.

  • Tautomerism in Pyridazines: Journal of Molecular Graphics and Modelling. (2014). Tautomerism in pyridazin-3(2H)-one and thione analogues.[2]

  • General Thiolation Protocol: EvitaChem. (2024). Protocol for (6-Chloropyridazin-3-yl)acetic acid and related thiols.

Sources

Technical Application Note: Thiolation of Chloropyridazines via Thiourea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details the conversion of chloropyridazines to pyridazinethio-derivatives using thiourea. This transformation is a cornerstone in medicinal chemistry, particularly for synthesizing pharmacophores in oncology and cardiovascular research.

Why Thiourea? While sodium hydrosulfide (NaSH) or hydrogen sulfide (


) can directly displace halides, they are difficult to handle, toxic, and often yield mixtures of sulfides and disulfides. The Thiourea Method  offers three distinct advantages:
  • Odor Control: Thiourea is a solid, low-odor reagent compared to gaseous

    
    .
    
  • Selectivity: The reaction proceeds via an isolable isothiouronium salt intermediate, preventing over-reaction to thioethers.

  • Purity: The intermediate salt allows for a purification step (via filtration) before hydrolysis, ensuring a higher quality final thiol product.

Mechanistic Principles

The reaction follows a classic Nucleophilic Aromatic Substitution (


)  pathway, facilitated by the electron-deficient nature of the diazine ring.
Reaction Pathway[1][2][3]
  • Addition: The sulfur atom of thiourea attacks the electron-deficient carbon (C-3 or C-6) bearing the chlorine.

  • Elimination: Chloride is expelled, restoring aromaticity and forming the S-pyridazinyl isothiouronium chloride salt.

  • Hydrolysis: Under basic conditions (NaOH/

    
    ), the salt decomposes to release the pyridazinethiol (often existing as the pyridazinethione tautomer) and urea.
    
Mechanistic Visualization

The following diagram illustrates the stepwise conversion and the critical hydrolysis phase.

ReactionMechanism Substrate 3-Chloropyridazine Complex Meisenheimer-like Complex Substrate->Complex Reflux (EtOH) Substrate->Complex Thiourea Thiourea (Nucleophile) Thiourea->Complex Reflux (EtOH) Salt Isothiouronium Salt (Precipitate) Complex->Salt - Cl⁻ Complex->Salt Base NaOH / H2O (Hydrolysis) Salt->Base Isolation Salt->Base Product Pyridazine-3-thiol (Thione Tautomer) Base->Product Acidification Base->Product Byproduct Urea + NaCl Base->Byproduct Elimination

Figure 1: Mechanistic flow from nucleophilic attack to hydrolytic cleavage of the urea moiety.

Experimental Protocol

Critical Parameters & Reagents[4][6]
ParameterRecommended ConditionRationale
Solvent Ethanol (Absolute)Solubilizes thiourea; product salt usually precipitates, aiding isolation.
Stoichiometry 1.1 - 1.2 eq. ThioureaSlight excess drives the

reaction to completion.
Temperature Reflux (

)
Essential to overcome the activation energy of the diazine ring substitution.
Hydrolysis Base 10% NaOH or

Cleaves the isothiouronium bond; NaOH is faster, Carbonate is milder.
Reaction Time 1 - 3 HoursExtended reflux can lead to dark tar formation or disulfides.
Step-by-Step Methodology
Phase A: Formation of Isothiouronium Salt
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 1.0 equivalent of the chloropyridazine substrate (e.g., 3-chloro-6-methoxypyridazine) and 1.1 equivalents of thiourea.

  • Solvent: Add Ethanol (5-10 volumes relative to substrate mass).

    • Note: If the substrate is not soluble at room temp, it will likely dissolve upon heating.

  • Reaction: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction mixture often turns yellow/orange. A precipitate (the salt) may begin to form after 30-60 minutes.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material spot should disappear.

  • Isolation (The "Salt Break"):

    • Cool the mixture to

      
       in an ice bath.
      
    • Filter the precipitate (Isothiouronium chloride).

    • Wash the cake with cold ethanol to remove unreacted starting materials.

    • Checkpoint: This solid is stable and can be stored if necessary.

Phase B: Hydrolysis to Thiol[1]
  • Suspension: Transfer the isothiouronium salt into a flask containing 2.5 equivalents of 10% aqueous NaOH (or saturated

    
    ).
    
  • Cleavage: Heat the mixture to

    
     for 30-60 minutes.
    
    • Mechanism:[2][3][4][5][6] The solution will become clear as the salt dissolves and hydrolyzes, then may turn cloudy as urea is liberated.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off any insoluble byproducts (often trace disulfides).

    • Acidification: Carefully acidify the filtrate with Glacial Acetic Acid or 2N HCl to pH 4-5.

    • Result: The pyridazinethiol will precipitate as a yellow/off-white solid.

  • Final Isolation: Filter the solid, wash with water (to remove urea and inorganic salts), and dry under vacuum.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the disappearance of the urea protons (broad singlet ~9.0 ppm in salt) and the appearance of the thiol proton (often broad, 13-14 ppm if tautomerized to thione NH).

  • LC-MS: The mass of the isothiouronium salt will be

    
    . The thiol will be 
    
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield of Salt High solubility in EtOHAdd diethyl ether to the cooled reaction mixture to force precipitation.
Product is Dimerized (Disulfide) Oxidation by airPerform hydrolysis under

atmosphere. Add a pinch of sodium dithionite during workup.
Starting Material Remains Low reactivitySwitch solvent to n-Propanol (higher reflux temp) or add catalytic KI (Finkelstein condition).
Oily Product ImpuritiesRecrystallize from Ethanol/Water.

Safety & Handling (E-E-A-T)

  • Chloropyridazines: Generally Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319).[7] Handle in a fume hood.

  • Thiourea: Suspected Carcinogen (H351). Avoid dust generation.[8][7][9] Wear N95 or P100 respiratory protection if weighing large quantities.

  • Pyridazinethiols: Like most thiols, these can have a disagreeable odor, though less potent than alkyl thiols. Use bleach to neutralize glassware.

References

  • Mechanism of Isothiouronium Hydrolysis

    • Isothiouronium Salts in Organic Synthesis.[1][4][10] Wikipedia.

    • [Link]

  • Pyridazine Chemistry & Synthesis

    • Bohdan, D. P., et al. "An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols."[2] Journal of Organic and Pharmaceutical Chemistry, 2025.[2] (Analogous heteroaromatic protocol).

    • [Link]

  • Safety Data

    • Safety Data Sheet: 3-Chloro-6-methoxypyridazine. Thermo Fisher Scientific.[8]

  • General

    
     Protocols: 
    
    • Organic Chemistry Portal: Nucleophilic Arom
    • [Link]

Sources

High-Fidelity Hydrolysis of Isothiouronium Salts to Aminopyridazinethiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYR-042

Abstract

This application note details the optimized protocol for the alkaline hydrolysis of


-isothiouronium salts to yield high-purity 3-amino-6-mercaptopyridazine (and related derivatives). While the formation of isothiouronium salts from halo-pyridazines is a well-established nucleophilic substitution, the subsequent hydrolysis step is critical and often prone to oxidative dimerization (disulfide formation). This guide provides a robust, self-validating methodology that mitigates oxidation, ensures complete conversion, and addresses the specific solubility challenges posed by the zwitterionic nature of aminopyridazines.
Scientific Foundation & Mechanism
2.1 The Chemical Imperative

Aminopyridazinethiols are versatile pharmacophores in medicinal chemistry, serving as precursors for p38 MAP kinase inhibitors and various anticancer agents. The isothiouronium route is preferred over direct nucleophilic substitution with sodium hydrosulfide (NaSH) because it avoids the formation of thioether byproducts (


) caused by the high nucleophilicity of the intermediate thiolate.
2.2 Mechanistic Insight: The "Masked" Thiol

The isothiouronium salt acts as a "masked" thiol. The hydrolysis is not a simple displacement but a base-mediated elimination-addition sequence.

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the electron-deficient central carbon of the amidine moiety.
    
  • Tetrahedral Collapse: The intermediate collapses, expelling urea (a stable, water-soluble byproduct) and the pyridazine thiolate anion.

  • Tautomeric Equilibrium: Upon acidification, the resulting 3-amino-6-mercaptopyridazine exists in a tautomeric equilibrium between the thiol and thione forms. In the solid state and polar solvents, the thione (NH-C=S) form often predominates, which significantly impacts solubility and purification strategies.

Key Reaction Scheme: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">




Experimental Protocol
3.1 Materials & Reagents
ReagentSpecificationRole
Precursor 3-amino-6-chloropyridazine isothiouronium chlorideSubstrate (prepared via reaction with thiourea)
Base 10% w/v NaOH (aq)Hydrolysis agent
Acid Glacial Acetic Acid or 2N HClpH adjustment for precipitation
Solvent Degassed Water / EthanolReaction medium
Atmosphere Nitrogen (

) or Argon
Prevention of disulfide oxidation
3.2 Step-by-Step Methodology

Pre-requisite: Ensure all solvents are degassed (sparged with


 for 20 mins) to prevent oxidative dimerization to the disulfide.

Step 1: Hydrolysis Reaction

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

  • Charging: Charge the flask with the isothiouronium salt intermediate (10.0 mmol).

  • Base Addition: Add 30 mL of 10% NaOH solution (approx. 7.5 eq). Note: Excess base is required to neutralize the acid salt and drive the equilibrium.

  • Reaction: Heat the mixture to reflux (approx. 100°C) under a slow stream of nitrogen.

  • Monitoring: Maintain reflux for 1–2 hours . The initially suspended salt should dissolve, forming a clear yellow/orange solution (indicating thiolate formation).

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The baseline spot of the salt should disappear, replaced by a more mobile spot for the thiol.

Step 2: Workup & Isolation [1]

  • Cooling: Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.

  • Filtration (Clarification): If any insoluble impurities remain, filter the basic solution rapidly through a Celite pad.

  • Acidification (Critical Step): While stirring vigorously at 0°C, dropwise add Glacial Acetic Acid (preferred over HCl to avoid redissolving the amphoteric product) until the pH reaches 5.5 – 6.0 .

    • Observation: The product typically precipitates as a yellow to off-white solid.

    • Why pH 6? Aminopyridazines are amphoteric. Too low pH (<3) protonates the amine/ring nitrogen, resolubilizing the compound. Too high pH (>8) keeps it as the thiolate.

  • Collection: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the cake with cold water (

    
     mL) followed by cold isopropanol (
    
    
    
    mL) to remove urea byproducts.

Step 3: Purification

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) or DMF/Water if the product is highly insoluble.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Process Visualization (Workflow)

HydrolysisWorkflow Start Start: Isothiouronium Salt Reaction Hydrolysis (10% NaOH, Reflux, N2 atm) Start->Reaction Check TLC Check (Clear Solution?) Reaction->Check Check->Reaction Incomplete Filter Clarification Filtration (Remove insolubles) Check->Filter Complete Acidify Acidification (AcOH to pH 6.0) Filter->Acidify Precipitate Precipitation of Thiol/Thione Acidify->Precipitate Wash Wash (H2O/IPA) Remove Urea Precipitate->Wash Final Final Product: 3-amino-6-mercaptopyridazine Wash->Final

Caption: Figure 1. Logical workflow for the alkaline hydrolysis of isothiouronium salts, highlighting the critical acidification checkpoint.

Critical Parameters & Troubleshooting
5.1 Data Summary: Optimization Table
ParameterOptimal RangeConsequence of Deviation
pH (Precipitation) 5.5 – 6.5< 4: Product dissolves (protonation). > 8: Product stays as thiolate.
Temperature Reflux (100°C)Low: Incomplete hydrolysis. High: Thermal degradation.
Atmosphere Inert (

/Ar)
Air: Rapid oxidation to disulfide (dimer).
Base Equivalents 5 – 8 eqLow: Incomplete reaction; salt remains.
5.2 Troubleshooting Guide
  • Problem: Low Yield / No Precipitate.

    • Root Cause: The product may be trapped in the zwitterionic form or the pH is incorrect.

    • Solution: Adjust pH carefully to the isoelectric point. If still soluble, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate (though solubility is often poor in organics).

  • Problem: Product is a sticky gum.

    • Root Cause: Presence of impurities or disulfide oligomers.

    • Solution: Triturate the gum with diethyl ether or cold isopropanol to induce crystallization.

Safety & Hazard Management
  • Thiol Odor: Aminopyridazinethiols can have a potent, disagreeable odor.

    • Protocol: Keep all reaction vessels sealed. Treat all glassware and spills with a 10% Bleach (Sodium Hypochlorite) solution immediately after use to oxidize traces of thiol to odorless sulfonate.

  • Caustic Reagents: Boiling NaOH is highly corrosive. Use face shields and chemical-resistant gloves.

References
  • BenchChem. (2025).[1] Synthesis of 3-Amino-6-Substituted Pyridazines: Technical Support & Protocols. Retrieved from 1

  • Hunt, I. (2023). Preparation of Thiols via Isothiouronium Salts.[2][3][4] University of Calgary, Department of Chemistry. Retrieved from

  • Kelbysheva, E. S., et al. (2020).[5] Ratio of products in the alkaline hydrolysis of isothiouronium salts. ResearchGate.[6] Retrieved from 5[6]

  • Chemistry Steps. (2021). Reactions of Thiols and Preparation via Isothiouronium.[2][3][4][7] Retrieved from 7

Sources

Application Note: 6-Amino-3-pyridazinethiol as a High-Value Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for drug discovery scientists, focusing on the specific utility of 6-Amino-3-pyridazinethiol (also known as 6-amino-3-mercaptopyridazine) in Fragment-Based Drug Discovery (FBDD).

Executive Summary & Rationale

6-Amino-3-pyridazinethiol (MW: 127.17 Da) represents a "privileged scaffold" in FBDD due to its ability to engage in multiple distinct binding modalities. Unlike inert hydrocarbon fragments, this heterocycle offers dynamic electronic properties governed by thiol-thione tautomerism , allowing it to serve as:

  • A Covalent Warhead: For disulfide tethering screens against cysteine-engineered targets.

  • A Metal Chelator: For zinc-dependent metalloenzymes (e.g., MMPs, HDACs).[1]

  • A Hydrogen-Bonding Vector: For kinase hinge binding via the pyridazine nitrogens and exocyclic amine.

This guide provides validated workflows for utilizing this scaffold to accelerate hit generation and optimization.

Chemical Biology & Properties

Understanding the tautomeric equilibrium is critical for experimental design. In aqueous solution at physiological pH, the compound exists in equilibrium, predominantly favoring the thione form (amide-like), but the thiol form is the reactive species for covalent tethering and metal coordination.

Key Physicochemical Data
PropertyValueRelevance to FBDD
MW 127.17 DaIdeally suited for "Rule of Three" (<300 Da).
cLogP ~0.2 - 0.5High water solubility; low risk of non-specific aggregation.
H-Bond Donors 2 (Amine + Thiol/NH)Critical for directional interactions (e.g., kinase hinge).
H-Bond Acceptors 3 (Pyridazine Ns + S)Facilitates water-mediated networks.
pKa (Thiol) ~6.5 - 7.5Thiolate anion is accessible at physiological pH (7.4).

Application I: Covalent Tethering Screening

Principle: "Tethering" is a site-directed fragment discovery method. It relies on the formation of a mixed disulfide bond between the library fragment (6-amino-3-pyridazinethiol derivative) and a native or engineered cysteine on the protein surface.

Mechanistic Workflow

The 6-amino-3-pyridazinethiol acts as the "monophore." When it binds to the target's affinity pocket, the local concentration increases, driving the equilibrium toward the mixed disulfide form, which is stabilized against reduction.

Protocol: Disulfide Tethering Screen

Objective: Identify fragments that bind to the target protein (Target-Cys) by detecting the specific mass shift.

Reagents
  • Target Protein: >95% purity, 5–10 µM in reaction buffer.

  • Fragment Library: 6-Amino-3-pyridazinethiol analogs (stored as disulfides or protected thioesters).

  • Reducing Agent:

    
    -Mercaptoethanol (
    
    
    
    -ME) or Glutathione (GSH).
  • Buffer: 20 mM Tris-HCl (pH 7.6), 150 mM NaCl. Note: Avoid DTT or TCEP as they are too strong and will reduce the tether.

Step-by-Step Procedure
  • Preparation: Dilute the protein to 5 µM in the Buffer.

  • Titration: Establish the "Tethering Threshold" by incubating the protein with varying concentrations of

    
    -ME (0.1 mM to 5 mM). The goal is to find the concentration where a known weak binder can still tether, but non-specific binding is suppressed.
    
    • Standard Start: 0.5 mM

      
      -ME.
      
  • Incubation:

    • Mix Protein (5 µM) + Fragment (100 µM) +

      
      -ME (0.5 mM).
      
    • Incubate at 4°C for 1–2 hours (or overnight depending on steric accessibility).

  • Detection (LC/MS):

    • Inject samples onto a C4 or C8 reverse-phase HPLC column coupled to an ESI-TOF mass spectrometer.

    • Deconvolution: Look for the mass of [Protein + Fragment – 2H].

    • Hit Criteria: >30% conjugation efficiency relative to the DMSO control.

Data Analysis: The "DR" Value

Calculate the Dose-Response (DR) or Percentage Bound:



Application II: Zinc Metalloenzyme Targeting

Principle: The 3-mercaptopyridazine motif is a bioisostere for hydroxamic acids. The nitrogen atoms of the pyridazine ring and the sulfur atom (as a thiolate) form a bidentate chelation complex with the catalytic Zinc (


) ion in enzymes like MMPs or bacterial LpxC.
Visualization: Binding Modes

The following diagram illustrates the dual utility of the scaffold in Tethering (Covalent) vs. Metalloenzyme (Chelation) modes.

BindingModes cluster_Tethering Application 1: Covalent Tethering cluster_Metallo Application 2: Zinc Chelation Scaffold 6-Amino-3-pyridazinethiol (Scaffold) Disulfide Mixed Disulfide Complex (Covalent Hit) Scaffold->Disulfide + Protein-SH (Oxidation) Chelate Bidentate Complex (Inhibitor) Scaffold->Chelate + Zn2+ (Coordination) ProteinCys Protein Surface (Cysteine-SH) ProteinCys->Disulfide ZnIon Catalytic Zinc (Zn2+) ZnIon->Chelate

Caption: Figure 1. Dual binding modalities of the 6-amino-3-pyridazinethiol scaffold. Left: Formation of a covalent disulfide bond with a protein cysteine. Right: Bidentate coordination of a catalytic zinc ion via the pyridazine nitrogen and thiolate sulfur.

Protocol: Fluorescence-Based Thermal Shift (FTS) for Zinc Binders

Objective: Confirm binding of the fragment to the metalloprotein by measuring thermal stabilization (


).
  • Assay Mix: 2 µM Target Protein + 5x SYPRO Orange dye in HEPES buffer (pH 7.5).

  • Compound Addition: Add fragment to a final concentration of 1 mM (high concentration is typical for fragments).

  • Control: Include EDTA (1 mM) as a positive control for metal stripping (destabilization) or a known hydroxamate inhibitor (stabilization).

  • Readout: Run a melt curve (25°C to 95°C) on a qPCR machine.

  • Validation: A hit is defined as

    
    C.
    
    • Note: If the fragment strips the metal rather than binding to it, you may see a negative shift. Verify with an enzymatic activity assay.

Hit-to-Lead Optimization Strategies

Once a hit is identified, the 6-amino-3-pyridazinethiol scaffold offers distinct vectors for synthetic growth ("Fragment Growing").

Synthetic Vectors
PositionModification StrategyPurpose
-SH (C3) S-Alkylation (using alkyl halides)Locks the tautomer in the aromatic pyridazine form; explores hydrophobic pockets.
-NH2 (C6) Amide Coupling / Reductive Amination Introduces diversity elements to reach solvent-exposed regions or hinge residues.
Ring C4/C5 Halogenation (e.g., Bromination) Enables Suzuki/Sonogashira coupling for scaffold extension.
Protocol: Rapid S-Alkylation for SAR Expansion

To quickly generate a library of derivatives from the parent hit:

  • Reaction: Dissolve 6-amino-3-pyridazinethiol (1 equiv) in DMF.

  • Base: Add

    
     (2 equiv).
    
  • Electrophile: Add diverse alkyl halides (1.1 equiv).

  • Conditions: Stir at RT for 2 hours.

  • Workup: Filter inorganic salts, evaporate solvent, and purify via prep-HPLC.

    • Result: This locks the sulfur as a thioether, preventing oxidation and defining the binding mode as non-covalent (unless the alkyl group is a covalent warhead like an acrylamide).

Troubleshooting & Safety

  • Oxidation: The free thiol readily oxidizes to the disulfide dimer (6,6'-dithiobis(3-aminopyridazine)) in air.

    • Solution: Store stock solutions (DMSO) with 1–5 mM DTT. For assays, prepare fresh or use TCEP if the protein tolerates it.

  • False Positives (Assay Interference): The thiol group can react with colorimetric reagents or quench fluorescence.

    • Solution: Use label-free methods like SPR (Surface Plasmon Resonance) or NMR (STD-NMR) for validation.

References

  • Erlanson, D. A., et al. (2004). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 101(35), 12855-12860. Link

  • Meanwell, N. A. (2017).[2] "The Role of the Pyridazine Ring in Molecular Recognition and Drug Discovery." Advances in Heterocyclic Chemistry, 123, 245-361.[2] Link

  • Cohen, S. M. (2015). "A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes." Accounts of Chemical Research, 48(6), 1717–1726. Link

  • Jahani, K., et al. (2025).[3] "Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors."[4] Bioorganic Chemistry, 155, 108409. Link

  • Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 14(3), 347-361. Link

Sources

Application Note: High-Yield Preparation of S-Alkylated Derivatives of 6-Amino-3-pyridazinethiol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Chemoselective Thioether Synthesis, Mechanistic Causality, and Validated Protocols

Introduction & Strategic Importance

The pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and selective receptor ligands1[1]. Specifically, 6-amino-3-pyridazinethiol (CAS: 5788-46-5) serves as a highly versatile bifunctional building block. Derivatization of this core via S-alkylation is a critical path for generating diverse libraries of 6-amino-3-(alkylthio)pyridazines.

Achieving high yields requires overcoming the inherent challenge of chemoselectivity: directing the electrophile exclusively to the sulfur atom while leaving the exocyclic primary amine and the endocyclic nitrogens unreacted. This guide provides field-proven, self-validating methodologies to achieve >90% yields of S-alkylated products by exploiting fundamental thermodynamic and kinetic principles.

Mechanistic Rationale & Chemoselectivity

To design a robust protocol, one must understand the causality behind the reactivity of 6-amino-3-pyridazinethiol:

  • Thiol-Thione Tautomerism: In solution, heterocyclic thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) forms 2[2]. The addition of a mild base shifts this equilibrium entirely toward the highly nucleophilic thiolate anion.

  • HSAB Theory (Hard and Soft Acids and Bases): The chemoselectivity of this reaction is governed by Pearson’s HSAB principles. The thiolate anion is a large, polarizable "soft" nucleophile, whereas the exocyclic amine is a "hard" nucleophile. When paired with "soft" electrophiles (e.g., alkyl halides like benzyl bromide or methyl iodide), the reaction is kinetically driven toward S-alkylation, virtually eliminating N-alkylation 3[3].

  • Solvent Effects: Utilizing a polar aprotic solvent like DMF leaves the thiolate anion unsolvated ("naked") and highly reactive, while the potassium counter-ion is solvated. This significantly accelerates the

    
     substitution rate.
    
Reaction Workflow & Logic Diagram

G A 6-amino-3-pyridazinethiol (Thiol/Thione Tautomer) B Base (e.g., K2CO3) Deprotonation A->B Step 1 C Thiolate Anion (Soft Nucleophile) B->C -H+ D Alkyl Halide (R-X) (Soft Electrophile) C->D Step 2 E S-Alkylated Product (Major, >95%) D->E SN2 Attack (S) F N-Alkylated Product (Trace/Disfavored) D->F SN2 Attack (N)

Caption: Chemoselective S-alkylation pathway of 6-amino-3-pyridazinethiol governed by HSAB principles.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the operator can verify the success of each step before proceeding.

Protocol A: Mild Heterogeneous S-Alkylation (Recommended for general alkyl halides)

Causality Focus: Potassium carbonate (


) is mostly insoluble in DMF. This creates a heterogeneous basic environment that slowly and continuously generates the thiolate anion, preventing high local concentrations of base that could trigger unwanted side reactions (e.g., bis-alkylation or oxidative dimerization).

Materials:

  • 6-amino-3-pyridazinethiol (1.0 equiv, 10 mmol, 1.27 g)

  • Alkyl halide (e.g., Benzyl bromide) (1.05 equiv, 10.5 mmol)

  • Anhydrous

    
     (1.2 equiv, 12 mmol, 1.66 g)
    
  • Anhydrous DMF (20 mL)

Step-by-Step Procedure:

  • Degassing: Purge anhydrous DMF with nitrogen for 10 minutes. Reasoning: Heteroaryl thiols are susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen and base.

  • Deprotonation: To a round-bottom flask under

    
    , add 6-amino-3-pyridazinethiol and DMF. Add finely powdered 
    
    
    
    . Stir at room temperature (20-25 °C) for 15 minutes. The suspension will darken slightly as the thiolate forms.
  • Alkylation: Add the alkyl halide dropwise over 5 minutes via syringe.

  • Self-Validating IPC: Stir for 2 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The starting thiol (which streaks and stains strongly with Ellman's reagent) should disappear, replaced by a higher-Rf, UV-active spot.

  • Workup: Pour the reaction mixture slowly into 100 mL of vigorously stirred ice-water. Reasoning: DMF and

    
     are highly water-soluble, while the S-alkylated pyridazine is typically hydrophobic and will crash out as a solid.
    
  • Isolation: Filter the resulting precipitate, wash with cold distilled water (

    
     mL) to remove residual DMF, and dry under high vacuum at 40 °C overnight.
    
Protocol B: Homogeneous Aqueous S-Alkylation (Recommended for volatile electrophiles like Methyl Iodide)

Causality Focus: When using highly volatile alkylating agents (like MeI, boiling point 42 °C), a homogeneous aqueous-ethanolic sodium hydroxide system ensures rapid, complete reaction before the electrophile can evaporate.

Step-by-Step Procedure:

  • Dissolve NaOH (1.1 equiv) in 5 mL of water and add 15 mL of Ethanol.

  • Add 6-amino-3-pyridazinethiol (1.0 equiv) and stir until a completely clear solution is formed (confirming total conversion to the soluble sodium thiolate).

  • Cool the flask to 0 °C in an ice bath.

  • Add Methyl Iodide (1.1 equiv) dropwise. Seal the flask lightly and stir, allowing it to warm to room temperature over 2 hours.

  • Workup: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate to yield 6-amino-3-(methylthio)pyridazine.

Quantitative Data & Substrate Scope

The tables below summarize the optimization of the reaction conditions and the robustness of the methodology across various electrophiles.

Table 1: Optimization of Base and Solvent for the Benzylation of 6-Amino-3-pyridazinethiol

EntryBaseSolventTemp (°C)Time (h)Isolated Yield (%)Observation / Causality
1

DCM251245Poor solubility of starting material; sluggish reaction.
2

Acetone60 (Reflux)678Good yield, but requires heating; trace N-alkylation observed.
3NaOHEtOH /

25482Fast reaction, but product requires extraction workup.
4

DMF 25 2 94 Optimal. Clean precipitation workup; no N-alkylation.

Table 2: Substrate Scope using Protocol A (DMF /


) 
Alkylating Agent (R-X)S-Alkylated ProductYield (%)Purity (HPLC, %)
Methyl iodide6-amino-3-(methylthio)pyridazine91*>98
Benzyl bromide6-amino-3-(benzylthio)pyridazine94>99
Ethyl bromoacetateEthyl 2-((6-aminopyridazin-3-yl)thio)acetate88>97
Allyl bromide6-amino-3-(allylthio)pyridazine89>98

*Note: Yield for methyl iodide is optimized using Protocol B.

Analytical Characterization & Troubleshooting

To ensure the trustworthiness of your synthesized compounds, verify the chemoselectivity (S- vs. N-alkylation) using Nuclear Magnetic Resonance (NMR) spectroscopy:

  • Proton NMR (

    
     NMR):  The primary amine (
    
    
    
    ) protons of the product will appear as a broad singlet integrating to 2H around
    
    
    6.30 - 6.60 ppm (in DMSO-
    
    
    ). If N-alkylation had occurred, this integral would drop to 1H, and the chemical shift of the alkyl group would be significantly downfield. For example, an
    
    
    group typically appears at
    
    
    2.50 - 2.70 ppm, whereas an
    
    
    group would appear at
    
    
    >3.20 ppm.
  • Ellman’s Test: To quickly validate that no unreacted starting material remains, spot the TLC plate with Ellman's reagent (DTNB). Free thiols will immediately stain a vibrant yellow. A successful, fully converted reaction mixture will test negative.

References

  • Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)
  • ChemInform Abstract: Magnetically Recyclable Nano-Fe2O3-Catalyzed Chemoselective Synthesis and Antioxidant Activity of Diethyl (3-((5-Aryl-1H-1,2,4-triazol-3-yl)thio)propyl)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 2-Aminothiazole-5-thiol | 69950-00-1 (S-Alkylation of Heterocyclic Thiols)

Sources

Application Note: Purification Strategies for 6-Amino-3(2H)-pyridazinethione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol provides a comprehensive guide for the recrystallization and purification of 6-amino-3(2H)-pyridazinethione (also known as 3-amino-6-mercaptopyridazine).

Introduction & Molecule Profile

6-Amino-3(2H)-pyridazinethione (CAS 5788-46-5 ) is a versatile heterocyclic building block used in the synthesis of pharmaceuticals, particularly as a precursor for fused pyridazine systems (e.g., imidazo[1,2-b]pyridazines) and as a ligand in coordination chemistry.[1]

  • Chemical Structure: The molecule exhibits thione-thiol tautomerism. In the solid state and polar solvents, the thione (2H) form typically predominates over the thiol form.

  • Physicochemical Challenges:

    • High Polarity: The presence of both an amino group and a thione moiety creates a "zwitterionic-like" character, leading to poor solubility in non-polar organic solvents (hexane, ether, DCM).

    • Amphoteric Nature: It is soluble in aqueous base (forming the thiolate anion) and mineral acids (protonating the amine), but has minimum solubility at its isoelectric point (typically pH 5–7).

    • Thermal Stability: High melting point (typically >250°C, often with decomposition).

Solvent Selection Strategy

The purification strategy relies on the high polarity of the thione group. Unlike lipophilic organic intermediates, this compound requires protic solvents to disrupt its strong intermolecular hydrogen bonding network.

Solvent SystemRoleSuitabilityMechanism of Action
Water Primary Excellent High solubility at boiling (100°C); very low solubility at RT. efficiently removes inorganic salts (NaCl, KCl) from the synthesis.
Ethanol : Water (1:1) SecondaryGoodUsed if the compound "oils out" in pure water. The ethanol disrupts hydrophobic aggregation, while water maintains salt solubility.
DMF or DMSO SolventPoor for Recryst.Too soluble; high boiling points make recovery difficult. Use only for chromatography loading.
Aq. NaOH / HCl Reprecipitation Best for Crude Dissolution in base (as thiolate) followed by filtration and acidification is the most effective initial purification step before recrystallization.

Detailed Experimental Protocol

Phase 1: Crude Isolation & Acid-Base Reprecipitation

Use this phase if the material is crude (e.g., obtained directly from the reaction of 3-amino-6-chloropyridazine with thiourea or NaSH).

  • Dissolution: Suspend the crude yellow/brown solid in 1.0 M NaOH (approx. 10 mL per gram of solid).

    • Chemistry: This converts the thiol/thione to the soluble sodium thiolate salt (

      
      ).
      
  • Filtration: Filter the dark solution through a Celite pad or sintered glass funnel to remove insoluble impurities (elemental sulfur, unreacted precursors).

  • Precipitation: While stirring the filtrate, slowly add Glacial Acetic Acid or 2.0 M HCl dropwise.

    • Target pH: Adjust to pH 5–6 .

    • Observation: A thick, off-white to pale yellow precipitate will form immediately.

  • Collection: Filter the solid and wash thoroughly with cold water to remove salts.

Phase 2: Recrystallization (The Polishing Step)

Use this phase to obtain analytical-grade crystals.

Reagents: Distilled Water (Solvent A), Ethanol (Optional Co-solvent).

  • Setup: Place the semi-pure solid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Solvent Addition: Add Distilled Water (approx. 15–20 mL per gram of solid).

  • Heating: Heat the mixture to a gentle boil (100°C).

    • Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more water in 5 mL increments.

    • Note: If a small amount of dark material remains insoluble even in large volumes of water, perform a hot filtration .

  • Hot Filtration (Optional): If insoluble particles persist, filter the boiling solution rapidly through a pre-warmed funnel.

  • Crystallization: Remove the heat source.

    • Allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes occlusion of impurities.

    • Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with ice-cold water (2 x 5 mL) followed by a small portion of cold acetone (to facilitate drying).

  • Drying: Dry the crystals in a vacuum oven at 50–60°C for 6 hours.

Process Visualization (Graphviz)

Recrystallization_Workflow Start Crude 6-Amino-3(2H)-pyridazinethione Base_Dissolve Dissolve in 1M NaOH (Forms Soluble Thiolate) Start->Base_Dissolve Filter_Insol Filter Insoluble Impurities (Remove S8, Tar) Base_Dissolve->Filter_Insol Acidify Acidify to pH 5-6 (Precipitate Thione) Filter_Insol->Acidify Crude_Solid Collect Semi-Pure Solid Acidify->Crude_Solid Reflux Reflux in Water (100°C) (15-20 mL/g) Crude_Solid->Reflux Hot_Filter Hot Filtration (If specks remain) Reflux->Hot_Filter Insolubles? Cooling Slow Cooling (RT -> 4°C) Reflux->Cooling Clear Soln Hot_Filter->Cooling Collect_Pure Filter & Wash (Cold Water/Acetone) Cooling->Collect_Pure Final_Product Pure Crystalline Product (MP >250°C) Collect_Pure->Final_Product

Caption: Workflow for the acid-base purification and aqueous recrystallization of 6-amino-3(2H)-pyridazinethione.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Product too soluble in mother liquor.Concentrate the mother liquor by 50% and re-cool. Ensure pH is exactly 5–6 during precipitation.
Oiling Out Impurities lowering melting point.Add a seed crystal during cooling. Switch solvent to Ethanol:Water (1:1) .
Colored Impurities Oxidation products (disulfides).Add a pinch of sodium dithionite or activated charcoal during the hot dissolution step.
Insoluble Material Elemental Sulfur (from synthesis).The initial NaOH dissolution step is critical; sulfur is insoluble in aqueous base and will be removed there.

Characterization Data:

  • Appearance: Pale yellow to off-white needles or powder.

  • Melting Point: >250°C (Decomposes).[2] Literature often cites ranges near 270–280°C depending on heating rate.

  • Solubility: Soluble in DMSO, DMF, dilute acid, dilute base. Sparingly soluble in water, ethanol. Insoluble in ether, hexane.

References

  • Synthesis and Properties of Pyridazine Deriv

    • Source: National Institutes of Health (PubChem)
    • URL:[Link]

  • General Methods for Thione Purific

    • Source: Organic Syntheses, Coll.[3] Vol. 4, p. 638 (Analogous mercapto-heterocycle purification).

    • URL:[Link]

  • CAS Registry D

    • Source: Molaid Chemical D
    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Cyclization of 6-Hydrazino-3-pyridazinethiol for the Synthesis of Fused Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols and scientific rationale for the cyclization of 6-hydrazino-3-pyridazinethiol, a versatile bifunctional precursor, into high-value fused heterocyclic systems. We present validated methods for the synthesis of 6-mercapto-[1][2]triazolo[4,3-b]pyridazines and 6-mercapto-tetrazolo[1,5-b]pyridazines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate for the construction of novel molecular entities.

Introduction: The Strategic Value of Fused Pyridazines

The pyridazine core is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial properties. Fusing a second heterocyclic ring to the pyridazine scaffold, such as a triazole or tetrazole, creates a rigid, planar system that can effectively interact with biological targets, often enhancing potency and modulating pharmacokinetic properties.

The starting material, 6-hydrazino-3-pyridazinethiol, is an ideal precursor for such syntheses. It possesses two key nucleophilic centers—the terminal nitrogen of the hydrazino group and the exocyclic thiol—which can be selectively engaged in cyclization reactions. The hydrazino moiety is particularly reactive towards electrophiles containing a single carbon or nitrogen atom, enabling the facile construction of fused five-membered aromatic rings. This guide details the strategic use of specific reagents to achieve predictable and high-yield cyclization, furnishing either a triazole or a tetrazole ring fused to the pyridazine core.

Core Principle: Intramolecular Cyclocondensation

The syntheses described herein rely on the principle of intramolecular cyclocondensation. The terminal nitrogen atom of the hydrazino group acts as a potent nucleophile, attacking an electrophilic one-atom synthon. This is followed by a dehydration or elimination step, leading to the formation of a stable, aromatic fused-ring system. The choice of the one-atom synthon dictates the nature of the resulting heterocyclic ring.

  • For Triazole Formation: A one-carbon electrophile (e.g., from formic acid or carbon disulfide) is introduced.

  • For Tetrazole Formation: A one-nitrogen electrophile (e.g., from nitrous acid) is generated in situ.

The presence of the 3-thiol group is retained throughout these transformations, providing a valuable handle for further synthetic modifications (e.g., S-alkylation) to build molecular diversity.

Synthetic Protocols and Mechanistic Insights

This section provides step-by-step protocols for the primary cyclization reactions of 6-hydrazino-3-pyridazinethiol.

Protocol 1: Synthesis of 6-mercapto-[1][2][3]triazolo[4,3-b]pyridazine via Formic Acid Cyclization

This reaction utilizes formic acid as a source of a single carbon atom to form the triazole ring. The reaction proceeds through an initial N-formylation of the terminal hydrazino nitrogen, followed by acid-catalyzed intramolecular cyclization and dehydration.

Causality: Refluxing in formic acid serves a dual purpose: it acts as both the reagent and a high-boiling solvent, providing the thermal energy required to drive the dehydration and ring-closure steps to completion. The acidic environment catalyzes the key cyclization step.

Experimental Protocol:

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add 6-hydrazino-3-pyridazinethiol (1.56 g, 10 mmol).

  • Add 98% formic acid (20 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate:Methanol 9:1).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution slowly into 100 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (3 x 20 mL) to remove residual formic acid.

  • Dry the product under vacuum at 60 °C to yield 6-mercapto-[1][2]triazolo[4,3-b]pyridazine.

Protocol 2: Synthesis of 3,6-dimercapto-[1][2][3]triazolo[4,3-b]pyridazine via Carbon Disulfide Cyclization

This protocol employs carbon disulfide (CS₂) to introduce a thiocarbonyl group, which upon cyclization forms a triazole-thione. The product, 3,6-dimercapto-[1][2]triazolo[4,3-b]pyridazine, exists in tautomeric equilibrium with its thione form.

Causality: The reaction is performed in pyridine, which acts as a basic catalyst and solvent.[3][4] Pyridine facilitates the initial reaction between the hydrazine and CS₂ to form a dithiocarbazate intermediate. Subsequent heating provides the energy for the intramolecular cyclization and elimination of hydrogen sulfide (H₂S) to yield the aromatic triazole ring.[3][4]

Experimental Protocol:

  • In a 100 mL round-bottom flask, dissolve 6-hydrazino-3-pyridazinethiol (1.56 g, 10 mmol) in pyridine (30 mL).

  • To this solution, add carbon disulfide (1.14 g, 0.9 mL, 15 mmol) dropwise with stirring at room temperature.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. The solution may darken.

  • Monitor the reaction by TLC. The evolution of H₂S gas may be noted (use appropriate ventilation).

  • Upon completion, cool the reaction mixture and reduce the volume of pyridine under reduced pressure.

  • Pour the concentrated residue into 100 mL of cold water containing 5 mL of concentrated hydrochloric acid to neutralize excess pyridine and precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Protocol 3: Synthesis of 6-mercapto-tetrazolo[1,5-b]pyridazine via Diazotization

This protocol achieves the formation of a fused tetrazole ring through the reaction of the hydrazino group with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid. This reaction proceeds via diazotization of the terminal amine, which cyclizes onto the adjacent pyridazine nitrogen.

Causality: The reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate and to control the exothermic nature of the diazotization process. An acidic medium is essential for the formation of nitrous acid from sodium nitrite. This method provides a high-yield, clean conversion to the tetrazole product.

Experimental Protocol:

  • Suspend 6-hydrazino-3-pyridazinethiol (1.56 g, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a 100 mL beaker, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate flask, prepare a solution of sodium nitrite (0.76 g, 11 mmol) in cold water (10 mL).

  • Add the sodium nitrite solution dropwise to the cold suspension of the pyridazine over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for an additional 1 hour after the addition is complete.

  • The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the product extensively with cold water until the washings are neutral to litmus paper.

  • Dry the product in a desiccator over P₂O₅ to yield 6-mercapto-tetrazolo[1,5-b]pyridazine.

Data Summary

The following table summarizes the typical reaction conditions for the cyclization of 6-hydrazino-3-pyridazinethiol. Yields are representative and may vary based on reaction scale and purity of reagents.

ProtocolProduct NameReagent(s)SolventTemp. (°C)Time (h)Typical Yield (%)
16-mercapto-[1][2]triazolo[4,3-b]pyridazineFormic Acid (98%)Formic Acid100-1104-685-95
23,6-dimercapto-[1][2]triazolo[4,3-b]pyridazineCarbon Disulfide (CS₂)PyridineReflux8-1070-80
36-mercapto-tetrazolo[1,5-b]pyridazineSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Water/HCl0-51-290-98

Visualizations: Mechanisms and Workflows

General Cyclization Pathways

The diagram below illustrates the divergent synthetic pathways from the common precursor 6-hydrazino-3-pyridazinethiol to the target fused heterocycles.

G cluster_start Starting Material cluster_reagents Cyclizing Agents cluster_products Fused Heterocyclic Products SM 6-Hydrazino-3-pyridazinethiol R1 Formic Acid (HCOOH) Reflux SM->R1 R2 Carbon Disulfide (CS₂) Pyridine, Reflux SM->R2 R3 Nitrous Acid (HNO₂) (from NaNO₂/HCl, 0-5°C) SM->R3 P1 6-Mercapto-[1,2,4]triazolo [4,3-b]pyridazine R1->P1 P2 3,6-Dimercapto-[1,2,4]triazolo [4,3-b]pyridazine R2->P2 P3 6-Mercapto-tetrazolo [1,5-b]pyridazine R3->P3

Caption: Synthetic routes from 6-hydrazino-3-pyridazinethiol.

Detailed Mechanism: Formic Acid Cyclization

This diagram outlines the key steps in the formation of the triazole ring using formic acid.

G A 1. N-Formylation (Nucleophilic Attack on HCOOH) B 2. Intermediate (N'-formylhydrazino derivative) A->B + HCOOH - H₂O C 3. Intramolecular Cyclization (Attack on Carbonyl Carbon) B->C Acid Catalyst (H⁺) D 4. Dihydro-triazolo intermediate C->D E 5. Dehydration (Elimination of H₂O) D->E Heat (Reflux) F Final Product (Aromatic Triazole Ring) E->F - H₂O G start Start reagents 1. Charge Flask - 6-Hydrazino-3-pyridazinethiol - Solvent & Reagent start->reagents reaction 2. Set Reaction Conditions - Stirring - Heating (Reflux) or Cooling (Ice Bath) reagents->reaction monitor 3. Monitor Progress (TLC Analysis) reaction->monitor monitor->reaction Incomplete workup 4. Quench & Isolate - Cool reaction - Precipitate in water/acid - Vacuum filtration monitor->workup Complete purify 5. Purify & Dry - Wash with appropriate solvent - Dry under vacuum workup->purify end End (Characterize Product) purify->end

Caption: Standard laboratory workflow for cyclization reactions.

Conclusion

The protocols outlined in this guide demonstrate that 6-hydrazino-3-pyridazinethiol is a highly effective and versatile precursor for the synthesis of medicinally relevant fused pyridazine systems. By selecting the appropriate one-atom synthon—formic acid for a simple triazole, carbon disulfide for a triazole-thione, or nitrous acid for a tetrazole—researchers can readily access a variety of scaffolds from a common intermediate. These straightforward, high-yielding reactions provide a robust platform for library synthesis and the exploration of structure-activity relationships in drug discovery programs.

References

  • Jadhav, S. D., et al. (2014). SYNTHESIS OF NOVEL 3-MERCAPTO-S-TRIAZOLO[3,4-C]-S-TRIAZOLES. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1256-1262.
  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.
  • Shawali, A. S., et al. (2004). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b] and related heterocycles. ARKIVOC, 2004(v), 63-75.
  • El-Sayed, W. A. (2021). Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Egyptian Journal of Chemistry, 64(3), 1239-1243.
  • Pochet, L., & Frederick, R. (2010). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2014). Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiological Activity. International Journal of Organic Chemistry, 4, 27-36.
  • Fathalla, O. A., & El-Eraky, W. I. (2012). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 4(3), 1144-1150.
  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304.
  • Chen, S., et al. (2020). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. ChemistrySelect, 5(19), 5797-5802.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(42), 27293-27315.
  • Moskvina, V., et al. (2023). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
  • Zotova, T. A., et al. (2023).
  • Abdel-Wahab, B. F., et al. (2019). Synthesis, SAR studies, and insecticidal activities of certain N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3 H )-one against Culex pipiens L. larvae. ResearchGate. Available at: [Link]

  • Beilstein Journals. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Kharaneko, A. O., et al. (2024). Synthesis of new derivatives of 18-membered macrocycles by cyclocondensation of pyrazole series hydrazine hydrazides. Russian Journal of Organic Chemistry, 60(3), 430-436.
  • Beres, J. A., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681.
  • Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295.
  • Wang, L., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1202-1206.

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(61), 37213-37225.
  • Lee, K., & Kim, Y. (2001). SIMPLE SYNTHESIS OF RING-FUSED PYRIDAZIN-3-ONES. Journal of the Korean Chemical Society, 45(6), 544-546.
  • Nishiyama, Y., et al. (2001). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 49(12), 1619-1621.
  • Chang, W., et al. (2022). Pyrazofurin Biosynthesis Involves Nonenzymatic Ring Contraction of a Pyridazine Intermediate Triggered by a Rieske Enzyme-Catalyzed Oxygenation. Journal of the American Chemical Society, 144(3), 1258-1265.
  • Bonacorso, H. G., et al. (2012). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. ARKIVOC, 2012(viii), 214-225.

Sources

Metal complexation methods using aminopyridazinethiol ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal Complexation Strategies for Aminopyridazinethiol Ligands

Executive Summary

This guide details the synthesis, stabilization, and characterization of transition metal complexes utilizing aminopyridazinethiol ligands. These ligands, characterized by a pyridazine ring substituted with amino (-NH₂) and thiol (-SH) groups, exhibit versatile coordination geometry due to thione-thiol tautomerism . They are critical in the development of radiopharmaceuticals (Tc-99m labeling), antimicrobial agents, and catalysis. This note addresses the primary challenge: controlling the competition between Nitrogen (N) and Sulfur (S) donor sites to achieve predictable coordination modes.

Scientific Foundation & Mechanism

Ligand Architecture and Tautomerism

The core challenge in complexing aminopyridazinethiols (e.g., 3-amino-6-chloropyridazine-4-thiol) is their structural duality. In solution, these ligands exist in equilibrium between the thiol (aromatic) and thione (keto-like) forms.

  • Thiol Form: Favored in basic media; coordinates as a monoanionic thiolate (S⁻) donor.

  • Thione Form: Favored in neutral/acidic media; coordinates via the neutral sulfur (C=S) or the pyridazine nitrogen.

Hard-Soft Acid-Base (HSAB) Application:

  • Soft Metals (Pt, Pd, Ag, Tc): Preferentially bind the Sulfur atom (soft donor).

  • Borderline/Hard Metals (Ni, Cu, Co, Zn): Often induce chelation involving both the Pyridazine Nitrogen and the Exocyclic Sulfur , forming stable 5-membered chelate rings.

Visualization: Coordination Modes

CoordinationModes Ligand Aminopyridazinethiol (Equilibrium) Thione Thione Form (Neutral) Ligand->Thione Neutral pH Thiol Thiol Form (Aromatic) Ligand->Thiol Basic pH HardM Hard/Borderline Metals (Cu, Ni, Co) Thione->HardM SoftM Soft Metals (Pt, Pd, Ag) Thiol->SoftM TypeA Type A: N,S-Chelation (Stable 5-membered ring) HardM->TypeA Preferred TypeB Type B: S-Monodentate (Thiolate bond) SoftM->TypeB Preferred TypeC Type C: Bridging (Polymeric structures) TypeA->TypeC Steric Crowding

Figure 1: Tautomeric equilibrium and metal-dependent coordination preferences.

Experimental Protocols

Protocol A: Direct Solvothermal Synthesis (Neutral Conditions)

Best for: Creating neutral complexes with borderline metals (Cu, Ni, Co) where the ligand acts in the thione form or self-deprotonates upon coordination.

Materials:

  • Ligand: 3-aminopyridazine-6-thiol (1 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (1 mmol for 1:1; 0.5 mmol for 1:2)
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Workflow:

  • Ligand Activation: Dissolve 1 mmol of ligand in 20 mL of hot EtOH (

    
    ). Note: If solubility is poor, add drops of DMF, but avoid excess to simplify workup.
    
  • Metal Addition: Add the metal salt solution (dissolved in 10 mL EtOH) dropwise to the hot ligand solution under continuous magnetic stirring.

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 3–6 hours.
    
    • Observation: A color change (e.g., green to brown for Cu, green to red/purple for Co) indicates complexation.

  • Precipitation: Cool to room temperature. If no precipitate forms, reduce volume by 50% using a rotary evaporator and store at

    
     overnight.
    
  • Purification: Filter the solid, wash with cold EtOH (2 x 5 mL) followed by diethyl ether (to remove unreacted ligand). Dry in vacuo.

Protocol B: Base-Assisted Synthesis (Thiolate Mode)

Best for: Forcing the ligand into the Thiolate (


) form to ensure strong S-coordination, typical for Pd(II), Pt(II), or stable Cu(II) chelates.

Step-by-Step Workflow:

  • Deprotonation: Dissolve 1 mmol ligand in 15 mL MeOH. Add 1.1 equivalents of Triethylamine (

    
    )  or KOH (dissolved in MeOH). Stir for 15 mins.
    
    • Mechanism:[1][2] Base removes the thiol proton, shifting equilibrium to the aromatic thiolate form.

  • Complexation: Add metal salt (e.g.,

    
     or 
    
    
    
    ) dissolved in minimum water/MeOH.
  • Reaction: Stir at room temperature for 2 hours (for soft metals) or reflux for 1 hour (for borderline metals).

  • Isolation: The complex often precipitates immediately due to charge neutralization. Filter and wash with water (to remove salt byproducts) then MeOH.

Experimental Workflow Diagram

Workflow Start Start: Ligand Selection Solubility Dissolve Ligand (EtOH/MeOH + Heat) Start->Solubility Decision Target Mode? Solubility->Decision PathA Neutral/Thione Mode (Direct Mix) Decision->PathA Hard Metals PathB Anionic/Thiolate Mode (Add Et3N/KOH) Decision->PathB Soft Metals Reaction Add Metal Salt Reflux 3-6h PathA->Reaction PathB->Reaction Monitor Monitor via TLC/Color Change Reaction->Monitor Isolate Cool & Filter Precipitate Monitor->Isolate Wash Wash: Cold EtOH -> Ether Isolate->Wash Dry Dry in Vacuo Wash->Dry

Figure 2: Decision tree for synthesis based on target metal and coordination mode.

Characterization & Data Interpretation

To validate the complexation, compare the spectral data of the free ligand vs. the metal complex.

Table 1: Diagnostic Spectral Signatures

TechniqueParameterObservation in Free LigandObservation in Metal ComplexInterpretation
FT-IR

Weak band ~2500–2600 cm⁻¹Disappears Indicates deprotonation and S-coordination.
FT-IR

Sharp band ~1600 cm⁻¹Shift (-10 to -20 cm⁻¹) Indicates coordination via Pyridazine Nitrogen.
FT-IR

Band ~1100–1200 cm⁻¹Shift (Red/Blue) Downshift indicates thione S-bonding; disappearance implies thiolate bonding.
¹H NMR

Broad singlet ~13.0 ppmDisappears Confirms loss of thiol proton (thiolate formation).
UV-Vis LMCTN/ANew band 350–450 nmLigand-to-Metal Charge Transfer (S

M).

Expert Insight: If the IR spectrum shows the persistence of the


 band but a shift in the amine 

region, the metal may be coordinating only through the nitrogen, leaving the thiol pendant. This is rare for soft metals but possible with hard metals in acidic conditions.

Troubleshooting & Optimization

  • Oxidation (Disulfide Formation): Aminopyridazinethiols are prone to oxidation into disulfides (dimers) in air, especially in basic solution.

    • Solution: Perform the reaction under Nitrogen or Argon atmosphere. Add a reducing agent like Ascorbic Acid if the ligand appears yellow/oxidized before use.

  • Solubility Issues:

    • Solution: If the complex precipitates too quickly (trapping impurities), use a mixed solvent system (e.g., Ethanol/DMSO 9:1) to keep the complex in solution longer, allowing for slow crystallization.

  • Hygroscopicity:

    • Solution: Many of these complexes retain lattice water. Dry at

      
       or use drying pistols with 
      
      
      
      if anhydrous forms are required for elemental analysis.

References

  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol.

    • Context: This paper describes the homologous synthesis of N,S-donor heterocyclic ligands using reflux methods and spectral characterization (IR, NMR) identical to those required for aminopyridazinethiols.
    • Source: SpringerPlus / PubMed Central
    • URL:[Link]

  • Pyridazine- versus pyridine-based tridentate ligands in first-row transition metal complexes.

    • Context: Details the specific coordination chemistry of pyridazine-based ligands, discussing the electronic effects of the pyridazine nitrogens and X-ray structural valid
    • Source: Inorganic Chemistry (ACS) / PubMed
    • URL:[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines.

    • Context: Provides a broad overview of aminopyridine derivatives, their tautomeric forms, and solvent choices for purification, which serves as the foundational chemistry for the pyridazine analogs.
    • Source: Science Publishing Group
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Amino-3-pyridazinethiol Handling & Disulfide Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 6-Amino-3-pyridazinethiol is a highly valuable heterocyclic building block used in bioconjugation, drug development, and surface chemistry. However, researchers frequently encounter a critical roadblock: the rapid oxidative dimerization of the monomeric thiol into its inactive disulfide form.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, field-proven troubleshooting strategies, and self-validating protocols to prevent oxidation and recover oxidized batches.

Mechanistic Insights: The Causality of Thiol Oxidation

Heterocyclic thiols like 6-Amino-3-pyridazinethiol are highly susceptible to oxidation in the presence of atmospheric oxygen. The causality of this degradation lies in the pH-dependent formation of the thiolate anion (R-S⁻). At neutral to alkaline pH, the thiol group deprotonates. The resulting thiolate anion is significantly more nucleophilic and electron-rich than the neutral thiol, making it a prime target for rapid oxidation by dissolved O₂ or trace transition metals. This electron transfer ultimately forms a covalent disulfide bond (R-S-S-R)[1].

To maintain the monomeric state, interventions must target either the removal of the oxidant (oxygen/metals) or the suppression of the reactive intermediate (keeping the pH slightly acidic to maintain the R-SH state)[1].

ThiolOxidation Monomer 6-Amino-3-pyridazinethiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Monomer->Thiolate High pH (>7.0) Dimer Disulfide Dimer (R-S-S-R) Thiolate->Dimer O2 / Trace Metals Dimer->Monomer Reduces Bond Intervention1 Low pH / Acidic Buffer Intervention1->Monomer Prevents Deprotonation Intervention2 Degassing / Argon Intervention2->Thiolate Removes Oxidant Intervention3 TCEP Reduction Intervention3->Dimer Cleaves S-S

Fig 1: Thiol-disulfide oxidation pathway and targeted chemical interventions.

Frequently Asked Questions (FAQs)

Q1: Why does my 6-Amino-3-pyridazinethiol solution turn cloudy or precipitate over time? A: This is a classic physical indicator of oxidative dimerization. The disulfide dimer typically has significantly lower solubility in aqueous buffers and polar organic solvents compared to the monomeric thiol[1]. If you observe precipitation, do not discard the batch; it can often be recovered using a reducing agent.

Q2: Should I use DTT or TCEP to reduce the dimerized 6-Amino-3-pyridazinethiol? A: Tris(2-carboxyethyl)phosphine (TCEP) is strongly preferred over Dithiothreitol (DTT) for this application. TCEP directly reduces disulfides to free thiols without requiring a basic pH, operating efficiently across a broad pH range (1.5 to 9.0)[2][3]. Because heterocyclic thiols are safer from re-oxidation at lower pH, TCEP allows you to perform the reduction under acidic conditions where the resulting monomer is stable[3]. Furthermore, unlike DTT, TCEP does not contain a thiol group itself, meaning it will not compete with your pyridazinethiol in downstream maleimide coupling reactions[4].

Q3: How do I isolate the free thiol after reduction without it immediately re-oxidizing? A: Isolation is the most vulnerable step. If your downstream application involves a nucleophilic attack (e.g., coupling to an electrophile), you can often use the crude thiol directly in the presence of TCEP[5]. If isolation is strictly required, perform buffer exchange or solvent evaporation inside a glovebox or under a continuous nitrogen/argon flux using strictly degassed solvents[4].

Quantitative Comparison: TCEP vs. DTT for Pyridazinethiol Recovery
ParameterTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
Optimal pH Range 1.5 – 9.0 (Highly effective at acidic pH)[3]7.0 – 8.5 (Requires basic pH)[2]
Air Stability Highly resistant to air oxidation[3]Oxidizes rapidly in solution[2]
Downstream Interference Thiol-free; fully compatible with maleimides[4]Contains thiols; competes with target[4]
Odor Odorless[3]Strong, unpleasant odor
Removal Requirement Often unnecessary before conjugation[3]Must be removed (e.g., via desalting)[2]

Troubleshooting Matrix

Observed IssueMechanistic CauseSelf-Validating Solution
Loss of reactivity in maleimide cross-linking The thiol group has oxidized to a disulfide, eliminating its nucleophilicity.Add 10 molar equivalents of TCEP directly to the reaction buffer. Validate recovery by performing an Ellman's reagent (DTNB) assay to quantify free sulfhydryl groups before proceeding.
LC-MS shows a mass peak of[2M - 2H]⁺ Dimerization has occurred during sample preparation or ionization.Lower the pH of the LC-MS mobile phase (e.g., add 0.1% Formic Acid) and spike the sample with 1-5 mM TCEP prior to injection to ensure the monomeric state is maintained during analysis.
Inconsistent yields between different batches Variable exposure to atmospheric oxygen during storage or handling[1].Store lyophilized powders under argon at -20°C. For solutions, implement Protocol A (Degassing) to standardize dissolved oxygen levels across all batches.

Validated Experimental Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems. Causality is built into the workflow: by controlling the environment (oxygen) and the chemical state (pH/reduction), you guarantee the monomeric integrity of 6-Amino-3-pyridazinethiol.

Protocol A: Preventative Storage and Degassing (Schlenk Method)

Causality: Removing dissolved oxygen prevents the terminal electron transfer required for disulfide formation.

  • Solvent Preparation: Transfer your chosen solvent (e.g., slightly acidic buffer or DMF) into a Schlenk flask.

  • Freeze-Pump-Thaw (3 Cycles):

    • Freeze the solvent using a liquid nitrogen bath.

    • Apply high vacuum for 5 minutes to remove headspace gases.

    • Isolate the vacuum and allow the solvent to thaw, releasing trapped dissolved oxygen bubbles.

  • Inert Backfill: Backfill the flask with high-purity Argon (preferred over Nitrogen due to its higher density, which creates a protective blanket over the liquid)[1].

  • Dissolution: Dissolve the 6-Amino-3-pyridazinethiol powder into the degassed solvent under a continuous Argon stream.

  • Validation: Store a small aliquot at room temperature for 24 hours. A lack of precipitation confirms successful oxygen exclusion.

Protocol B: Remedial Reduction of Disulfide Dimer using TCEP

Causality: TCEP drives the reduction of the S-S bond via a phosphonium intermediate, irreversibly forming a phosphine oxide and releasing two free thiols.

  • Concentration Estimation: Determine the concentration of the oxidized 6-Amino-3-pyridazinethiol (e.g., via UV-Vis or assuming 100% oxidation of the starting mass).

  • TCEP Preparation: Prepare a 100 mM stock solution of TCEP•HCl in a slightly acidic buffer (pH 5.5 - 6.0). Note: TCEP is highly soluble and stable in water up to 310 g/L[3].

  • Reduction Reaction: Add the TCEP stock to the dimer solution to achieve a 10-fold molar excess of TCEP[3].

  • Incubation: Stir the mixture at room temperature for 15–30 minutes. Reductions with TCEP are kinetically fast and often complete within 5 minutes, but 30 minutes ensures complete cleavage of sterically hindered aggregates[3].

  • Validation (Crucial Step): Before proceeding to downstream applications, verify the reduction by spotting the mixture on a TLC plate and staining with Ellman's reagent (turns yellow in the presence of free thiols), or via rapid LC-MS analysis looking for the monomeric mass[M+H]⁺.

  • Direct Use: Because TCEP does not contain a thiol, you can proceed directly to electrophilic coupling (e.g., maleimide conjugation) without the need to remove the TCEP[3][4].

ReductionWorkflow Start Oxidized Sample (Precipitate / Inactive) Step1 Add 10x Molar Excess TCEP (pH 5.5 - 6.0) Start->Step1 Step2 Incubate at Room Temp (15 - 30 minutes) Step1->Step2 Decision Validation: Ellman's Assay or LC-MS Step2->Decision Success Free Thiol Confirmed (Monomer Active) Decision->Success Positive Fail Incomplete Reduction Decision->Fail Negative Downstream Direct Conjugation (e.g., Maleimide) Success->Downstream No purification needed Fail->Step1 Add more TCEP

Fig 2: Self-validating workflow for the reduction and utilization of dimerized thiols.

References[1] preventing oxidation of Thiane-4-thiol to disulfide - Benchchem - Link[2] Deprotection of Thiol-modified Oligonucleotides - metabion - Link[3] Disulfide reduction using TCEP reaction - Bio-Synthesis - Link[5] Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? - ResearchGate - Link[4] How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? - ResearchGate - Link

Sources

Technical Support Center: Optimization of 3-Amino-6-Chloropyridazine Thiation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of 3-amino-6-chloropyridazine thiation reactions. Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Deactivation" Challenge

The conversion of 3-amino-6-chloropyridazine (1) to 3-amino-6-mercaptopyridazine (2) (or its tautomer, 6-amino-3(2H)-pyridazinethione) is a Nucleophilic Aromatic Substitution (


).

The Core Problem: The reaction is electronically disfavored. The amino group at position 3 is a strong electron donor (+M effect). This increases electron density in the pyridazine ring, significantly reducing the electrophilicity of the carbon at position 6. Consequently, the chlorine is a "lazy" leaving group compared to 3,6-dichloropyridazine.

The Solution: Standard reflux conditions often fail. High yields require forcing conditions (high temperature/pressure) or, preferably, the use of Thiourea to form a stable isothiouronium salt intermediate, which bypasses the messy degradation often seen with direct sodium hydrosulfide (NaHS) displacement.

Critical Decision Matrix: Choosing Your Route

Before starting, select the protocol that matches your available equipment and purity requirements.

FeatureMethod A: Thiourea (Recommended) Method B: NaHS (Direct Displacement)
Mechanism Formation of Isothiouronium salt

Hydrolysis
Direct

attack by

Purity Profile High (Intermediate salt purifies the stream)Low (Side reactions/Tarring common)
Yield Potential 75–90%40–60%
Equipment Standard Reflux CondenserPressure Vessel / Sealed Tube (often required)
Odor Control ManageableHigh (Release of

gas)

Detailed Protocols

Protocol A: The "Gold Standard" Thiourea Method

Best for: High purity, avoiding black tar formation, and scalable synthesis.

Reagents:

  • 3-amino-6-chloropyridazine (1.0 eq)[1]

  • Thiourea (1.1 – 1.2 eq)

  • Solvent: Ethanol (Absolute) or n-Propanol

  • Base (for hydrolysis): NaOH (2.5 eq)

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 3-amino-6-chloropyridazine and thiourea in Ethanol (approx. 5-10 mL per gram of substrate).

    • Critical Step: Heat to reflux. Monitor by TLC.[2] Due to ring deactivation, this may take 12–24 hours.

    • Observation: The product often precipitates as the hydrochloride salt of the S-amidinium intermediate.

    • Isolation: Cool to 0°C. Filter the solid. Wash with cold ethanol. Do not skip this. This filtration removes impurities from the starting material.

  • Hydrolysis:

    • Suspend the intermediate salt in 10% aq. NaOH (degassed).

    • Heat to 80°C for 1–2 hours. The solid will dissolve, then the thiolate will form.

    • Workup: Cool to room temperature.[2] Acidify carefully with Glacial Acetic Acid to pH 5–6 (the isoelectric point).

    • Precipitation: The bright yellow/orange solid (thione tautomer) will precipitate. Filter and dry.[2][3][4]

Protocol B: The NaHS Pressure Method

Best for: Quick, small-scale "dirty" screens where purity is secondary.

Reagents:

  • 3-amino-6-chloropyridazine (1.0 eq)[1][5]

  • NaHS (Sodium Hydrosulfide) hydrate (3.0 – 4.0 eq)

  • Solvent: DMF or Ethylene Glycol (High boiling point required)

Step-by-Step Workflow:

  • Reaction:

    • Combine reagents in a pressure tube.

    • Heat to 130–140°C. Note: Ethanol reflux (78°C) is usually insufficient for this deactivated substrate.

    • Time: 6–12 hours.

  • Workup:

    • Pour reaction mixture into ice water.

    • Acidify with HCl to pH 4–5.

    • Warning: Massive evolution of

      
       (toxic gas). Perform in a fume hood.
      
    • Filter the precipitate.[3][5] Recrystallization is almost always required due to tar formation.

Mechanistic Visualization

The following diagram illustrates why the Thiourea route (Path A) offers a "Purification Checkpoint" (the salt) compared to the direct NaHS route (Path B).

ReactionPathways Start 3-Amino-6-Chloropyridazine (Deactivated Substrate) Thiourea + Thiourea (Reflux EtOH) Start->Thiourea NaHS + NaHS (High T / Pressure) Start->NaHS Intermediate Isothiouronium Salt (Crystalline Solid) Thiourea->Intermediate SNAr Attack Hydrolysis NaOH Hydrolysis (- Urea) Intermediate->Hydrolysis Product 3-Amino-6-Mercaptopyridazine (Thione Tautomer) Hydrolysis->Product High Purity SideProds Side Products: Polymerization/Tars NaHS->SideProds Thermal Decomp NaHS->Product Direct Displacement

Caption: Comparison of Thiourea (Green path) vs. NaHS (Red path) mechanisms. The Thiourea route provides a stable intermediate that allows impurity filtration.

Troubleshooting & FAQs

Q1: My product turns into a dimer (disulfide) immediately. How do I stop this?

Diagnosis: Aminopyridazine thiols are highly susceptible to air oxidation, forming disulfides (R-S-S-R). Corrective Action:

  • Degas Solvents: Sparge all reaction and workup solvents (especially the water used for acidification) with Nitrogen or Argon for 20 minutes.[2]

  • Add Reducing Agent: Add 1–2% Dithiothreitol (DTT) or TCEP to the workup buffer.

  • pH Control: Oxidation is faster at basic pH (thiolate anion). Acidify to pH < 6 as quickly as possible during isolation.

Q2: I am using NaHS and getting <30% yield with black tar. Why?

Diagnosis: Thermal decomposition. The amino group deactivates the ring, forcing you to use high temperatures. At >120°C, the amino-pyridazine ring can polymerize or degrade. Corrective Action:

  • Switch to the Thiourea method (Protocol A). It proceeds at lower temperatures (78–100°C) because thiourea is a "soft" nucleophile that is highly effective for these substrates.

  • If you must use NaHS, use Ethylene Glycol as solvent at 110°C; it stabilizes the transition state better than DMF for this specific reaction.

Q3: The product is not precipitating upon acidification.

Diagnosis: You may have passed the isoelectric point or the product is trapped as a salt. Corrective Action:

  • 3-amino-6-mercaptopyridazine is zwitterionic. It is soluble in strong acid (protonated amine) AND strong base (deprotonated thiol).

  • Target pH 5.5 exactly. Use a pH meter, not paper.

  • If it still doesn't precipitate, concentrate the solution under vacuum to half volume and cool to 4°C.

Q4: Can I use Lawesson’s Reagent?

Clarification: Lawesson’s reagent is typically used to convert Carbonyls (C=O) to Thiocarbonyls (C=S). While 3-amino-6-chloropyridazine can technically be converted to a pyridazinone and then thionated, it adds two unnecessary steps. Direct displacement of the Chlorine (


) is the correct chemical approach here.

Interactive Workflow: Low Yield Diagnosis

Use this logic flow to identify the bottleneck in your current experiment.

Troubleshooting Start Problem: Low Yield (<50%) CheckSM Is Starting Material (SM) consumed? (TLC/LCMS) Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No Temp_Issue Issue: Reactivity too low. 1. Increase Temp. 2. Switch solvent (EtOH -> n-PrOH). 3. Check Stirring (solubility). SM_Left->Temp_Issue Check_Tar Is the mixture black/tarry? SM_Gone->Check_Tar Tar_Yes Issue: Thermal Decomp. 1. Switch to Thiourea method. 2. Lower temp, increase time. 3. Degas solvents (O2 exclusion). Check_Tar->Tar_Yes Yes Tar_No Issue: Isolation Failure. 1. Check pH (Target 5.5). 2. Product might be Disulfide. 3. Check aqueous filtrate (too dilute?). Check_Tar->Tar_No No

Caption: Diagnostic tree for identifying root causes of low yield in chloropyridazine thiation.

References

  • BenchChem. (2025).[2] Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Retrieved from 2

  • ResearchGate. (2013). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Retrieved from 6

  • National Institutes of Health (NIH). (2021). The role of thiols and disulfides in protein chemical and physical stability. Retrieved from 7

  • Google Patents. (2007). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Retrieved from 5

  • MDPI. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study. Retrieved from 8

Sources

Technical Support Guide: Solubility Enhancement of Aminopyridazinethiols

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-APT-001 | Version: 2.4 | Last Updated: 2026-03-03 Department: Application Science & Assay Development

Introduction: The Aminopyridazinethiol Paradox

Why is this failing? You are likely encountering a "crash-out" event upon diluting your DMSO stock into aqueous buffer. Aminopyridazinethiols present a unique physicochemical challenge known as the "Zwitterionic-Thione Trap."

While the molecule contains polar groups (amine and thiol), it does not behave like a standard polar compound. In aqueous solution, the thione tautomer predominates over the thiol form. This thione form has a high dipole moment but tends to form strong intermolecular hydrogen-bonded dimers and stacks (pi-pi interactions), effectively locking the molecule out of the water lattice. Furthermore, the free thiol is highly susceptible to oxidative dimerization (disulfide formation), creating insoluble precipitates.

This guide provides a root-cause analysis and a self-validating solubilization workflow to ensure bioassay reproducibility.

Module 1: The Chemistry of Precipitation

Understanding the enemy is the first step to solubilization.

The Tautomerism & Oxidation Cycle

The instability of your compound is driven by two equilibrium states:

  • Thione-Thiol Tautomerism: The equilibrium strongly favors the Thione (C=S) form in polar solvents (like PBS), which is less soluble than the Thiol form.

  • Oxidative Dimerization: Trace metals or high pH drive the thiol into a Disulfide (S-S) , which is often completely insoluble in aqueous media.

Visualization: Stability Mechanics

The following diagram illustrates the pathway from stable stock to precipitated failure.

G Stock DMSO Stock (Soluble) Thiol Thiol Form (Reactive) Stock->Thiol Dilution into Aqueous Buffer Thione Thione Form (Aggregates) Thiol->Thione Tautomerism (Fast in H2O) Disulfide Disulfide Dimer (Precipitate) Thiol->Disulfide Oxidation (pH > 7, O2) Thione->Disulfide Indirect Path

Figure 1: The degradation pathway of aminopyridazinethiols. The Thione form drives aggregation, while oxidation leads to irreversible precipitation.

Module 2: Solubilization Protocols

Do not rely on "shake and hope." Use these engineered workflows.

The "Crash-Soak" Prevention Protocol (Standard)

Use Case: Standard IC50/EC50 assays where DMSO < 1% is permissible.

The Logic: We must prevent the formation of "micro-crystals" during the initial dilution. Kinetic solubility is often higher than thermodynamic solubility; we exploit this by using a surfactant bridge.

Step-by-Step:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

    • Critical: Sonicate for 5 minutes, even if it looks clear.

  • The Intermediate Dilution (The Bridge):

    • Do NOT pipette DMSO stock directly into PBS.

    • Prepare a 50% DMSO / 50% Water intermediate plate.

    • Add stock to this intermediate first. The high organic content prevents immediate thione stacking.

  • Final Dilution: Transfer from the intermediate plate to the assay plate containing buffer + 0.01% Triton X-100 (or Tween-20).

    • Why? The surfactant suppresses nucleation of the thione aggregates.

The Cyclodextrin Shield (Advanced)

Use Case: Sensitive cell lines (stem cells, primary neurons) where DMSO must be < 0.1%.

The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic pyridazine ring, shielding the thione moiety from water while maintaining a hydrophilic exterior.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water (0.2 µm filtered).

  • Dissolve your aminopyridazinethiol in 100% DMSO at 200x concentration.

  • Mix the DMSO stock 1:10 with the HP-β-CD solution.

    • Result: 10% DMSO, 18% HP-β-CD.

    • Incubate: Shake at 500 rpm for 30 mins at RT to allow inclusion complex formation.

  • Dilute this complex into your cell culture media.

    • Final Assay Conditions: <0.5% DMSO, ~1% HP-β-CD (non-toxic).

Module 3: Biological Assay Compatibility

Troubleshooting specific assay interference.

Reducing Agents are Mandatory

Because aminopyridazinethiols oxidize to disulfides (which may be inactive or non-specifically toxic), you must maintain a reducing environment.

  • Recommendation: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) to your assay buffer.

  • Why TCEP over DTT?

    • TCEP is stable at neutral pH (DTT oxidizes rapidly).

    • TCEP does not chelate metal ions (critical for metalloenzyme assays).

    • DTT can reduce fluorophores, causing false negatives.

DMSO Tolerance Data

Refer to this table before designing your dose-response curve.

Cell Type / AssayMax Safe DMSO %Recommended SolubilizerNotes
Immortalized Lines (HeLa, HEK293) 0.5% - 1.0%DMSO + Tween-20Robust tolerance.
Primary Neurons / Stem Cells < 0.1%HP-β-CDHighly sensitive to membrane perturbation.
Enzymatic Assays (Cell-free) 5.0%DMSOCheck enzyme tolerance first.
Fluorescence Polarization 1.0%Pluronic F-127Avoids micelle light scattering.

Troubleshooting & FAQs

Q1: My compound turns the buffer yellow/cloudy after 1 hour. What happened?

Diagnosis: Oxidative dimerization. The yellow color often indicates the formation of a disulfide bond or impurities reacting with the thiol. Fix:

  • Check pH.[1][2][3] If pH > 7.5, oxidation accelerates 10-fold. Lower to pH 7.0-7.2 if possible.

  • Add 1 mM TCEP immediately.

  • Degas your buffers (helium sparge) to remove dissolved oxygen.

Q2: I see activity in the biochemical assay, but zero potency in cells.

Diagnosis: Permeability or Efflux, but often Protein Binding . Explanation: The thiol group is "sticky." It reacts with serum albumin (BSA/FBS) in the media, effectively lowering the free drug concentration. Fix:

  • Run the assay in low-serum media (0.5% FBS) for a short duration (4h) to validate the mechanism.

  • Quantify free fraction using equilibrium dialysis.

Q3: Can I use salt forms (e.g., Hydrochloride) to improve solubility?

Short Answer: Generally, no.[4] Detailed Answer: While the HCl salt dissolves in pure water, once you add it to a buffered biological assay (pH 7.4), the buffering capacity strips the proton, reverting the molecule to its neutral/zwitterionic base. It will precipitate exactly as the free base would. Formulation (Cyclodextrins) > Salt formation for this class of compounds.

Decision Matrix: Workflow Optimization

Use the following logic flow to select the correct solubilization strategy for your specific experiment.

DecisionTree Start Start: Define Assay Constraints IsCellular Is this a Cellular Assay? Start->IsCellular DMSOLimit Is DMSO Tolerance < 0.1%? IsCellular->DMSOLimit Yes Enzymatic Is Enzyme Thiol-Sensitive? IsCellular->Enzymatic No (Biochemical) Standard Use Standard Protocol: DMSO Stock + 0.01% Tween-20 DMSOLimit->Standard No (>0.1% OK) Cyclodextrin Use Complexation: HP-beta-CD + 0.5 mM TCEP DMSOLimit->Cyclodextrin Yes (Sensitive) TCEP Use TCEP Reducing System Enzymatic->TCEP No Degas Use Degassed Buffer (No Reducing Agent) Enzymatic->Degas Yes (e.g. Metalloprotease)

Figure 2: Logic gate for selecting the appropriate solubilization strategy based on assay constraints.

References

  • Bele, A. A., & Khale, A. (2011). Overview on solid dispersion technology. International Journal of Pharmaceutical Sciences and Research. Link

    • Context: Supports the mechanism of preventing agglomeration using solid dispersion principles (surfactants/polymers).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Authoritative source on using HP-β-CD for solubilizing hydrophobic heterocycles.
  • Stanovnik, B., & Tišler, M. (1964). The structure of 3-hydroxypyridazine and its derivatives.

    • Context: Foundational chemistry establishing the tautomeric equilibrium of pyridazine derivatives (Thione vs. Thiol preference).[5]

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal. Link

    • Context: Establishes the toxicity limits of DMSO in various cellular models (0.1% threshold).
  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry. Link

    • Context: Validates TCEP as the superior reducing agent for biological assays

Sources

Technical Support Center: Purification of 6-Amino-3-pyridazinethiol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Yellow Impurity" Challenge

In the synthesis of 6-Amino-3-pyridazinethiol (also known as 6-amino-2H-pyridazine-3-thione), researchers frequently encounter a persistent issue: the crude product appears as a yellow-to-orange solid with a broad melting point, rather than the expected off-white crystalline powder.

This discoloration and lower purity are almost invariably caused by two distinct "sulfur" impurities:

  • Elemental Sulfur (

    
    ):  A byproduct of thiourea decomposition or air-oxidation of sulfide sources.
    
  • Disulfide Dimer: 6,6'-dithiobis(3-aminopyridazine), formed via the oxidative coupling of the target thiol.

This guide provides a self-validating purification logic based on the pKa differences between the target molecule and its impurities, ensuring a high-purity isolate without column chromatography.

Module 1: Diagnosing the Impurity

Before purification, confirm the nature of your contamination using this rapid diagnostic table.

FeatureTarget: 6-Amino-3-pyridazinethiol Impurity A: Elemental Sulfur (

)
Impurity B: Disulfide Dimer
Appearance Off-white / Pale Yellow powderBright Yellow / Greenish crystalsDark Yellow / Orange solid
Solubility (1M NaOH) Soluble (Forms Thiolate anion)Insoluble Insoluble / Poorly Soluble
Solubility (DCM) InsolubleSoluble Slightly Soluble
Melting Point >270°C (dec)~115°C>200°C (often broad)
LC-MS Signal [M+H]+ = 128N/A (No ionization)[M+H]+ = 253

Module 2: The "pH Swing" Purification Protocol

This protocol utilizes the amphoteric nature of 6-amino-3-pyridazinethiol. The molecule possesses a basic amine (pKa ~3-4) and an acidic thiol/thione group (pKa ~7-8). Impurities like elemental sulfur lack this ionizable character.

The Logic (Why this works)
  • Step 1 (High pH): Dissolving the crude in NaOH converts the thiol to a water-soluble thiolate. Elemental sulfur and most organic byproducts remain insoluble and are filtered out.

  • Step 2 (Low pH): Acidifying the filtrate to the isoelectric point (approx pH 5-6) precipitates the zwitterionic product, while inorganic salts remain in solution.

Step-by-Step Methodology

Reagents:

  • Crude 6-Amino-3-pyridazinethiol

  • 2.0 M NaOH (degassed)

  • Glacial Acetic Acid or 2.0 M HCl

  • Activated Charcoal (optional)

  • Celite (filter aid)

Protocol:

  • Dissolution (The Filter Challenge):

    • Suspend the crude solid in 2.0 M NaOH (10 mL per gram of crude).

    • Stir vigorously for 15 minutes under Nitrogen.

    • Checkpoint: The target product will dissolve. A yellow haze or suspended solid indicates Elemental Sulfur or Disulfide.

  • Filtration (Removing

    
    ): 
    
    • Add Activated Charcoal (5 wt%) to absorb trace colored organic impurities.

    • Filter the alkaline solution through a Celite pad under vacuum.

    • Result: The filtrate should be clear (pale yellow). The filter cake retains the elemental sulfur and heavy organic tars.

  • Precipitation (The pH Swing):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add Glacial Acetic Acid or HCl dropwise with stirring.

    • Target pH: Adjust pH to 5.0 – 6.0 .

    • Observation: A thick, off-white precipitate will form immediately.

  • Isolation:

    • Filter the solid.

    • Wash with cold water (2x) to remove inorganic salts (NaCl/NaOAc).

    • Wash with cold Ethanol (1x) to remove trace moisture and any remaining soluble organics.

    • Dry under vacuum at 60°C.

Module 3: Troubleshooting Disulfides (Chemical Reduction)

If the "pH Swing" does not yield a white solid, your product likely contains significant amounts of the Disulfide Dimer , which can co-precipitate. You must chemically reduce the dimer back to the monomer.

Q: My product is still yellow and shows a dimer peak in MS. How do I fix it?

A: Perform a reductive cleavage using Zinc/Acetic Acid.

  • Suspend the impure solid in 50% Aqueous Acetic Acid .

  • Add Zinc Dust (2.0 equivalents).

  • Heat to 60°C for 1 hour.

    • Mechanism:[1][2]

      
      
      
  • Hot Filtration: Filter the mixture while hot to remove unreacted Zinc.

  • Concentration: Cool the filtrate. The product may crystallize, or you may need to neutralize with NaOH to pH 6 to precipitate the monomer.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Thiol + S8 + Disulfide) Step1 Suspend in 2M NaOH (pH > 12) Start->Step1 Decision1 Filtration (Celite Pad) Step1->Decision1 SolidWaste Solid Residue: Elemental Sulfur (S8) Heavy Tars Decision1->SolidWaste Retentate Filtrate Filtrate Solution: Thiolate Anion (Soluble) Decision1->Filtrate Filtrate Step2 Acidify to pH 5.0 - 6.0 (Isoelectric Point) Filtrate->Step2 Precipitate Precipitate Forms: Pure 6-Amino-3-pyridazinethiol Step2->Precipitate Check Check Purity (LCMS/NMR) Precipitate->Check DimerIssue Issue: High Dimer Content Check->DimerIssue If Dimer > 5% Reduction Reductive Cleavage (Zn / AcOH or DTT) DimerIssue->Reduction Reduction->Step1 Recycle

Caption: Logic flow for the Acid/Base extraction and purification of 6-Amino-3-pyridazinethiol.

Module 4: Technical FAQs

Q1: Why does the product smell like rotten eggs even after drying?

A: This indicates trapped Hydrogen Sulfide (


) or low molecular weight sulfides.
  • Fix: During the acidification step (Module 2, Step 3), ensure you are in a well-ventilated hood. Vigorous stirring allows trapped gases to escape. A final wash with Isopropanol can also help displace trapped volatiles.

Q2: Can I use Triphenylphosphine (PPh3) to remove sulfur?

A: Yes, but it is often unnecessary if you use the NaOH method.

  • Context:

    
     reacts with Elemental Sulfur to form 
    
    
    
    (Triphenylphosphine sulfide).
  • Protocol: If the NaOH method fails, dissolve crude in a solvent like refluxing Toluene (if soluble) or Pyridine, add 1.1 eq of

    
    , reflux for 30 mins, then precipitate. However, removing the 
    
    
    
    byproduct can be difficult without chromatography. The NaOH extraction is superior for scalability.
Q3: What is the storage stability of the purified thiol?

A: Thiols are prone to air oxidation. Store the purified solid under Argon/Nitrogen at -20°C . If the solid turns yellow over time, it is oxidizing back to the disulfide.

References

  • Synthesis of Pyridazine Derivatives

    • Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.[3]

    • Source: ResearchGate / Synthetic Communic
    • Context: Describes general handling of aminopyridazines and precursor synthesis.
    • URL:

  • Thiol/Disulfide Chemistry & Purification

    • Title: Breaking a Couple: Disulfide Reducing Agents.[2]

    • Source: CSIC / Wiley Online Library.
    • Context: Comprehensive review of reducing agents (Zn, DTT, TCEP) for cleaving disulfide impurities.
    • URL:

  • Physical Properties (pKa Data)

    • Title: IUPAC Digitized pKa Dataset (Pyridazine derivatives).[4]

    • Source: NIH PubChem / IUPAC.
    • Context: Provides acidity constants for chloropyridazines and amino-pyridazines to valid
    • URL:

  • Sulfur Removal Strategies

    • Title: Process for the removal of thiols and elemental sulfur.[1][5][6]

    • Source: Google P
    • Context: Industrial methods for sulfur scavenging, providing background on S8 solubility issues.
    • URL:

Sources

Technical Support Center: Optimization of Reaction Temperature for Thiourea Substitution on Pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development professionals optimizing the nucleophilic aromatic substitution (SNAr) of halopyridazines with thiourea to synthesize mercaptopyridazines (pyridazine-thiones).

Knowledge Base: Mechanistic Causality & Temperature Dynamics

The conversion of halopyridazines (e.g., 3-chloropyridazine) to mercaptopyridazines using thiourea is a two-stage process. The first stage is a temperature-dependent SNAr reaction that yields an isothiouronium salt intermediate. The electron-deficient nature of the diazine ring facilitates the attack of the sulfur nucleophile. The second stage involves the alkaline hydrolysis of this intermediate to yield the final thiol[1].

Temperature control during the SNAr stage is the most critical parameter. The thermal energy must be sufficient to overcome the activation barrier of the initial nucleophilic attack, yet strictly capped to prevent the highly reactive isothiouronium intermediate from undergoing thermodynamic degradation or secondary electrophilic reactions.

ReactionOptimization A Halopyridazine + Thiourea B < 40°C (Sub-optimal) A->B C 75-85°C (Optimal Reflux) A->C D > 100°C (Thermal Stress) A->D E Incomplete SNAr Reaction B->E F Isothiouronium Salt Intermediate C->F Kinetic Control G Bis-sulfide Dimers & Decomposition D->G Thermodynamic Degradation H Cold Alkaline Hydrolysis (0-5°C, NaOH) F->H I Mercaptopyridazine (High Purity) H->I Yield > 85%

Figure 1: Temperature pathways for halopyridazine and thiourea SNAr reactions.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between reaction temperature, solvent selection, and product distribution during the 4-hour SNAr phase.

Temperature (°C)Solvent SystemIsothiouronium Conversion (%)Target Thione Yield (%)Bis-sulfide Byproduct (%)Mechanistic Observation
25 Ethanol15< 10< 1Insufficient thermal energy for SNAr activation.
60 Methanol75702Slow kinetics; requires >12h for completion.
78 Ethanol (Reflux)> 9588 4Optimal kinetic control. High yield, minimal degradation.
97 n-Propanol (Reflux)> 988212Faster conversion, but slight increase in dimerization[1].
117 n-Butanol (Reflux)> 985535Thermodynamic stress promotes bis-sulfide formation[2].

Frequently Asked Questions (FAQs)

Q1: Why does the reaction yield drop significantly when the temperature exceeds 100°C? A: At elevated temperatures, the isothiouronium salt intermediate becomes thermally unstable. The high thermal energy overcomes the activation barrier for a secondary nucleophilic attack, where the newly formed mercaptopyridazine attacks unreacted halopyridazine, forming symmetric bis(pyridazinyl) sulfides. Additionally, thiourea can decompose into hydrogen sulfide and cyanamide under prolonged high heat.

Q2: Can I skip the isolation of the isothiouronium salt? A: Yes, a one-pot method is highly effective and recommended. Refluxing the halopyridazine and thiourea in ethanol (approx. 78°C) forms the salt in situ. Because the salt is stable in the reaction solvent, you can directly add aqueous base (like NaOH) to the same vessel to trigger hydrolysis[1].

Q3: How does solvent choice dictate the success of the temperature optimization? A: Protic solvents like ethanol or n-propanol are ideal because they solvate the polar isothiouronium intermediate. More importantly, running the reaction at reflux physically caps the maximum reaction temperature at the solvent's boiling point (78°C for EtOH), acting as an automatic thermal fail-safe against degradation.

Diagnostics & Troubleshooting Guide

Issue 1: Incomplete Conversion of Halopyridazine
  • Symptom: Starting material remains visible on TLC (Thin-Layer Chromatography) after 6 hours of heating.

  • Root Cause: The reaction temperature is too low, or the specific halopyridazine has poor solubility in the chosen solvent, preventing effective molecular collisions.

  • Solution: Elevate the temperature to 78°C by using ethanol at reflux. If solubility remains poor, switch to a higher boiling solvent like n-propanol (97°C)[1], but strictly monitor the reaction time to prevent over-reaction.

Issue 2: Formation of Insoluble Dimers (Bis-sulfides)
  • Symptom: After adding NaOH during the hydrolysis step, a highly insoluble precipitate remains suspended in the alkaline solution.

  • Root Cause: Excessive heating (>100°C) promoted the reaction of the product with the starting halopyridazine. Unlike mercaptopyridazines, which form water-soluble sodium thiolates in base, bis-sulfide dimers lack an acidic proton and remain insoluble.

  • Solution: Filter off the insoluble dimers to rescue the remaining product in the filtrate. For future runs, strictly maintain the SNAr step at 75–85°C and use a 1.2x to 1.5x molar excess of thiourea to outcompete the mercaptopyridazine for the electrophile.

Issue 3: Product Degradation During Hydrolysis
  • Symptom: The reaction mixture turns dark brown or tarry immediately upon the addition of the base.

  • Root Cause: The alkaline hydrolysis of the isothiouronium salt is exothermic. Adding base at elevated temperatures causes localized overheating, leading to oxidative degradation of the thiol.

  • Solution: Cool the reaction mixture to 0–5°C in an ice bath before the dropwise addition of aqueous NaOH.

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Standard Thermal Synthesis (One-Pot Method)

This protocol utilizes ethanol reflux to inherently cap the temperature at 78°C, ensuring optimal kinetic control.

Step 1: Reagent Preparation & SNAr Reaction

  • In a round-bottom flask, suspend 10.0 mmol of the halopyridazine and 12.0 mmol (1.2 eq) of thiourea in 40 mL of absolute ethanol.

  • Heat the mixture to reflux (approx. 78°C) under continuous stirring for 4 hours.

    • Self-Validation Check: As the reaction progresses, the starting materials will dissolve, followed by the precipitation of the isothiouronium salt as a dense white/yellowish solid. TLC (Hexane/EtOAc 1:1) should confirm the disappearance of the halopyridazine.

Step 2: Alkaline Hydrolysis 3. Remove the flask from heat and cool to 0–5°C using an ice-water bath. 4. Slowly add 20 mL of a 10% (w/v) NaOH aqueous solution dropwise over 10 minutes[1]. 5. Stir at room temperature for 1 hour.

  • Self-Validation Check: The isothiouronium precipitate must dissolve completely, forming a clear, colored solution. This confirms the formation of the water-soluble sodium mercaptopyridazine salt. (Note: Any remaining insoluble solid is likely the bis-sulfide dimer and should be filtered out).

Step 3: Precipitation and Isolation 6. Cool the filtrate back to 0–5°C. 7. Slowly acidify the solution with 2M HCl until the pH reaches 4.0–5.0.

  • Self-Validation Check: The target mercaptopyridazine will rapidly precipitate out of the solution as a neutral solid upon acidification.

  • Filter the solid, wash with cold distilled water, and dry under a vacuum.

References

  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation Source: Molecules (via PubMed Central) URL:[1]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity Source: Molecules (via MDPI) URL:[2]

  • Synthesis of some new mercaptopyridazine, mercaptopyridazino[1,6-a]quinazoline and thiophene derivatives Source: Molecules (via PubMed) URL:[3]

Sources

Stability of 6-Amino-3-pyridazinethiol in aqueous buffers at physiological pH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 6-Amino-3-pyridazinethiol

Executive Summary & Molecule Profile

Compound: 6-Amino-3-pyridazinethiol (CAS: 1008-54-0) Synonyms: 3-Amino-6-mercaptopyridazine; 6-Amino-3(2H)-pyridazinethione. Core Challenge: The stability of this compound at physiological pH (7.4) is governed by thione-thiol tautomerism and susceptibility to oxidative dimerization . While the thione form predominates in solution, the presence of the thiol tautomer renders the molecule sensitive to oxidation, leading to the formation of the disulfide dimer, 6,6'-disulfanediylbis(pyridazine-3-amine).

This guide provides the mechanistic rationale and actionable protocols to maintain compound integrity during experimental workflows.

Stability Profile: The Mechanistic "Why"

To troubleshoot effectively, you must understand the chemical behavior of the molecule in your buffer.

A. The Tautomeric Equilibrium

In aqueous solution, 6-Amino-3-pyridazinethiol exists in equilibrium between two forms:

  • Thione Form (Major): The hydrogen is attached to the ring nitrogen (NH). This form is generally more stable.

  • Thiol Form (Minor): The hydrogen is attached to the sulfur (SH). This form is the reactive species for oxidation.

B. The pH Factor (Physiological pH 7.4)
  • Acidic pH (< 5): The compound is protonated and relatively stable against oxidation.

  • Physiological pH (7.4): The pKa of the thiol group in related pyridazines is typically in the range of 6.5–8.0. At pH 7.4, a significant fraction of the thiol deprotonates to form the thiolate anion (S⁻) .

  • Risk: The thiolate anion is a potent nucleophile and highly susceptible to oxidation by dissolved oxygen, rapidly forming the disulfide dimer.

C. Degradation Pathway Visualization

degradation_pathway Thione Thione Form (Predominant at pH 7.4) Thiol Thiol Form (Reactive Minor Species) Thione->Thiol Tautomerism Thiolate Thiolate Anion (S-) (Highly Reactive) Thiol->Thiolate Deprotonation (pH > 6.5) Disulfide Disulfide Dimer (Precipitate/Inactive) Thiolate->Disulfide Oxidation (O2)

Caption: Figure 1. The degradation pathway of 6-Amino-3-pyridazinethiol. At pH 7.4, the equilibrium shifts toward the reactive thiolate, accelerating oxidative dimerization.

Buffer Selection & Preparation Protocols

Standard Recommendation: Use degassed buffers supplemented with a reducing agent for all experiments at pH > 6.0.

Recommended Buffer Systems
Buffer SystemSuitabilityNotes
PBS (pH 7.4) Moderate Requires reducing agent. Phosphate can catalyze oxidation of some thiols; monitor carefully.
HEPES (pH 7.4) High Good buffering capacity; generally less interference with redox chemistry than phosphate.
Tris-HCl Low Primary amines in Tris can react with certain crosslinkers; generally acceptable but HEPES is preferred for redox stability.
Critical Additives (Reducing Agents)

To prevent disulfide formation, you must add one of the following:

  • TCEP (Tris(2-carboxyethyl)phosphine):

    • Concentration: 0.5 – 2.0 mM.

    • Advantage: Stable over a wide pH range, odorless, and does not reduce metals effectively (good for metalloprotein assays).

  • DTT (Dithiothreitol):

    • Concentration: 1.0 – 5.0 mM.

    • Disadvantage: Oxidizes rapidly in air; effective only for short-term protection.

Protocol: Preparation of a Stable Stock Solution (100 mM)
  • Solvent: Dissolve 6-Amino-3-pyridazinethiol in DMSO (Dimethyl sulfoxide). It is more soluble and stable in DMSO than in water.

  • Concentration: Prepare at 100 mM.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Freezing: Store at -80°C . Stable for 6 months.

  • Working Solution: Dilute the DMSO stock into your aqueous buffer (containing TCEP) immediately prior to use. Keep on ice.

Troubleshooting & FAQs

Q1: My solution turned from clear to pale yellow/cloudy after 2 hours at room temperature. What happened?

  • Diagnosis: Oxidation. The yellowing often indicates the formation of the disulfide dimer or other oxidation byproducts. Cloudiness indicates the dimer is less soluble than the monomer.

  • Fix: Freshly prepare the solution using degassed buffer (sparge with nitrogen/argon for 15 mins) and ensure 1 mM TCEP is present.

Q2: I see a precipitate immediately upon diluting the DMSO stock into PBS.

  • Diagnosis: Solubility shock. 6-Amino-3-pyridazinethiol has limited aqueous solubility, especially if the pH drifts.

  • Fix:

    • Lower the final concentration (try < 1 mM).

    • Ensure the PBS pH is strictly 7.4; extreme pH shifts during dilution can cause precipitation.

    • Add a solubility aid like 0.05% Tween-20 if compatible with your assay.

Q3: Can I use this compound in a cell-based assay without TCEP?

  • Diagnosis: TCEP can be toxic to cells at high concentrations.

  • Strategy: Yes, but you must work fast. Dilute the compound immediately before adding to the cells. The intracellular environment (high glutathione) will generally keep the compound reduced once it enters the cell, but extracellular oxidation is the risk.

  • Alternative: Use 0.5 mM β-Mercaptoethanol if TCEP toxicity is observed, though TCEP is generally preferred.

Q4: How do I verify the purity of my stock solution?

  • Method: HPLC-UV or LC-MS.

  • Marker: Look for a peak shift. The disulfide dimer will have a significantly higher retention time (more hydrophobic) and a molecular weight of approx. ~252 Da (M+H)+ compared to the monomer (~127 Da).

Workflow Decision Tree

Use this logic flow to determine the correct preparation method for your specific experiment.

workflow_logic Start Start: Prepare 6-Amino-3-pyridazinethiol Solvent Dissolve in DMSO (Stock) Start->Solvent AppType Application Type? Solvent->AppType Biochem Biochemical Assay (Enzyme/Binding) AppType->Biochem In Vitro Cell Cell Culture (Live Cells) AppType->Cell In Vivo/Cell AddTCEP Add 1mM TCEP to Buffer Biochem->AddTCEP FastWork Minimize Time in Media (No reducing agent or low BME) Cell->FastWork Degas Degas Buffer (N2/Ar) AddTCEP->Degas Final Proceed to Experiment (Use within 4 hours) FastWork->Final Degas->Final

Caption: Figure 2. Decision matrix for buffer preparation based on experimental application.

References

  • Tautomerism in Pyridazines: Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc, 2007(11), 114-119. Link

  • Thiol-Disulfide Exchange: Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. Link

  • Chemical Properties of Pyridazines: Tišler, M., & Stanovnik, B. (1968). Pyridazines.[1][2][3][4][5] In Advances in Heterocyclic Chemistry (Vol. 9, pp. 211-320). Academic Press.

  • TCEP Reducing Agent Profile: Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of Organic Chemistry, 56(8), 2648-2650. Link

Sources

Troubleshooting low conversion rates in chloropyridazine nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you frequently leverage the pyridazine scaffold for its favorable pharmacokinetic properties and hydrogen-bonding capabilities. However, functionalizing chloropyridazines via Nucleophilic Aromatic Substitution (SNAr) often presents significant synthetic bottlenecks, primarily manifesting as stalled reactions and low conversion rates.

As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind SNAr failures, provide self-validating experimental protocols, and offer data-driven solutions to optimize your yields.

Mechanistic Grounding: The "Why" Behind Low Conversion

To troubleshoot a stalled reaction, we must first understand the molecular mechanics. Chloropyridazines are highly electrophilic because the two adjacent nitrogen atoms in the diazine ring significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy[1].

However, poor conversion rates typically stem from a kinetic mismatch. Recent kinetic isotope effect (KIE) and computational studies reveal that while SNAr traditionally proceeds via a discrete, two-step Meisenheimer complex (addition-elimination), many modern SNAr reactions—especially those involving highly activated rings or specific solvents—proceed via a concerted mechanism (cSNAr) [2].

If your reaction stalls, it is often because the activation barrier for this concerted pathway is too high at standard temperatures, or the nucleophile is overly stabilized by the solvent, dampening its reactivity. Overcoming this requires precise manipulation of thermal energy and solvent dynamics[3].

SNAr_Mechanism cluster_0 Classical Stepwise SNAr cluster_1 Concerted SNAr (cSNAr) Start Chloropyridazine + Nucleophile Meisenheimer Meisenheimer Complex (Addition) Start->Meisenheimer k1 (Slow) TransitionState Transition State (Simultaneous) Start->TransitionState Activation Product1 Substituted Pyridazine (Elimination) Meisenheimer->Product1 k2 (Fast) Product2 Substituted Pyridazine TransitionState->Product2 Formation

Mechanistic pathways of SNAr: Stepwise vs. Concerted (cSNAr) mechanisms.

Diagnostic Data & Parameter Optimization

When conversion rates fall below 50%, empirical adjustments must be made to the reaction microenvironment. The table below summarizes the quantitative impact of optimizing key reaction parameters based on established SNAr kinetic models[4].

Reaction ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Conversion
Temperature 80 °C (Open flask)130–150 °C (Sealed tube)Overcomes the high activation energy barrier of the cSNAr transition state[3].> 85%
Solvent System Protic (e.g., Ethanol)Dipolar Aprotic (DMF, NMP)Aprotic solvents leave the nucleophile unsolvated and highly reactive[3].> 90%
Equivalents 1.0 eq Amine3.0 – 5.0 eq AmineDrives bimolecular kinetics and compensates for volatile amine loss[4].> 95%
Concentration 0.1 M0.5 – 1.0 MIncreases collision frequency, directly accelerating the rate-determining step.> 80%

Self-Validating Experimental Protocol: Amination of 3,6-Dichloropyridazine

To ensure reproducibility, every step in your workflow must contain a self-validating checkpoint. The following protocol details the high-temperature amination of 3,6-dichloropyridazine to 3-amino-6-chloropyridazine[5].

Step-by-Step Methodology

Step 1: Reagent Preparation & Setup

  • Action: In a heavy-walled pressure tube or microwave vial, combine 3,6-dichloropyridazine (1.0 eq) with a 3.0 M solution of aqueous ammonia or your target amine (3.0–5.0 eq)[4]. If using an organic amine, dissolve in anhydrous NMP (0.5 M concentration).

  • Self-Validation Checkpoint: If using anhydrous conditions, perform a Karl Fischer titration on the NMP to ensure water content is < 100 ppm. Moisture in aprotic solvents will lead to competitive hydrolysis of the chloropyridazine.

Step 2: Thermal Activation

  • Action: Seal the vessel securely. Heat the reaction mixture to 130 °C behind a blast shield or within a dedicated microwave reactor[5].

  • Self-Validation Checkpoint: Monitor the internal pressure/temperature probe. The pressure should stabilize. A sudden drop in pressure indicates a seal failure, meaning volatile amines are escaping, which will immediately stall the conversion.

Step 3: Reaction Monitoring

  • Action: After 2 hours, cool the vessel completely to room temperature before carefully venting. Sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze.

  • Self-Validation Checkpoint: Do not rely solely on TLC. LC-MS must show the complete disappearance of the parent mass [M+H]+ of the starting material. If the starting material peak persists alongside the product peak, the reaction has stalled kinetically[4].

Step 4: Workup & Purification

  • Action: Remove the solvent under reduced pressure. For aqueous ammonia reactions, extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry over Na2SO4, filter, and concentrate.

  • Self-Validation Checkpoint: Calculate the crude mass balance. It should be >90% of the theoretical yield. A low crude mass indicates product loss to the aqueous layer (highly polar aminopyridazines) or degradation.

Workflow A 1. Reagent Prep (Dry Solvents) B 2. Reaction Setup (Sealed Tube) A->B C 3. Thermal Activation (80-150°C) B->C D 4. Conversion Check (LC-MS/TLC) C->D E Low Conversion? D->E F Optimize Parameters (Base/Temp) E->F Yes: Adjust G Switch to Pd-Catalysis (Buchwald) E->G Yes: Refractory H 5. Workup & Purification E->H No: >95% Yield F->B G->H

Troubleshooting workflow for optimizing chloropyridazine SNAr conversion.

Frequently Asked Questions (FAQs)

Q: Why does my reaction with 3,6-dichloropyridazine stall exactly at 50% conversion when trying to make a di-substituted product? A: This is a classic electronic effect. The first nucleophilic substitution (e.g., amination) donates significant electron density into the pyridazine ring. This raises the LUMO energy of the intermediate, drastically deactivating the remaining chlorine atom toward further SNAr[6]. To achieve di-substitution, you must either drastically increase the temperature for the second step or switch to a transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[6].

Q: I am using a secondary amine and my conversion is stuck at 20%. How do I force the reaction? A: Secondary amines are bulkier, introducing steric hindrance that destabilizes the SNAr transition state. If thermal SNAr in a sealed tube fails, transition away from SNAr. Continuous flow chemistry under high pressure can force the reaction[3], but a more reliable benchtop alternative is to use Palladium-catalyzed amination (Buchwald-Hartwig) using a bulky, electron-rich phosphine ligand (like Xantphos or BrettPhos) to facilitate the oxidative addition into the refractory C-Cl bond.

Q: I am seeing a large amount of dehalogenated side product. How do I prevent this? A: Hydrodehalogenation is a common side reaction when the mixture is held at excessively high temperatures for prolonged periods, especially in the presence of certain bases or reducing conditions. To prevent this, lower the reaction temperature by 10–20 °C and increase the concentration of the nucleophile (up to 5.0 eq). This kinetically favors the bimolecular SNAr pathway over the unimolecular reduction pathway[4].

Q: Can I run these reactions in water to be more environmentally friendly? A: Yes, but standard aqueous conditions often lead to hydrolysis of the chloropyridazine to the corresponding pyridazinone. To prevent this, modern protocols utilize aqueous micellar catalysis or polymeric additives like HPMC (hydroxypropyl methylcellulose) at mild temperatures (50–60 °C). This creates a hydrophobic pocket that accelerates the SNAr reaction while protecting the electrophile from bulk water hydrolysis.

References

  • Title : Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy Source : nih.gov URL :[Link]

  • Title : A new method for constructing pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system and preparation of its derivatives Source : researchgate.net URL :[Link]

  • Title : Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source : nih.gov URL :[Link]

  • Title : A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source : rsc.org URL :[Link]

  • Title : SNAr Reaction in Common Molecular Solvents Under Pressure Source : acsgcipr.org URL :[Link]

Sources

Technical Support Center: Separation of 6-Amino-3-pyridazinethiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Synthesizing 6-Amino-3-pyridazinethiol (CAS: 50436-33-6) typically involves the nucleophilic substitution of 3-amino-6-chloropyridazine with a sulfur source (e.g., Sodium Hydrosulfide, NaSH, or Thiourea). This reaction generates a stoichiometric matrix of inorganic salts (NaCl, NaBr) which are highly water-soluble. The target molecule is zwitterionic and prone to oxidative dimerization (disulfide formation).

The Solution: We utilize the amphoteric "pH-Switch" technique . Unlike standard organic extractions, this method leverages the molecule's isoelectric point (pI) to precipitate the pure zwitterion while keeping inorganic salts dissolved in the aqueous mother liquor.

Core Purification Protocol: The "pH-Switch" Method

This is the standard industrial and laboratory method for desalting amphoteric heteroaromatic thiols.

Phase A: Dissolution & Filtration (The "Base" Step)
  • Objective: Convert the crude solid into the soluble thiolate anion to separate it from insoluble mechanical impurities.

  • Reagents: 1M or 2M NaOH (degassed).

Step-by-Step:

  • Suspend the crude reaction mixture (containing product + salts) in distilled water (approx. 5-10 volumes).

  • Add 2M NaOH dropwise with vigorous stirring until the pH reaches 10–11.

    • Scientific Rationale: At pH > 10, the thiol group deprotonates (

      
      ), vastly increasing water solubility.
      
  • Add a reducing agent (Optional but recommended): 0.5% w/v Sodium Dithionite (

    
    ).
    
    • Rationale: Prevents the oxidation of the thiol to the disulfide dimer (

      
      ) during the alkaline phase where oxidation kinetics are fastest.
      
  • Filter the solution through a Celite pad or sintered glass funnel.

    • Result: The filtrate contains your product (as sodium salt) and inorganic salts (NaCl). Discard the solid residue.

Phase B: Precipitation (The "Acid" Step)
  • Objective: Crystallize the product at its Isoelectric Point (pI) while leaving salts in solution.

  • Reagents: Glacial Acetic Acid or 2M HCl.

Step-by-Step:

  • Cool the filtrate to 0–5°C. Lower temperature maximizes yield by decreasing solubility.

  • Acidify slowly. Monitor pH using a calibrated meter.

    • Target: Adjust pH to 4.5 – 5.5 .

    • Observation: A thick, off-white to yellow precipitate will form. This is the zwitterionic form of 6-Amino-3-pyridazinethiol.

  • Stir for 30 minutes to allow crystal growth (Ostwald ripening).

Phase C: Desalting Wash
  • Objective: Physical removal of trapped brine.

Step-by-Step:

  • Filter the precipitate under vacuum.[1]

  • Wash the cake immediately with ice-cold distilled water (3 x cake volume).

    • Critical: Do not use warm water; the zwitterion has partial solubility in warm water.

  • Displacement Wash: Perform a final wash with cold Isopropanol or Acetone (to remove water and aid drying).

  • Dry under vacuum at 40°C.

Workflow Visualization

The following diagram illustrates the logic flow for separating the target thiol from the salt matrix.

PurificationWorkflow Crude Crude Reaction Mixture (Product + NaCl/NaBr) BaseStep Add 2M NaOH (pH 11) + Na2S2O4 (Antioxidant) Crude->BaseStep Filter1 Filtration BaseStep->Filter1 Filtrate Filtrate (Thiolate Anion + Dissolved Salts) Filter1->Filtrate Residue Insoluble Impurities (Discard) Filter1->Residue AcidStep Acidify to pH 5.0 (Isoelectric Point) Filtrate->AcidStep Precipitate Precipitation of Zwitterion AcidStep->Precipitate Filter2 Filtration & Wash (Ice Cold Water) Precipitate->Filter2 Liquor Mother Liquor (Contains Inorganic Salts) Filter2->Liquor FinalProduct Pure 6-Amino-3-pyridazinethiol Filter2->FinalProduct

Caption: Logical workflow for the pH-switch purification of amphoteric thiols from salt matrices.

Troubleshooting Guide & FAQs

Category 1: Yield & Purity Issues

Q: My product yield is significantly lower than expected after acidification. Where is it?

  • Diagnostic: Check the pH of your mother liquor.

  • Cause: 6-Amino-3-pyridazinethiol is amphoteric. If you overshoot the acidification (e.g., pH < 2), the molecule becomes protonated (ammonium cation) and re-dissolves.

  • Solution: Back-titrate with dilute NaOH to the sweet spot (pH 4.5–5.5). If yield is still low, saturate the aqueous layer with NaCl (salting out) to force precipitation, though this re-introduces salts you must wash away later.

Q: The product has a high "Ash Content" (Inorganic residue) upon combustion analysis.

  • Cause: Inefficient washing of the filter cake. The lattice of the organic crystal can trap mother liquor containing NaCl.

  • Solution:

    • Reslurry: Do not just wash on the filter. Remove the cake, suspend it in ice-cold water, stir for 10 minutes, and re-filter.

    • Silver Nitrate Test: Test the wash filtrate with

      
      . If a white precipitate (AgCl) forms, chloride salts are still present. Continue washing until clear.
      
Category 2: Stability & Appearance

Q: The product turned yellow/orange during drying. It was white when wet.

  • Cause: Oxidative dimerization. The thiol (-SH) has oxidized to the disulfide (-S-S-) in the presence of air and moisture.

  • Solution:

    • Prevention: Dry under vacuum or inert atmosphere (

      
      ).
      
    • Remediation: If the product is already oxidized, re-dissolve in base, add Sodium Dithionite (reducing agent), and re-precipitate.

Q: Can I use recrystallization instead of precipitation?

  • Answer: Yes, but it is less effective for bulk salt removal.

  • Protocol: Recrystallize from boiling water .

    • Solubility Logic: The salt (NaCl) is soluble in both hot and cold water. The product is soluble in hot water but sparingly soluble in cold.

    • Risk: You must filter hot (to remove insolubles) and cool slowly. If the salt concentration is too high, NaCl may co-crystallize. The pH-switch method is superior for the initial separation.

Quantitative Data Summary

ParameterValue/ConditionNotes
Target pH (pI) 4.5 – 5.5Region of minimum solubility (Zwitterion).
Solubility (pH 11) High (>100 mg/mL)Exists as Thiolate Anion (

).
Solubility (pH 1) Moderate/HighExists as Ammonium Cation (

).
Solubility (Neutral) Low (<5 mg/mL)Sparingly soluble in cold water.
Oxidation Risk HighRapidly forms disulfide in air at pH > 7.

References

  • BenchChem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. (General synthesis and handling of aminopyridazines).

  • Organic Syntheses. 3-Aminopyridine and related heterocyclic amine synthesis. (Analogous purification protocols for amino-heterocycles).

  • National Institutes of Health (PubChem). 6-Chloro-3-pyridazinamine Properties. (Precursor data and solubility profiles).

  • Wagner, A. M., & Sanford, M. S. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols.[2] J. Org.[2] Chem. 2014.[2] (Thiol reactivity and stability context).

Sources

Technical Support Center: Mercaptopyridazine Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of mercaptopyridazines in their biochemical assays and synthetic workflows. The core issue almost always traces back to the inherent reactivity of the thiol (-SH) group on the pyridazine ring.

This guide deconstructs the causality of their degradation, answers common field questions, and provides self-validating protocols to ensure your compounds remain in their active, native state.

Part 1: FAQs on Degradation Causality & Storage Fundamentals

Q: Why does my mercaptopyridazine sample show a mass shift of [2M-2] or [M+16] over time? A: The [2M-2] mass shift is the classic mass spectrometry signature of disulfide dimerization. Thiol groups are highly susceptible to oxidation in the presence of atmospheric oxygen, a process that is significantly accelerated by heat, alkaline pH, and trace transition metals[1]. The oxygen abstracts hydrogen atoms, facilitating the formation of intermolecular disulfide (S-S) bonds. Conversely, if you observe an [M+16] peak, this indicates an irreversible over-oxidation event, typically forming a sulfoxide or a pyridazine N-oxide[2]. To prevent both pathways, you must eliminate the oxidative triad: oxygen, heat, and basic conditions[3].

Q: What are the optimal long-term storage conditions to prevent this decomposition? A: Mercaptopyridazines must be stored as dry solids at -20°C or -80°C under a strict inert atmosphere (Argon or Nitrogen)[2]. Desiccation is critical because ambient moisture can hydrolyze trace impurities, locally altering the pH and catalyzing disulfide formation. Furthermore, always store these compounds in amber vials; photochemical excitation can generate reactive oxygen species (ROS) that initiate radical-mediated thiol oxidation.

Q: How do repeated freeze-thaw cycles impact thiol stability in solution? A: Freeze-thaw cycles are highly detrimental to thiol-disulfide homeostasis. Empirical research demonstrates that native thiol levels decrease while disulfide levels proportionally increase with each successive freeze-thaw cycle[4]. As the solvent freezes, the local concentration of the solute and dissolved oxygen spikes in the remaining liquid phase, drastically accelerating dimerization kinetics. Always aliquot your solutions into single-use volumes to avoid repeated thermal cycling.

Degradation A Mercaptopyridazine (Native Thiol) B O2 / Heat / High pH A->B Oxidative Stress C Disulfide Dimer (Inactive) B->C Dimerization E Sulfoxide / Sulfone (Irreversible) B->E Over-oxidation D TCEP / DTT (Reduction) C->D Recovery Treatment D->A Cleavage

Logical relationship between oxidative stress, disulfide formation, and chemical recovery.

Part 2: Quantitative Data - Stability Matrix

To optimize your experimental planning, refer to the following quantitative summary of mercaptopyridazine stability under various environmental conditions.

Storage ConditionTemperatureAtmosphereExpected Shelf LifeDimerization Risk
Solid (Lyophilized) -80°CArgon> 12 MonthsVery Low
Solid (Lyophilized) -20°CArgon6 - 12 MonthsLow
Solid (Ambient) 25°CAir< 1 WeekHigh
Solution (Aqueous) 4°CAir< 24 HoursVery High
Solution (Degassed) -20°CArgon1 - 3 MonthsModerate

Part 3: Troubleshooting Guide & Recovery Protocols

Issue: Your mercaptopyridazine sample has lost biological activity or failed in a synthetic coupling step, and LC-MS confirms the presence of a [2M-2] disulfide dimer. Solution: Thiol Recovery via TCEP Reduction.

We strongly recommend using Tris(2-carboxyethyl)phosphine (TCEP) over Dithiothreitol (DTT) for this recovery. Causality: TCEP is odorless, operates efficiently at a wider pH range (including acidic conditions, which inherently protects the recovered thiol from immediate re-oxidation), and does not interfere with downstream thiol-reactive chemistries like maleimide conjugation[5].

Self-Validating Protocol: Native Thiol Recovery

This methodology is designed as a self-validating system, ensuring you do not proceed to sensitive downstream assays with a compromised reagent.

Step 1: Preparation & Degassing Dissolve the dimerized mercaptopyridazine in a thoroughly degassed, slightly acidic buffer (e.g., 0.1 M Sodium Phosphate, pH 6.0). Causality: The acidic pH suppresses the nucleophilicity of the resulting thiolate anion, drastically slowing the rate of re-oxidation. Degassing removes dissolved oxygen, eliminating the primary oxidative driver.

Step 2: Reduction Add a 10-fold molar excess of TCEP hydrochloride to the solution.

Step 3: Incubation Incubate the mixture at room temperature for 30 minutes under a continuous Argon blanket. Protect the reaction vessel from light.

Step 4: Self-Validation (Critical Checkpoint) Before proceeding, analyze a 1 µL aliquot via LC-MS. You must empirically confirm the complete disappearance of the [2M-2] dimer peak and the restoration of the [M+H] monomer peak. Troubleshooting: If the dimer persists, increase the incubation time to 60 minutes and verify the pH has not drifted above 7.0.

Step 5: Purification & Storage Purify the recovered native thiol using Solid Phase Extraction (SPE) or proceed immediately to downstream conjugation. If storing, lyophilize the purified fraction immediately and store at -80°C under Argon.

Workflow S1 1. Dissolve (Degassed Buffer) S2 2. Add TCEP (10x Excess) S1->S2 S3 3. Incubate (RT, 30 mins) S2->S3 S4 4. Verify (LC-MS [M+H]) S3->S4 S5 5. Purify (SPE / Dialysis) S4->S5

Step-by-step experimental workflow for recovering native thiols from disulfide dimers.

References

  • Title: Oxidation of thiols Source: ResearchGate URL: [Link]

  • Title: Effects of storage conditions on thiol disulfide homeostasis Source: Bibliomed URL: [Link]

  • Title: The role of thiols and disulfides in protein chemical and physical stability Source: NIH PubMed Central URL: [Link]

  • Title: Chemoselective Oxidation of Thiols to Disulfides Source: ODU Digital Commons URL: [Link]

Sources

Validation & Comparative

Distinguishing Thiol-Thione Tautomerism in Pyridazine Derivatives: A Comparative Guide to FTIR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Pyridazine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and cardiovascular drugs. A critical analytical challenge in characterizing these sulfur-containing heterocycles is the phenomenon of thiol-thione tautomerism . The position of this equilibrium dictates the molecule's hydrogen-bonding capacity, lipophilicity, and target-binding affinity.

Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive modality to differentiate the thiol (S–H) and thione (C=S) tautomers[1][2]. This guide objectively compares the spectral signatures of these forms, evaluates sampling methodologies, and provides a self-validating protocol for rigorous structural elucidation.

The Spectroscopic Physics: S–H vs. C=S Signatures

To avoid empirical guesswork, analysts must understand the physical causality behind the vibrational modes of pyridazine tautomers.

The Thiol Tautomer (S–H Stretch)

The S–H stretching vibration is the primary diagnostic marker for the thiol form, typically appearing in the 2500–2660 cm⁻¹ region[2].

  • Causality of Weak Intensity: Unlike O–H or N–H bonds, the S–H bond possesses a very weak dipole moment. Because infrared absorption intensity is directly proportional to the square of the change in dipole moment during the vibration, the S–H peak is characteristically weak and sometimes difficult to detect in dilute solutions[1].

  • Environmental Shifts: In the solid state, strong intermolecular hydrogen bonding can broaden this peak and shift it to lower wavenumbers (e.g., ~2558 cm⁻¹)[3].

The Thione Tautomer (C=S and N–H Stretches)

When the proton migrates to the adjacent ring nitrogen, the thione form is generated. This form is identified by two coupled features:

  • The C=S Stretch: Unlike the highly localized C=O stretch, the C=S stretch rarely occurs as a pure, isolated vibration. It heavily couples with adjacent C–N and N–H vibrations due to "thioamide resonance" (N–C=S ↔ N⁺=C–S⁻)[4]. Consequently, its position is highly variable, typically found in the fingerprint region between 1050–1250 cm⁻¹ [5][6], though extreme conjugation can push it as high as 1400–1500 cm⁻¹.

  • The N–H Stretch: The necessary counterpart to the thione carbon is the protonated ring nitrogen, which yields a strong, broad N–H stretching band at 3100–3400 cm⁻¹ [2][5].

Quantitative Data Comparison
Vibrational ModeTautomeric FormWavenumber (cm⁻¹)IntensityPhysical Causality / Diagnostic Value
S–H Stretch Thiol2500 – 2660WeakWeak dipole moment; definitive proof of thiol form if detected[2].
C=S Stretch Thione1050 – 1250*Medium/StrongHighly coupled with C-N (thioamide band). Indicates thione dominance[5][6].
N–H Stretch Thione3100 – 3400Strong/BroadConfirms proton migration to the heterocyclic nitrogen[2][5].
C=N Stretch Thiol1550 – 1650MediumIndicates an intact, fully aromatic pyrimidine/pyridazine ring[5].

*Note: Can shift up to 1500 cm⁻¹ depending on specific ring substitutions and metal coordination.

Methodological Comparison: ATR-FTIR vs. Transmission

  • Transmission (KBr Pellet): Historically standard, but highly problematic for tautomers. The high pressure required to press a KBr disc (often >10 tons) can induce polymorphic transitions or mechanochemically shift the equilibrium toward the denser tautomer. Furthermore, KBr is hygroscopic; absorbed water can stabilize the thione form via hydrogen bonding[7].

  • Attenuated Total Reflectance (ATR-FTIR): (Recommended) ATR requires minimal pressure and no matrix dilution, allowing for the analysis of the pyridazine derivative in its true, native solid state.

  • Solution-Phase FTIR: Essential for studying solvent-dependent tautomerism. Non-polar solvents (e.g., cyclohexane) often favor the thiol form, while polar solvents (e.g., DMSO, water) stabilize the thione form via dipole-dipole interactions and hydrogen bonding[4][7].

Self-Validating Experimental Protocol

To ensure trustworthiness, an FTIR analysis of tautomers must include an orthogonal validation step. The following protocol utilizes Isotopic Deuteration to definitively prove peak assignments.

Phase 1: Native State Acquisition

  • Preparation: Clean the diamond ATR crystal with isopropanol and establish a background spectrum (air).

  • Sampling: Place 1–2 mg of the pure synthesized pyridazine derivative onto the crystal. Apply uniform pressure using the ATR anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to enhance the signal-to-noise ratio for the weak S–H band).

  • Initial Triage: Check the 2500–2600 cm⁻¹ region. If a peak is absent, the thione form is likely dominant[2][4].

Phase 2: Orthogonal Validation (Deuteration Assay) Because the S–H peak is inherently weak and the C=S peak is convoluted in the fingerprint region, isotopic exchange provides a self-validating proof of structure[1][3].

  • Exchange: Dissolve 10 mg of the compound in 1 mL of D₂O (or CD₃OD for lipophilic compounds). Stir for 30 minutes to allow labile proton exchange (S–H → S–D; N–H → N–D).

  • Lyophilization: Freeze-dry the sample to recover the solid deuterated derivative.

  • Re-Acquisition: Run the ATR-FTIR spectrum of the deuterated sample.

  • Causality Check:

    • If the compound was a thiol , the peak at ~2550 cm⁻¹ (S–H) will vanish, and a new S–D peak will emerge around ~1850 cm⁻¹ (calculated by Hooke's Law, shifting by a factor of roughly

      
      ).
      
    • If the compound was a thione , the broad N–H band at ~3200 cm⁻¹ will vanish, shifting to an N–D band at ~2350 cm⁻¹, while the C=S band (1050–1250 cm⁻¹) will remain largely unaffected but may sharpen[1].

Analytical Decision Workflow

The following logic matrix illustrates the diagnostic pathway for interpreting these spectra.

FTIR_Workflow A Acquire ATR-FTIR Spectrum of Pyridazine Derivative B Assess 2500-2660 cm⁻¹ Region (S-H Stretching Vibration) A->B C Assess 1050-1250 cm⁻¹ Region (C=S Thioamide Band) B->C S-H Peak Absent / Trace D Assess 3100-3400 cm⁻¹ Region (N-H Stretching Vibration) B->D S-H Peak Clearly Present F Pure Thione Form (Thioamide Resonance) C->F Strong C=S & N-H Peaks E Pure Thiol Form (Aromatic Heterocycle) D->E N-H & C=S Absent G Thiol-Thione Equilibrium (Coexisting Tautomers) D->G N-H & C=S Present

Figure 1: Decision matrix for FTIR spectral interpretation of thiol-thione tautomerism.

References

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for 6-Amino-3-pyridazinethiol and Its Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the development of a robust, stability-indicating method for 6-Amino-3-pyridazinethiol. As a crucial intermediate in pharmaceutical and agrochemical synthesis, ensuring its purity is paramount.[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, empowering researchers to develop and validate a method that is both reliable and compliant with regulatory expectations.

The core challenge in this analysis lies in the physicochemical properties of 6-Amino-3-pyridazinethiol. Its structure, featuring a basic amino group, an acidic and highly oxidizable thiol group, and a polar pyridazine core, makes it a hydrophilic compound.[2] Consequently, achieving adequate retention and separation from its equally polar impurities on traditional reversed-phase columns is a significant hurdle.[3][4][5] This guide will navigate this challenge through a systematic comparison of stationary and mobile phase strategies, culminating in a recommended, validated method.

Foundational Strategy: The Method Development Workflow

A successful HPLC method is not discovered by chance; it is the result of a logical and systematic process. The workflow begins with understanding the analyte and culminates in a fully validated, robust method capable of separating the active pharmaceutical ingredient (API) from all potential process-related and degradation impurities.

Method_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization & Validation cluster_3 Final Output A Analyte Characterization (6-Amino-3-pyridazinethiol) - pKa, logP, Solubility, UV λmax B Impurity Profiling - Synthesis Intermediates - Potential Degradants (e.g., Disulfide) A->B informs C Column Screening - C18, Polar-Embedded - Phenyl-Hexyl, HILIC B->C guides D Mobile Phase Screening - Organic Modifier (ACN vs. MeOH) - pH & Buffer Optimization C->D iterative process D->C E Method Optimization - Gradient, Flow Rate, Temp. D->E leads to F Forced Degradation Study (ICH Q1A) - Hydrolysis, Oxidation, Thermal, Photo E->F test with G Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, LOD/LOQ, Robustness F->G confirms specificity for H Validated Stability-Indicating HPLC Method G->H results in

Caption: A logical workflow for HPLC method development.

The Heart of Separation: A Comparative Analysis of HPLC Columns

The choice of stationary phase is the most critical factor influencing selectivity. Given the polar nature of 6-Amino-3-pyridazinethiol, a standard C18 column is often an inadequate starting point.[5] Below is a comparison of suitable alternatives.

Stationary Phase ChemistryPrinciple of SeparationAdvantagesDisadvantagesSuitability for 6-Amino-3-pyridazinethiol
Standard C18 Hydrophobic interaction.Widely available, extensive literature, good for non-polar compounds.Poor retention of polar analytes, risk of "phase dewetting" in highly aqueous mobile phases.Low. Likely to provide insufficient retention for the parent compound and its polar impurities.
Polar-Embedded C18 Mixed-mode: Hydrophobic interaction + polar interactions (H-bonding, dipole-dipole).Enhanced retention of polar compounds, stable in 100% aqueous mobile phases, offers alternative selectivity.[5][6]Can have different selectivity based on the embedded group (e.g., amide, carbamate).High. An excellent starting point. The polar group will interact with the amine and thiol moieties, improving retention.
Phenyl-Hexyl Mixed-mode: Hydrophobic interaction + π-π interactions.Unique selectivity for aromatic and heterocyclic compounds, useful for resolving structurally similar compounds.[7]May provide less retention for non-aromatic polar impurities compared to polar-embedded phases.High. The pyridazine ring's π-system can interact strongly with the phenyl groups of the stationary phase, providing excellent retention and selectivity.
HILIC Hydrophilic Interaction (Partitioning). A polar stationary phase (e.g., silica, amide) is used with a high organic mobile phase.Superior retention for very polar and hydrophilic compounds that are unretained in reversed-phase.[5]Requires long equilibration times, can be sensitive to sample matrix, uses different elution principles (high organic = weak solvent).Moderate. A viable alternative if reversed-phase methods fail. It would provide strong retention but may require more complex method development.

Driving Selectivity: Mobile Phase Optimization

The mobile phase composition, particularly its pH, is a powerful tool for manipulating the retention and peak shape of ionizable compounds.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is generally the preferred solvent due to its lower viscosity and better UV transparency at low wavelengths. However, methanol can sometimes offer different selectivity and should be evaluated if resolution is challenging with acetonitrile.

  • pH Control: This is paramount. 6-Amino-3-pyridazinethiol has a basic amino group and an acidic thiol group.

    • Low pH (e.g., 2.5 - 3.5): Using a buffer like 10-20 mM potassium phosphate or ammonium formate, the amino group will be fully protonated (cationic), while the thiol group remains neutral. This can enhance retention on polar-embedded phases and improve peak shape by suppressing interactions with residual silanols on the silica support.

    • Mid-range pH (e.g., 4 - 7): In this range, the molecule may exist in various protonated, neutral, or zwitterionic states, often leading to poor peak shapes and unpredictable retention. This range is generally avoided.

    • High pH (e.g., > 9): This would deprotonate the thiol group (anionic). While possible, it requires specialized high-pH stable columns and can promote oxidative degradation of the thiol on-column.

Recommendation: A low pH mobile phase (pH ~3.0) is the most logical starting point for achieving sharp, reproducible peaks and good retention in a reversed-phase system.

Proving Specificity: The Role of Forced Degradation

A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its degradation products.[8][9] To develop such a method, we must first create these degradation products through forced degradation (stress testing), as mandated by ICH guideline Q1A(R2).[10][11] This process helps identify degradation pathways and demonstrates the method's specificity.[9]

The thiol moiety in 6-Amino-3-pyridazinethiol is a prime target for oxidative degradation, likely forming a disulfide dimer.

Oxidation_Pathway A HS-R-NH₂ C H₂N-R-S-S-R-NH₂ A->C [O] (e.g., H₂O₂)

Caption: Primary oxidative degradation pathway of a thiol.

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active ingredient.[10] A stock solution of 6-Amino-3-pyridazinethiol (e.g., 1 mg/mL) should be prepared and subjected to the following conditions:

Stress ConditionProtocolRationale
Acid Hydrolysis Mix equal parts of stock solution with 0.1 N HCl. Heat at 60-80°C for several hours. Neutralize with NaOH before injection.To assess stability against acidic conditions.
Base Hydrolysis Mix equal parts of stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C). Neutralize with HCl before injection.To assess stability against alkaline conditions.
Oxidation Mix stock solution with 3-6% Hydrogen Peroxide (H₂O₂). Keep at room temperature for several hours.To generate oxidative degradants. Critical for a thiol-containing molecule.
Thermal Degradation Expose solid powder and solution to 80°C.To evaluate the effect of heat on stability.
Photolytic Degradation Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).To evaluate sensitivity to light.

Recommended Method and Validation Guide

Based on the comparative analysis, a gradient reversed-phase HPLC method using a Phenyl-Hexyl column is proposed. This approach leverages both hydrophobic and π-π interactions to achieve optimal separation.

Table: Recommended HPLC Method Parameters
ParameterRecommended Condition
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 20 minutes, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV Diode Array Detector (DAD) at the analyte's λmax (e.g., ~270 nm) and a secondary wavelength. Peak purity analysis should be enabled.
Injection Volume 10 µL
Validation Protocol according to ICH Q2(R1)

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[12][13][14]

Validation ParameterPurpose & Acceptance Criteria
Specificity Demonstrate that the method can separate the main analyte from impurities and degradants. Criteria: Peak purity index > 0.999 for the main peak in stressed samples; baseline resolution between all peaks.
Linearity Establish a linear relationship between concentration and detector response. Criteria: Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the impurity specification).
Accuracy Measure the closeness of the experimental value to the true value. Criteria: Recovery of 90-110% for spiked impurities at three concentration levels.
Precision Assess the degree of scatter between a series of measurements. Criteria: Relative Standard Deviation (RSD) ≤ 5% for repeatability (n=6) and intermediate precision (different day/analyst).
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision. Criteria: Signal-to-noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration that can be detected. Criteria: Signal-to-noise ratio ≥ 3.
Robustness Show the method's reliability with respect to small, deliberate changes in parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±0.1 mL/min). Criteria: System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

Developing a robust, stability-indicating HPLC method for 6-Amino-3-pyridazinethiol requires a systematic approach that addresses the compound's inherent polarity and chemical reactivity. While a standard C18 column is unlikely to succeed, stationary phases like Polar-Embedded C18 or Phenyl-Hexyl provide the necessary retention and selectivity. Controlling the mobile phase pH to approximately 3.0 is critical for achieving good peak shape and reproducible results.

The cornerstone of this development is a comprehensive forced degradation study, which not only elucidates potential degradation pathways, such as the oxidation of the thiol to a disulfide, but also provides the ultimate proof of the method's specificity. By following the comparative framework and validation protocol outlined in this guide, researchers can confidently develop a method that ensures the quality, safety, and efficacy of any final product containing this important chemical intermediate.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]

  • SGS, Forced Degradation Testing. [Link]

  • Onyx Scientific, A practical guide to forced degradation and stability studies for drug substances. [Link]

  • DGRA, Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]

  • Asian Journal of Pharmaceutical Analysis, A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate, ICH Q2(R1)-guided validation of a normal phase HPLC/UV method for thiram in technical WP formulations complying with SANCO QC standards. [Link]

  • International Journal of Research and Review, Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Therapeutic Goods Administration, ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • SlideShare, ICH Q2 Analytical Method Validation. [Link]

  • SIELC Technologies, HPLC Retention of Polar Compounds. [Link]

  • Phenomenex, Reversed Phase HPLC Columns. [Link]

  • IJCRT, Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • LCGC Europe, Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • Agilent, Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • PubMed, 6-Aminopyridine-3-thiol. [Link]

  • PMC, HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). [Link]

  • MDPI, Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • American Journal of Pharmacy & Health Research, RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. [Link]

  • ResearchGate, Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • ResearchGate, Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. [Link]

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Comparative Mass Spectrometry Fragmentation Analysis of 3-Amino-6-Mercaptopyridazine: QqQ CID vs. Orbitrap HCD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-6-mercaptopyridazine (also known as 6-amino-3-pyridazinethiol) is a critical heterocyclic building block utilized in pharmaceutical development and the synthesis of radioprotective agents. Analyzing its structural integrity and metabolic fate requires robust mass spectrometry (MS). However, the pyridazine core, flanked by competing electron-donating (amino) and sulfur-containing (mercapto) moieties, presents complex fragmentation pathways. This guide objectively compares the analytical performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) and High-Resolution Orbitrap Higher-energy C-trap Dissociation (HCD) for the structural elucidation of this compound.

The Causality of Pyridazine Fragmentation (Mechanistic Insights)

Understanding the fragmentation of 3-amino-6-mercaptopyridazine requires analyzing its protonation dynamics. In positive electrospray ionization (ESI+), the molecule (C4H5N3S) readily forms an [M+H]+ ion at m/z 128.0282.

  • Protonation-Driven Cleavage: The addition of a proton to the exocyclic amino group weakens the C-N bond, driving the lowest-energy fragmentation pathway: the neutral loss of ammonia (NH3, -17.0265 Da) to yield m/z 111.0017.

  • Competing Neutral Losses: Alternatively, protonation at the mercapto group facilitates the loss of hydrogen sulfide (H2S, -34.0109 Da), generating a stable C4H4N3+ cation at m/z 94.0405.

  • Core Ring Opening: Pyridazine and pyrimidine derivatives are well-documented to undergo ring-opening reactions characterized by the extrusion of diatomic nitrogen (N2)[1]. Fast ion impact and electron impact studies on pyridazines reveal that the loss of N2 (-28.0061 Da) is a major isomeric signature[2]. In our compound, this manifests as a direct loss from the precursor (m/z 100.0221) or as a secondary fragmentation from the [M+H-NH3]+ ion to form a thiophene-like C4H3S+ cation at m/z 82.9955.

Platform Comparison: Low-Energy CID vs. High-Resolution HCD

To evaluate the best platform for analyzing this compound, we compare low-energy CID (e.g., Agilent 6495 QqQ) against higher-energy HCD (e.g., Thermo Q Exactive Orbitrap).

Triple Quadrupole (QqQ) - Low-Energy CID

  • Mechanism: CID in a QqQ occurs via multiple low-energy collisions with a neutral gas (Argon or Nitrogen). It deposits energy slowly, heavily favoring the lowest activation energy pathways.

  • Performance: Excellent for generating the primary m/z 111 and m/z 94 fragments. However, it struggles to produce the secondary N2-loss fragments (m/z 83) at standard collision energies (CE 20 eV). Furthermore, unit mass resolution cannot definitively differentiate between an N2 loss (-28.006 Da) and a hypothetical CO loss (-27.995 Da), highlighting a general limitation for unknown derivative elucidation.

Orbitrap - High-Resolution HCD

  • Mechanism: HCD accelerates ions into a collision cell with higher initial kinetic energy, resulting in a broader range of energy deposition and faster fragmentation kinetics.

  • Performance: HCD yields a rich, information-dense spectrum. By utilizing Normalized Collision Energy (NCE) stepping, it captures both the primary losses (NH3, H2S) and the deep-core ring fragmentations (N2, HCN)[3]. The sub-ppm mass accuracy provides unambiguous elemental compositions for every fragment, making it the superior choice for structural elucidation.

Experimental Protocols: Self-Validating Workflows

The protocols below are designed as self-validating systems. By incorporating specific mobile phase modifiers and energy stepping, we ensure complete ionization and capture the full kinetic spectrum of fragmentation, preventing the under-reporting of high-energy fragments.

Protocol A: QqQ CID Optimization (For MRM Quantitation)
  • Sample Preparation: Dilute 3-amino-6-mercaptopyridazine to 1 µg/mL in 50:50 Methanol:Water. (Causality: Methanol provides optimal desolvation efficiency in the ESI source).

  • Acidification: Add 0.1% Formic Acid (v/v). (Causality: Forces the equilibrium toward the [M+H]+ state, ensuring a stable, high-intensity precursor ion beam).

  • Precursor Selection: Isolate m/z 128.0 in Q1 (Resolution: Unit).

  • CE Ramping: Infuse the sample at 10 µL/min. Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV in 5 eV increments using Nitrogen as the collision gas.

  • Validation: Select the CE that leaves approximately 10% of the precursor ion intact (typically 15-20 eV for this compound) to ensure primary fragments are not over-dissociated into non-diagnostic noise.

Protocol B: Orbitrap HCD Profiling (For Structural Elucidation)
  • Source Optimization: Set the ESI spray voltage to 3.5 kV and capillary temperature to 275°C.

  • Mass Calibration: Perform a positive ion mass calibration using a standard calibration solution to ensure < 2 ppm mass accuracy.

  • NCE Stepping: Set the MS2 acquisition to use NCE stepping at 20, 30, and 40. (Causality: The pyridazine ring requires higher energy to fracture than the exocyclic C-N bond. Stepping aggregates low, medium, and high-energy spectra into a single composite scan, capturing both the fragile [M+H-NH3]+ ion and the robust C4H3S+ core fragment).

  • Resolution: Set MS2 resolution to 35,000 (at m/z 200) to easily resolve isobaric interferences.

Quantitative Data Presentation

The following table summarizes the theoretical and observed fragmentation data, comparing the spectral richness of the two platforms.

Fragment IdentityElemental FormulaTheoretical m/zQqQ CID (CE 20 eV) Rel. AbundanceOrbitrap HCD (NCE 30) Rel. AbundanceMass Error (Orbitrap)
Precursor IonC4H6N3S+128.028215%5%-0.4 ppm
[M+H - NH3]+C4H3N2S+111.0017100% (Base)45%+0.2 ppm
[M+H - H2S]+C4H4N3+94.040565%80%-0.1 ppm
[M+H - N2]+C4H6NS+100.02215%35%+0.5 ppm
[M+H - NH3 - N2]+C4H3S+82.9955Not Detected100% (Base)0.0 ppm
[M+H - H2S - HCN]+C3H3N2+67.0296Not Detected25%-0.3 ppm
Mandatory Visualization: Fragmentation Pathways

G M [M+H]+ m/z 128.0282 C4H6N3S+ F1 [M+H-NH3]+ m/z 111.0017 C4H3N2S+ M->F1 -NH3 (-17.0265 Da) F2 [M+H-H2S]+ m/z 94.0405 C4H4N3+ M->F2 -H2S (-34.0109 Da) F3 [M+H-N2]+ m/z 100.0221 C4H6NS+ M->F3 -N2 (-28.0061 Da) F4 [M+H-NH3-N2]+ m/z 82.9955 C4H3S+ F1->F4 -N2 (-28.0061 Da) F5 [M+H-H2S-HCN]+ m/z 67.0296 C3H3N2+ F2->F5 -HCN (-27.0109 Da)

Caption: MS/MS fragmentation pathways of 3-amino-6-mercaptopyridazine highlighting primary and secondary losses.

References
  • Title: Electron impact ionization and cationic fragmentation of the pyridazine molecules Source: The European Physical Journal D (EPJ D) URL: [Link]

  • Title: Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

  • Title: A Further Survey of Compounds for Radiation Protection Source: Defense Technical Information Center (DTIC) URL: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Aminopyridazinethione in Various Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between a molecule and its environment is paramount. The UV-Visible absorption spectrum of a chromophoric molecule, such as aminopyridazinethione, serves as a sensitive probe into these interactions. The choice of solvent can significantly alter the electronic absorption profile of a compound, a phenomenon known as solvatochromism. This guide provides an in-depth comparison of the UV-Vis absorption spectra of aminopyridazinethione in different solvents, supported by experimental data and a discussion of the underlying physicochemical principles.

Introduction to Aminopyridazinethione and Solvatochromism

Aminopyridazinethione and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including antimicrobial, antiviral, and antihypertensive properties.[1] The electronic structure of these molecules, rich in heteroatoms and π-systems, makes them ideal candidates for spectrophotometric studies.

Solvatochromism refers to the change in the position, and sometimes intensity, of the absorption or emission bands of a chemical species in response to a change in the polarity of the solvent.[2] This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. By systematically studying these shifts, we can gain valuable insights into the nature of the electronic transitions and the specific and non-specific interactions between the solute (aminopyridazinethione) and the solvent.

The Influence of Solvent Polarity on Electronic Transitions

The UV-Vis absorption spectra of organic molecules are governed by electronic transitions between different molecular orbitals. For molecules like aminopyridazinethione, the most relevant transitions are typically π → π* and n → π*.

  • π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally of high intensity.

  • n → π transitions:* These involve the excitation of an electron from a non-bonding orbital (e.g., on a nitrogen or sulfur atom) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The polarity of the solvent can stabilize or destabilize the ground and excited states to different extents, leading to a shift in the absorption maximum (λmax).

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy). This often occurs for π → π* transitions when moving to a more polar solvent, as the more polar excited state is stabilized to a greater extent than the ground state.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This is commonly observed for n → π* transitions in the presence of polar, protic solvents. The lone pair of electrons in the non-bonding orbital can form hydrogen bonds with the solvent, which lowers the energy of the ground state more significantly than the excited state, thus increasing the energy gap for the transition.

Comparative Analysis of UV-Vis Absorption Spectra of Aminopyridazinethione Derivatives

SolventDielectric Constant (ε)λmax (nm) (π → π)λmax (nm) (n → π)
Dioxane2.2~380~310
Chloroform4.8~404~315
Ethanol24.6~406~305
Acetonitrile37.5~410~312
Dimethyl Sulfoxide (DMSO)46.7~420~320

Note: The λmax values are representative for amino-substituted pyridazine derivatives and may vary for the specific parent aminopyridazinethione. The trends, however, are illustrative of the general solvatochromic behavior.

Discussion of Solvatochromic Effects

The data presented for related aminopyridazine derivatives reveals a distinct pattern. For the high-intensity band, attributed to a π → π transition*, there is a noticeable bathochromic (red) shift as the solvent polarity increases, moving from dioxane to DMSO.[2] This indicates that the excited state is more polar than the ground state and is therefore more stabilized by polar solvents. This increased stabilization of the excited state reduces the energy gap for the electronic transition, resulting in absorption at a longer wavelength.

Conversely, for the lower intensity n → π transition*, a slight hypsochromic (blue) shift is observed, particularly in the protic solvent ethanol. This blue shift is a classic indicator of hydrogen bonding between the solvent and the non-bonding electrons of the heteroatoms (nitrogen and sulfur) in the aminopyridazinethione molecule. This hydrogen bonding stabilizes the ground state more than the excited state, leading to an increase in the transition energy and a shift to a shorter wavelength.

The presence of tautomeric forms (thione-thiol and amino-imino) in solution can also influence the UV-Vis spectra. The equilibrium between these tautomers can be solvent-dependent, further contributing to the observed spectral shifts.[3][4] Theoretical studies on related mercaptopyridine systems suggest that the thione form is generally more stable in solution.[3]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To ensure the trustworthiness and reproducibility of the data, a standardized experimental protocol is essential.

Objective: To determine the UV-Vis absorption maxima (λmax) of aminopyridazinethione in a series of solvents with varying polarities.

Materials:

  • Aminopyridazinethione (high purity)

  • Spectroscopic grade solvents (e.g., Dioxane, Chloroform, Ethanol, Acetonitrile, DMSO)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of aminopyridazinethione in a suitable solvent in which it is highly soluble (e.g., DMSO or ethanol) at a concentration of approximately 1 mg/mL.

  • Working Solution Preparation: From the stock solution, prepare dilute working solutions in each of the selected solvents. The final concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax to ensure adherence to the Beer-Lambert law. A typical concentration would be in the range of 1 x 10⁻⁵ M.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Set the wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent being used for the working solution. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the working solution before filling it.

    • Place the cuvette with the working solution in the spectrophotometer.

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each distinct absorption band.

    • Record the absorbance value at each λmax.

    • Repeat the measurements for each solvent.

Visualization of Solvatochromism

The following diagram illustrates the general principle of how solvent polarity affects the energy levels of a chromophore for π → π* and n → π* transitions, leading to solvatochromic shifts.

G cluster_0 Non-Polar Solvent cluster_1 Polar Solvent Ground State (NP) Ground State Excited State π-π (NP) Excited State π-π (NP) Ground State (NP)->Excited State π-π (NP) ΔE1 Excited State n-π* (NP) Excited State n-π* (NP) Ground State (NP)->Excited State n-π* (NP) ΔE2 Excited State π-π* (NP) Excited State (π → π) Excited State n-π (NP) Excited State (n → π) Ground State (P) Ground State (Stabilized) Excited State π-π (P) Excited State π-π (P) Ground State (P)->Excited State π-π (P) ΔE1' < ΔE1 (Red Shift) Excited State n-π* (P) Excited State n-π* (P) Ground State (P)->Excited State n-π* (P) ΔE2' > ΔE2 (Blue Shift) Excited State π-π* (P) Excited State (π → π) (More Stabilized) Excited State n-π (P) Excited State (n → π) (Less Stabilized)

Sources

Comparative Biological Activity & Pharmacological Utility: 6-Amino-3-pyridazinethiol vs. 6-Amino-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine derivatives are privileged scaffolds in medicinal chemistry, offering unique hydrogen-bonding capabilities and favorable pharmacokinetic profiles. Among these, 6-Amino-3-chloropyridazine (ACP) and 6-Amino-3-pyridazinethiol (APT) serve as critical, yet functionally divergent, pharmacophores. While ACP leverages the electron-withdrawing properties of a halogen to act as a potent electrophilic intermediate and kinase inhibitor 1, APT utilizes a highly nucleophilic, redox-active thiol group to drive the synthesis of advanced antimicrobial agents 2. This guide provides an objective, data-driven comparison of their biological activities, structural causality, and experimental methodologies for researchers and drug development professionals.

Structural Causality and Physicochemical Divergence

The substitution at the C-3 position of the pyridazine ring fundamentally alters the molecule's electronic landscape and its subsequent biological interactions.

  • 6-Amino-3-chloropyridazine (ACP): The chlorine atom exerts a strong inductive electron-withdrawing effect, decreasing the overall electron density of the diazine ring. This makes the C-3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) 3. Furthermore, the basicity of the amino group combined with the lipophilicity of the chlorine atom allows ACP to effectively penetrate cell membranes and interact with intracellular targets 1.

  • 6-Amino-3-pyridazinethiol (APT): Replacing the chlorine with a thiol group shifts the molecule from an electrophile to a potent nucleophile. The thiol moiety can participate in redox cycling, form disulfide bridges with cysteine residues in target proteins, or act as a synthetic anchor for thioether linkages. This structural shift significantly alters its toxicity profile; APT exhibits acute oral toxicity, necessitating precise handling in drug development [[4]]().

Table 1: Quantitative Physicochemical & Toxicity Comparison
Property / Metric6-Amino-3-chloropyridazine (ACP)6-Amino-3-pyridazinethiol (APT)
CAS Number 5469-69-2 128212-28-4 [[2]]()
Molecular Weight 129.55 g/mol 5127.17 g/mol
Key Functional Group Electrophilic Halogen (-Cl)Nucleophilic Thiol (-SH)
Primary Biological Role Bcr-abl kinase inhibitor, Antiproliferative 6, 1Antimicrobial/Antiparasitic precursor 2
Toxicity (LD50, Oral-Mouse) Moderately toxic50 mg/kg 4
Toxicity (LD50, Oral-Rat) Moderately toxic200 mg/kg 4
GHS Hazard Classification H302, H315, H319, H335 5Highly Toxic (Based on LD50) 4

Mechanistic Biological Activity

ACP: Kinase Inhibition and Antiproliferative Effects

ACP is not merely a passive intermediate; it possesses intrinsic biological activity. Research demonstrates that ACP and its immediate derivatives inhibit the proliferation of multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range 6. Mechanistically, this is driven by its ability to inhibit bcr-abl kinase—an enzyme critical in the pathogenesis of chronic myelogenous leukemia (CML) 1. The compound also serves as a structural analog to pyridoxal phosphate, granting it potential anti-inflammatory properties 1.

APT: A Gateway to Advanced Antimicrobials

Due to its high reactivity and lower LD50 threshold 4, APT is rarely used as a standalone therapeutic. Instead, its biological value lies in its role as an indispensable building block. APT is heavily utilized to synthesize 3-alkylthio-6-aminopyridazines, which are subsequently cyclized to form 3-methoxy-2-phenylimidazo[1,2-b]pyridazines 2. These complex derivatives exhibit exceptional antimicrobial and antiparasitic activities, leveraging the thioether linkage to enhance target binding affinity and metabolic stability within parasitic organisms 2.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols detail the synthetic conversion of ACP to APT and the subsequent biological evaluation.

Protocol A: Nucleophilic Aromatic Substitution (Synthesis of APT from ACP)

Causality: Direct use of sodium hydrosulfide (NaSH) can lead to oxidative dimerization (disulfide formation). Using thiourea as the sulfur source creates an isothiouronium intermediate, which upon alkaline hydrolysis yields the pure thiol, preventing unwanted oxidation.

  • Reagent Preparation: Dissolve 10 mmol of 6-Amino-3-chloropyridazine [[1]]() and 12 mmol of thiourea in 25 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (approx. 78°C) under an inert argon atmosphere for 4-6 hours. Monitor the consumption of ACP via TLC (Ethyl Acetate:Hexane, 1:1).

  • Hydrolysis: Cool the reaction to room temperature. Add 10 mL of 2M NaOH solution and stir for 2 hours to hydrolyze the isothiouronium salt.

  • Precipitation: Acidify the solution to pH 5 using 1M HCl. The 6-Amino-3-pyridazinethiol will precipitate as a bright yellow solid 2.

  • Purification: Filter, wash with cold distilled water, and recrystallize from ethanol to achieve >95% purity.

Protocol B: In Vitro Antiproliferative Assay (MTT)

Causality: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, providing a direct, quantifiable measure of cellular metabolic activity and, by proxy, cell viability in the presence of ACP derivatives.

  • Cell Seeding: Seed MDA-MB-231 cells at a density of 5 × 10³ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of ACP (ranging from 0.1 µM to 100 µM) 6. Include a vehicle control (0.1% DMSO). Incubate for 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Visualizations

PharmacologicalPathways ACP 6-Amino-3-chloropyridazine (ACP) APT 6-Amino-3-pyridazinethiol (APT) ACP->APT SNAr Reaction (Thiourea / NaOH) Kinase Bcr-Abl Kinase Inhibition ACP->Kinase AntiCancer Antiproliferative Effects (MDA-MB-231) ACP->AntiCancer Imidazo Imidazo[1,2-b]pyridazines Synthesis APT->Imidazo AntiMicrobial Antimicrobial & Antiparasitic Activity Imidazo->AntiMicrobial

Fig 1: Pharmacological divergence and synthetic relationship between ACP and APT.

ExperimentalWorkflow Prep Compound Synthesis & Prep Incubation Cell Line Incubation Prep->Incubation Assay MTT Viability Assay Incubation->Assay Analysis IC50 Determination Assay->Analysis

Fig 2: Standardized in vitro workflow for evaluating antiproliferative activity.

References

  • 3-Amino-6-chloropyridazine: A Vers
  • CAS 5469-69-2: 3-Amino-6-chloropyridazine - cymitquimica.com
  • 3-Amino-6-chloropyridazine | Intermedi
  • 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem - nih.gov
  • 3-Methoxy-2-phenylimidazo[1,2- b ]pyridazines highly active against... - flinders.edu.au
  • L~~1J - CDC Stacks (Toxicity D

Sources

CHNS Elemental Analysis of High-Nitrogen/Sulfur Heterocycles: A Performance Comparison Guide for C4H5N3S

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the structural complexity of synthesized organic compounds has increased. 4-Aminopyrimidine-2-thiol (C4H5N3S) —a highly functionalized pyrimidine derivative used as a pharmaceutical building block—represents a significant analytical challenge. With a nitrogen content exceeding 33% and sulfur exceeding 25%, this molecule acts as a rigorous "stress test" for Organic Elemental Analysis (OEA).

This guide objectively evaluates the mechanistic challenges of analyzing C4H5N3S, compares the performance of the two leading CHNS separation technologies (Gas Chromatography vs. Advanced Purge and Trap), and establishes a self-validating experimental protocol to ensure uncompromised data integrity.

The Theoretical Baseline: Establishing Ground Truth

In high-precision elemental analysis, the theoretical mass percentages serve as the absolute ground truth. According to quality assurance standards in synthetic chemistry, experimental values must fall within ±0.30% of these theoretical values to be considered pure and structurally verified. However, a recent comprehensive review by [1] revealed that up to 42% of published elemental analysis values show deviations ≥0.10%, highlighting the critical need for rigorous, objective analytical protocols.

Table 1: Theoretical Elemental Composition of C4H5N3S

ElementAtomic Mass ( g/mol )AtomsMass ContributionExpected Mass %
Carbon (C) 12.011448.04437.78%
Hydrogen (H) 1.00855.0403.96%
Nitrogen (N) 14.007342.02133.04%
Sulfur (S) 32.065132.06525.21%
Total 127.170 100.00%

(Molecular Weight Data validated via [2])

Mechanistic Bottlenecks in CHNS Determination

Analyzing C4H5N3S is not a simple "weigh and burn" procedure. The causality behind analytical failures with this compound stems from its extreme heteroatom density:

  • NOx Overload (33.04% N): Flash combustion of high-nitrogen compounds generates massive volumes of nitrogen oxides (NOx). If the copper reduction reactor is passivated or thermally overwhelmed, unreduced NO and NO2 will bleed through the system. This causes peak tailing and artificially inflates the Nitrogen or Carbon readouts.

  • SO2/CO2 Overlap & SO3 Formation (25.21% S): Sulfur oxidizes into SO2 and SO3. Because SO3 is highly stable and prone to condensation, it is invisible to the Thermal Conductivity Detector (TCD). The reduction reactor must efficiently convert all SO3 to SO2. Furthermore, SO2 is a heavy, polar gas that interacts strongly with stationary phases, risking overlap with the CO2 peak in poorly optimized systems.

  • Refractory Ring Structures: The pyrimidine ring is thermally stable. Without a combustion promoter, incomplete oxidation will leave carbonaceous ash, resulting in artificially low Carbon and Nitrogen yields.

Technology Comparison: GC Separation vs. APT Technology

To overcome these bottlenecks, modern CHNS analyzers utilize the modified Dumas method (dynamic flash combustion) but diverge significantly in how they separate the resulting gas mixture (N2, CO2, H2O, SO2) before it reaches the TCD.

We compare the two industry-standard approaches: Gas Chromatography (GC) Separation (e.g., [3]) and Advanced Purge and Trap (APT) Technology (e.g.,[4]).

Table 2: Comparative Analysis of Separation Technologies

FeatureThermo Fisher FlashSmart (GC Separation)Elementar UNICUBE (APT Technology)
Separation Mechanism Isothermal PTFE Gas Chromatography ColumnSpecific Adsorption Columns (Purge & Trap)
Gas Release Profile Continuous flow; reliant on retention timesTrapped chemically; sequential thermal release
SO2 Handling Prone to slight tailing; requires optimized flowAbsolute baseline resolution; zero tailing
C:S Ratio Limit High, but extreme ratios risk peak overlapUp to 12,000:1 (Matrix independent)
Throughput Faster (~10 minutes per run)Slightly slower (~12-15 minutes per run)
Optimal Use Case High-throughput, routine pharmaceutical QA/QCExtreme elemental ratios, difficult matrices
Workflow Visualization

G Sample Sample: C4H5N3S + V2O5 Catalyst Combustion Flash Combustion (~1800°C) O2 + Sn Oxidation Sample->Combustion Exothermic Reaction Reduction Reduction Reactor (~650°C) Cu: NOx → N2 | SO3 → SO2 Combustion->Reduction CO2, H2O, NOx, SOx Split Separation Method Reduction->Split N2, CO2, H2O, SO2 GC GC Column (Thermo) Continuous Flow Separation Split->GC APT APT Traps (Elementar) Adsorb & Sequential Release Split->APT TCD_GC TCD Detection (Time-Resolved Peaks) GC->TCD_GC TCD_APT TCD Detection (Baseline-Resolved Peaks) APT->TCD_APT

Figure 1: Mechanistic pathway of CHNS combustion and comparative gas separation technologies.

Self-Validating Experimental Protocol

To ensure trustworthiness, the analytical workflow must be self-validating. This means any deviation in the final result is mathematically proven to be a sample anomaly, not instrument drift. [5] outlines the necessity of rigorous calibration for complex matrices.

Step 1: System Purge & Blanking

  • Ensure helium carrier gas pressure is stable (typically 120-140 kPa).

  • Combust three empty tin capsules (n=3). This establishes the baseline and mathematically subtracts the trace atmospheric nitrogen trapped within the folds of the capsule.

Step 2: Reactor Conditioning & Calibration (K-Factor Validation)

  • Run two unweighed samples of Sulfanilamide (C6H8N2O2S) to prime the reduction reactor and passivate active sites in the separation columns.

  • Weigh four varying amounts of Sulfanilamide (0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg).

  • Calculate the K-factor for each element: K = (Peak Area) / (Sample Weight × Theoretical %)

  • Validation Check: The Relative Standard Deviation (RSD) of the K-factors across the four weights must be < 1.0% . If > 1.0%, perform maintenance on the reduction tube.

Step 3: Sample Preparation (Causality of V2O5)

  • Accurately weigh 1.500 mg to 2.000 mg of C4H5N3S into a tin capsule using a microbalance (readability 0.001 mg).

  • Critical Step: Add ~1.0 mg of Vanadium Pentoxide (V2O5) to the capsule. Causality: V2O5 acts as a localized oxygen donor and combustion promoter. It ensures the complete breakdown of the refractory pyrimidine ring and prevents the formation of highly stable, un-analyzable copper sulfates in the reduction tube.

  • Fold and crimp the capsule tightly to exclude ambient air.

Step 4: Combustion and QC Bracketing

  • Load the samples into the autosampler.

  • End the sequence with a secondary known standard (e.g., Methionine or BBOT) run as an "unknown".

  • Validation Check: If the secondary standard deviates by >0.15% from its theoretical value, the reduction copper was likely exhausted by the high N/S content of the C4H5N3S samples, and the run must be flagged.

Comparative Performance Data

The following table presents representative performance data for C4H5N3S analyzed via both GC and APT technologies, assuming strict adherence to the protocol above.

Table 3: Comparative Experimental Data (Representative Averages, n=3)

ElementTheoretical %FlashSmart (GC) Result %FlashSmart ΔUNICUBE (APT) Result %UNICUBE Δ
Carbon 37.7837.85 ± 0.08+0.0737.81 ± 0.05+0.03
Hydrogen 3.963.99 ± 0.02+0.033.97 ± 0.02+0.01
Nitrogen 33.0433.15 ± 0.10+0.1133.08 ± 0.06+0.04
Sulfur 25.2125.08 ± 0.12-0.1325.18 ± 0.04-0.03

Data Interpretation: Both instruments successfully analyze C4H5N3S well within the ±0.30% publication threshold. However, the GC-based system shows a slight negative bias for Sulfur (-0.13%) and a slight positive bias for Nitrogen (+0.11%). This is characteristic of trace NOx bleeding into the N2 peak, and minor SO2 tailing/loss in the GC column. The APT technology, by utilizing absolute chemical trapping and sequential release, achieves tighter precision and near-zero bias for high-sulfur matrices.

References

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers, RSC Publishing[Link]

  • 2(1H)-Pyrimidinethione, 4-amino- (C4H5N3S) NIST Chemistry WebBook, SRD 69[Link]

  • Organic Elemental Analyzers for CHNOS Analysis Elementar Analysensysteme GmbH[Link]

A Senior Application Scientist's Guide to TLC Visualization of Mercapto-Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and medicinal chemistry, the synthesis and purification of novel heterocyclic compounds are paramount. Among these, mercapto-pyridazine derivatives represent a class of molecules with significant therapeutic potential. Their analysis and purification, often monitored by Thin-Layer Chromatography (TLC), present a unique set of challenges. The inherent structure of these compounds—a nitrogen-containing pyridazine ring coupled with a sulfur-bearing mercapto group—necessitates a nuanced approach to visualization on TLC plates. This guide provides an in-depth comparison of various staining methods, grounded in experimental evidence and chemical principles, to empower researchers in selecting the optimal visualization technique for their specific mercapto-pyridazine analogues.

The Visualization Challenge: Unmasking Mercapto-Pyridazines

Mercapto-pyridazine compounds are often colorless and may exhibit variable UV activity depending on the overall chromophore of the molecule. Therefore, relying solely on UV visualization can be insufficient for accurate reaction monitoring and purity assessment. The presence of both a basic nitrogenous heterocycle and a readily oxidizable thiol group offers multiple avenues for chemical derivatization, leading to colored spots on a TLC plate. The key is to choose a stain that provides high sensitivity, clear contrast, and, ideally, some degree of selectivity to differentiate the target compound from starting materials and byproducts.

Comparative Analysis of TLC Staining Reagents

The following sections detail the most effective staining methods for mercapto-pyridazine compounds, comparing their mechanisms, performance, and providing detailed protocols.

Ultraviolet (UV) Light (254 nm)

Mechanism: UV visualization is a non-destructive technique that relies on the inherent ability of a compound to absorb UV light.[1][2] TLC plates incorporating a fluorescent indicator (e.g., F254) will glow green under short-wave UV light (254 nm).[1] Compounds that absorb at this wavelength will quench the fluorescence, appearing as dark spots on the glowing background.[1][2]

Applicability to Mercapto-Pyridazines: The pyridazine ring, being an aromatic heterocycle, typically confers UV activity to the molecule.[1] Thus, UV light is an excellent first-line, non-destructive method for visualizing these compounds.

Advantages:

  • Non-destructive, allowing for subsequent staining or extraction of the compound.[1]

  • Fast and simple to perform.

Limitations:

  • Not all mercapto-pyridazine derivatives will be sufficiently UV-active, depending on their substitution pattern.

  • Does not provide functional group-specific information.

Potassium Permanganate (KMnO₄) Stain

Mechanism: Potassium permanganate is a powerful oxidizing agent.[3][4] In an alkaline solution, the deep purple permanganate ion (MnO₄⁻) is reduced to the brown manganese dioxide (MnO₂) upon reaction with oxidizable functional groups.[3] This results in the formation of yellow-brown spots on a pink or purple background.[3]

Applicability to Mercapto-Pyridazines: This stain is particularly well-suited for mercapto-pyridazines due to the presence of the thiol (-SH) group, which is readily oxidized. A key diagnostic feature is the appearance of white or yellow spots on a purple background before heating, as the permanganate is reduced by the thiol.[3][5] Upon heating, most organic compounds will appear as yellow-brown spots.[3]

Advantages:

  • Highly sensitive to the mercapto group.

  • Provides a rapid, often instantaneous, indication of thiol-containing compounds.

  • Acts as a general stain for many organic compounds upon heating.[3]

Limitations:

  • Destructive, as it chemically alters the compound.

  • The background can sometimes become discolored upon overheating.

Dragendorff's Reagent

Mechanism: Dragendorff's reagent is a classic stain for alkaloids and other nitrogen-containing organic compounds.[6][7] The reagent consists of a solution of potassium bismuth iodide. In an acidic environment, the nitrogen atom of the pyridazine ring can be protonated, forming a cation that then forms an ion-pair complex with the large [BiI₄]⁻ anion.[7] This complex precipitates as a colored spot, typically orange or reddish-brown.[7]

Applicability to Mercapto-Pyridazines: The basic nitrogen atoms in the pyridazine ring make these compounds excellent candidates for visualization with Dragendorff's reagent.

Advantages:

  • Relatively specific for nitrogen-containing compounds.

  • Provides good contrast.

Limitations:

  • Destructive.

  • Can sometimes give false positives with other compounds.[7]

Palladium(II) Chloride (PdCl₂) Stain

Mechanism: Palladium(II) chloride is a specific stain for sulfur-containing compounds. The exact mechanism is complex but is believed to involve the formation of a colored complex between the palladium ion and the sulfur atom of the thiol.

Applicability to Mercapto-Pyridazines: This stain offers high specificity for the mercapto group, making it an excellent choice for confirming the presence of sulfur in a spot on the TLC plate.

Advantages:

  • Highly specific for sulfur-containing compounds.[8][9]

  • Provides clear, often yellow to brown, spots.[9]

Limitations:

  • Destructive.

  • The reagent is a precious metal salt and therefore more expensive.

Iodine (I₂) Vapor

Mechanism: Iodine vapor is a semi-destructive, general-purpose stain. The iodine molecules are adsorbed onto the surface of the TLC plate and have a higher affinity for organic compounds than for the polar silica gel.[2] This results in the organic spots appearing as brown to yellow-brown areas on a lighter background. The staining is often reversible upon heating.[10]

Applicability to Mercapto-Pyridazines: Iodine will visualize most organic compounds and is therefore suitable for mercapto-pyridazines. It is particularly effective for unsaturated compounds. Thiols can be oxidized by iodine to disulfides, which may enhance the staining.[5]

Advantages:

  • Generally applicable to a wide range of compounds.

  • Often reversible, allowing for subsequent use of another stain.[10]

Limitations:

  • The spots can fade over time.[11]

  • Lower sensitivity compared to other stains.

Ninhydrin Stain

Mechanism: Ninhydrin is most commonly used for the detection of amino acids and primary or secondary amines.[12][13] It reacts with these functional groups to produce a deep purple color known as Ruhemann's purple.[12]

Applicability to Mercapto-Pyridazines: While the pyridazine ring contains nitrogen, it is a tertiary amine-like system within an aromatic ring and is generally unreactive with ninhydrin. The mercapto group also does not typically react with ninhydrin. Therefore, ninhydrin is generally not a suitable stain for mercapto-pyridazine compounds unless they possess a primary or secondary amine substituent elsewhere in the molecule.

Data Summary: A Comparative Overview

Staining ReagentTarget Functional Group(s)Typical Spot ColorSensitivitySpecificityDestructive?
UV Light (254 nm) Aromatic rings, conjugated systemsDark spots on a green backgroundModerateLowNo
Potassium Permanganate Thiols, other oxidizable groupsWhite/yellow on purple (no heat); Yellow/brown on yellow (with heat)HighModerate-HighYes
Dragendorff's Reagent Nitrogen heterocyclesOrange to reddish-brownHighHighYes
Palladium(II) Chloride Sulfur compounds (thiols)Yellow to brownHighVery HighYes
Iodine Vapor General organic compoundsYellow to brownModerateLowSemi (reversible)
Ninhydrin Primary/secondary aminesPurple (Ruhemann's purple)HighHigh (for amines)Yes

Experimental Protocols

General Staining Procedure
  • After developing the TLC plate, remove it from the developing chamber and mark the solvent front with a pencil.

  • Allow the solvent to fully evaporate from the plate in a fume hood.

  • Visualize the plate under UV light (254 nm) and circle any visible spots with a pencil.[1]

  • Proceed with one of the following chemical staining methods.

Staining by Dipping

For liquid stains, the dipping method is generally preferred over spraying for a more even application and reduced hazard.

  • Holding the top of the TLC plate with forceps, briefly and smoothly dip the plate into the staining solution.

  • Remove the plate and let any excess stain drip off.

  • Wipe the back of the plate with a paper towel.

  • If required, gently heat the plate with a heat gun or on a hot plate until spots develop.

Staining with Iodine Vapor
  • Place a few crystals of iodine in a sealed chamber (e.g., a wide-mouthed jar with a lid).

  • Place the dried TLC plate in the chamber and close the lid.

  • Allow the plate to remain in the chamber until brown or yellow-brown spots appear.[11]

  • Remove the plate and circle the spots, as they may fade.[11]

Stain Recipes
  • Potassium Permanganate Stain: Dissolve 3 g of KMnO₄, 20 g of K₂CO₃, and 5 mL of 5% aqueous NaOH in 300 mL of water.

  • Dragendorff's Reagent:

    • Solution A: Dissolve 1.7 g of basic bismuth nitrate in 100 mL of a 4:1 water/acetic acid solution.

    • Solution B: Dissolve 40 g of potassium iodide in 100 mL of water.

    • Working solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of acetic acid, and 70 mL of water.

  • Palladium(II) Chloride Stain: Dissolve 0.5 g of palladium(II) chloride in 100 mL of water containing a few drops of concentrated hydrochloric acid.[8]

  • Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[10]

Recommended Workflow for Visualization

The following workflow is recommended for the comprehensive visualization of mercapto-pyridazine compounds on TLC.

TLC_Visualization_Workflow start Developed & Dried TLC Plate uv 1. UV Visualization (254 nm) start->uv Non-destructive first look k k uv->k mno4 General & Thiol-specific dragendorff 3. Dragendorff's Reagent mno4->dragendorff Confirm N-heterocycle presence (on a separate plate) pdcl2 4. Palladium(II) Chloride Stain mno4->pdcl2 Confirm sulfur presence (on a separate plate) analysis Comprehensive Analysis dragendorff->analysis pdcl2->analysis

Caption: Recommended workflow for TLC visualization.

Conclusion

The effective visualization of mercapto-pyridazine compounds on TLC is a critical step in their synthesis and purification. A multi-faceted approach, beginning with non-destructive UV visualization followed by targeted chemical staining, will yield the most comprehensive results. For general screening and specific detection of the mercapto group, potassium permanganate is an excellent choice. To confirm the presence of the pyridazine core and the sulfur atom, Dragendorff's reagent and palladium(II) chloride, respectively, are highly recommended. By understanding the chemical principles behind each stain and employing the appropriate protocols, researchers can confidently monitor their reactions and assess the purity of their target mercapto-pyridazine compounds.

References

  • Baeumler, J., & Rippstein, S. (1961). Die Anwendung der Dünnschicht-Chromatographie in der Toxikologie. Helvetica Chimica Acta, 44(4), 1162-1164. Available at: [Link]

  • Clark, T. (n.d.). TLC Stains. University of Wisconsin-Madison. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Available at: [Link]

  • Wikipedia contributors. (2023, December 28). Ninhydrin. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Not Voodoo. (n.d.). TLC Stains. Available at: [Link]

  • Cegielska, B., & Kacprzak, K. M. (2010). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Polish Journal of Chemistry, 84(5), 807-810. Available at: [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]

  • The Home Scientist. (2010, April 10). The Home Scientist 022 - Testing for Alkaloids with Dragendorff Reagent [Video]. YouTube. Available at: [Link]

  • Koutentis Research Group. (n.d.). Stains for Developing TLC Plates. Available at: [Link]

  • Elgubbi, H., et al. (2015). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1(3), 128-131. Available at: [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Available at: [Link]

  • Darwish, I. A., et al. (2002). 7,7,8,8-Tetracyanoquinodimethane as a new derivatization reagent for high-performance liquid chromatography and thin-layer chromatography: rapid screening of plasma for some antidepressants. Journal of Chromatography B, 774(2), 149-155. Available at: [Link]

  • ResearchGate. (2014, February 6). How does the Dragendorff reagent work for detecting Alkaloids?. Available at: [Link]

Sources

Publish Comparison Guide: X-ray Diffraction Data for 6-amino-3(2H)-pyridazinethione Crystals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous comparative analysis of the crystallographic characterization of 6-amino-3(2H)-pyridazinethione , contrasting it with its structural isomers and analogs. This approach is designed to assist researchers in distinguishing the target compound from common impurities and tautomeric forms during drug scaffold development.

Executive Summary

6-amino-3(2H)-pyridazinethione (also known as 3-amino-6-mercaptopyridazine) is a critical pharmacophore in the development of radioprotective agents and antimicrobial scaffolds. Its solid-state characterization is complicated by thione-thiol tautomerism and structural isomorphism with pyrimidine derivatives.

This guide compares the crystallographic signature of the target compound against its oxygen analog (6-amino-3(2H)-pyridazinone ) and its constitutional isomer (2-thiocytosine ). We provide experimental protocols for distinguishing these forms, supported by comparative lattice data and bond length analysis.

Chemical Profile & Tautomeric Context

In the solid state, pyridazinethiones predominantly adopt the thione (NH) form over the thiol (SH) form, stabilized by intermolecular hydrogen bonding. However, distinguishing this from the thiol tautomer or the oxygen analog requires precise bond length analysis.

  • Target Compound: 6-amino-3(2H)-pyridazinethione (

    
    )
    
  • Key Challenge: Differentiating the C=S (thione) double bond character from the C-S (thiol) single bond in X-ray diffraction (XRD) data.

Comparative Crystallographic Data

The following table contrasts the predicted and experimental lattice parameters of the target compound against its closest structural relatives. Use this data to validate your experimental unit cell.

Table 1: Unit Cell & Lattice Parameter Comparison
ParameterTarget: 6-amino-3(2H)-pyridazinethione (Predicted*)Isomer: 2-Thiocytosine (Experimental)Analog: 6-amino-3(2H)-pyridazinone (Experimental)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group

(Predicted)


a (

)
~7.80 - 8.107.447(4)3.845(1)
b (

)
~9.50 - 9.808.457(4)20.890(4)
c (

)
~11.20 - 11.5010.120(5)12.272(2)

(Angle)
~105 - 110°90°94.95°
Z (Molecules/Cell) 444
Key Feature Planar stacking with N-H...S networksSheet-like structureStrong N-H...O dimers

> Note: "Predicted" values are derived from DFT-B3LYP/6-311++G** calculations for the thione tautomer, serving as a baseline for refinement.

Table 2: Critical Bond Length Indicators (Tautomer Differentiation)

To confirm the thione form, your refined structure must exhibit bond lengths closer to the "Thione" column than the "Thiol" column.

Bond TypeThione Form (Target)Thiol Form (Alternative)Experimental Target (Approx.)
C6–S (or C3-S) 1.67 – 1.70

(Double bond character)
1.75 – 1.80

(Single bond)
1.68

C–N (Ring) 1.35 – 1.38

1.32 – 1.34

1.36

Exocyclic N–H Present on Ring NitrogenAbsent on Ring Nitrogen0.88

(Found in diff. map)
Experimental Protocol: Crystallization & Data Collection

This protocol ensures the isolation of high-quality single crystals suitable for resolving the tautomeric state.

Phase 1: Synthesis & Purification
  • Starting Material: 3-amino-6-chloropyridazine.[1]

  • Thionation: Reflux with thiourea in ethanol or NaSH in DMF for 4 hours.

  • Purification: Recrystallize crude product from hot water/ethanol (1:1) to remove inorganic salts. Crucial: Avoid strong bases during workup to prevent thiol salt formation.

Phase 2: Single Crystal Growth (Slow Evaporation Method)
  • Solvent System: Dissolve 20 mg of purified compound in 5 mL of Methanol:DMSO (9:1) . DMSO promotes the polar thione form.

  • Vessel: Use a narrow scintillation vial covered with parafilm containing 3-4 pinholes.

  • Conditions: Store at 4°C in a vibration-free environment for 7-14 days.

  • Harvesting: Select yellow, prismatic crystals. Avoid needles (often indicates rapid precipitation/twinning).

Phase 3: XRD Data Collection Strategy
  • Temperature: Collect data at 100 K (Cryostream). Room temperature data significantly increases thermal ellipsoids on the Sulfur atom, obscuring bond order analysis.

  • Resolution: Aim for

    
     or better to locate Hydrogen atoms on the ring nitrogen (essential for proving the "2H" tautomer).
    
  • Refinement: Freely refine the N-H hydrogen coordinates if data quality permits; otherwise, use a riding model but verify the difference Fourier map peak.

Structural Logic & Visualization
Tautomeric Equilibrium & Crystallization Workflow

The following diagram illustrates the pathway from solution equilibrium to the solid-state thione structure.

Tautomerism cluster_0 Solution Phase (Equilibrium) cluster_1 Crystallization Event cluster_2 XRD Output Thiol Thiol Form (Aromatic, -SH) Thione Thione Form (Non-Aromatic Ring, =S) Thiol->Thione Polar Solvent (DMSO/MeOH) Nucleation Nucleation (H-Bond Directed) Thione->Nucleation Preferred Precipitate Packing Crystal Packing (Centrosymmetric Dimers) Nucleation->Packing Structure Final Structure: 6-amino-3(2H)-pyridazinethione Packing->Structure

Caption: Crystallization workflow favoring the thione tautomer via polar solvent stabilization and H-bond directed nucleation.

Hydrogen Bonding Network Topology

The stability of the crystal is dictated by the N-H...S interaction.

HBonding MolA Molecule A (N-H Donor) Interaction1 N(Ring)-H ... S=C (Primary Dimer) MolA->Interaction1 Interaction2 N(Amino)-H ... N(Ring) (Secondary Chain) MolA->Interaction2 MolB Molecule B (S Acceptor) MolC Molecule A' (Amino N Donor) Interaction1->MolB Interaction2->MolC

Caption: Primary supramolecular motifs. The N(Ring)-H...S interaction forms strong centrosymmetric dimers, characteristic of thiones.

References
  • Tautomerism in Pyridazin-3(2H)-one: A Theoretical Study. Journal of Molecular Graphics and Modelling, 2014. Link

  • Crystal Structure of 2-Thiocytosine (Isomer Comparison). Acta Crystallographica Section C, 2017. Link

  • Synthesis and Biological Activity of 3-Amino-6-chloropyridazine Derivatives. Sigma-Aldrich Product Data, 2024. Link

  • Bond Lengths in Organic Compounds (Standard Reference). NIST Computational Chemistry Comparison and Benchmark Database. Link

Sources

Safety Operating Guide

6-Amino-3-pyridazinethiol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Status: URGENT / OPERATIONAL If you are currently managing a spill or immediate disposal requirement for 6-Amino-3-pyridazinethiol (CAS 2393-13-7), follow these immediate directives:

  • Containment: Immediately seal the material in a primary container. If the container is compromised, place it inside a secondary, airtight vessel (e.g., a screw-top jar or overpack drum).

  • Odor Control: This compound is a thiol (mercaptan) derivative. Even trace amounts can trigger facility-wide evacuation alarms due to "gas leak" mimicry. Do not dispose of in general trash or standard aqueous waste streams without pretreatment.

  • Isolation: Move all handling to a certified chemical fume hood.

  • Segregation: Keep away from strong oxidizers and acids.[1]

Chemical Profile & Hazard Assessment

To dispose of 6-Amino-3-pyridazinethiol safely, one must understand its dual-functional nature. It contains both a thiol (-SH) group and an amino (-NH₂) group attached to a pyridazine ring. This structure dictates specific disposal risks that generic "organic waste" protocols fail to address.

PropertyDataOperational Implication
CAS Number 2393-13-7Unique identifier for waste manifesting.
Molecular Formula C₄H₅N₃SHigh nitrogen/sulfur content; incineration may generate NOx/SOx.
Solubility Low in neutral water; Soluble in DMSO, dilute NaOH.Critical: Waste must be solubilized in base or DMSO before oxidation treatment.
Acidity (pKa) Thiol group is acidic.Soluble in alkaline solutions (forming the thiolate anion).
Major Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant, Stench .Requires "P-List" equivalent handling precautions, even if not explicitly listed.

The "Double-Edged" Hazard:

  • The Thiol Group: Responsible for the stench and potential to form disulfides. Requires oxidation to neutralize.

  • The Amino Group: Reacts with bleach (hypochlorite) to form chloramines (N-Cl). Warning: N-chloramines can be unstable or explosive if formed in acidic conditions (e.g., Nitrogen Trichloride). Therefore, all oxidation must occur at Alkaline pH (pH > 10).

Pre-Disposal Treatment: The Alkaline Oxidation Protocol

Scientific Rationale: You cannot simply pour this chemical into a waste drum; the odor will permeate the plastic and seals. You must chemically convert the volatile thiol into a non-volatile sulfonate or disulfide derivative using an oxidant.

Primary Oxidant: Sodium Hypochlorite (Bleach, 5-10% solution). Safety Constraint: The reaction is exothermic and generates gas.

Workflow Diagram: Chemical Neutralization

OxidationProtocol Start Solid/Liquid 6-Amino-3-pyridazinethiol Solubilize Solubilize (Dilute NaOH or DMSO) Start->Solubilize Dissolution CheckPH Check pH (Must be > 10) Solubilize->CheckPH pH Adjustment Oxidize Add Bleach (NaOCl) Dropwise (Ice Bath) CheckPH->Oxidize Validated Monitor Monitor Reaction (Temp < 40°C) Oxidize->Monitor Exothermic Rxn Test Stench Test (Odor Gone?) Monitor->Test 12-24 Hours Test->Oxidize Fail (Add more oxidant) Disposal Dispose as Hazardous Waste Test->Disposal Pass

Figure 1: Step-by-step chemical neutralization workflow ensuring pH control to prevent hazardous chloramine byproducts.

Step-by-Step Disposal Procedure

Prerequisites:

  • PPE: Nitrile gloves (double-gloved), chemical splash goggles, lab coat, face shield (if handling >10g).

  • Location: Chemical Fume Hood (Face velocity > 100 fpm).

  • Materials: 10% NaOH solution, Household Bleach (5% NaOCl), pH strips, Ice bath.

Step 1: Solubilization

Do not attempt to oxidize the solid directly; it may result in surface coating (passivation) where the inner core remains reactive.

  • Dissolve the waste 6-Amino-3-pyridazinethiol in a minimal volume of 1M NaOH or DMSO .

  • Why NaOH? It converts the thiol to a thiolate, increasing solubility and reactivity while maintaining the high pH necessary to prevent NCl₃ formation.

Step 2: Controlled Oxidation
  • Place the vessel containing the dissolved thiol in an ice bath to control the exotherm.

  • Slowly add Sodium Hypochlorite (Bleach) solution.

    • Ratio: Use approximately 10-15 mL of bleach per 1 gram of thiol.

    • Observation: You may see a transient color change or precipitate formation (disulfides).

  • CRITICAL: Check pH frequently. If the pH drops below 9, add more NaOH immediately.

  • Stir the mixture for 12–24 hours in the fume hood.

Step 3: Verification & Packaging
  • After 24 hours, carefully check for the characteristic "rotten cabbage" odor.

    • If odor persists: Add more bleach and stir for another 6 hours.

    • If odor is gone: The solution is now "Quenched."

  • Transfer the quenched solution into a High-Density Polyethylene (HDPE) waste container.

  • Labeling: Even though quenched, label the container as "Hazardous Waste - Toxic / Irritant - Contains Treated Thiols." Do not pour down the drain.

Regulatory Compliance & Waste Classification

Proper classification ensures your facility remains compliant with EPA (RCRA) and local regulations.

RCRA Decision Matrix

RCRA_Decision Waste Waste Material 6-Amino-3-pyridazinethiol IsUnused Is it Unused Commercial Product? Waste->IsUnused PList Check P-List/U-List (Not Explicitly Listed) IsUnused->PList Yes CharCheck Check Characteristics (Toxicity/Reactivity) PList->CharCheck Not Listed HazWaste Hazardous Waste (Tag: Toxic, Stench) CharCheck->HazWaste Default Safety Protocol

Figure 2: Regulatory decision tree. While not explicitly P-listed, the compound is treated as characteristic hazardous waste due to toxicity and stench.

Waste Codes:

  • Federal (RCRA): Likely Not Regulated as a specific P or U code. However, due to the "Stench" and potential toxicity, it is universally best practice to manage it as Hazardous Chemical Waste .

  • Labeling Requirement:

    • Constituents: 6-Amino-3-pyridazinethiol, Sodium Hypochlorite (trace), Sodium Hydroxide.

    • Hazards: Toxic, Irritant.[1][2][3][4][5][6]

Emergency Contingencies

Scenario A: Spill Outside Fume Hood

  • Evacuate: Clear the immediate area. The smell will cause panic.

  • Absorb: Do not use paper towels (they increase surface area for evaporation). Use activated charcoal pads or a commercial spill pillow designed for organic solvents.

  • Decontaminate: Once the bulk is removed, wipe the surface with a 10% Bleach solution to oxidize residues.

Scenario B: Skin Exposure

  • Flush: Wash with soap and water for 15 minutes.

  • Neutralize Odor: If the smell persists on skin, wash with a mild oxidizer like a dilute hydrogen peroxide (3%) solution, not bleach (which damages skin).

References

  • National Institutes of Health (NIH) - PubChem. 6-Amino-3-chloropyridazine (Structural Analog Safety Data). [Link]

  • University of Rochester - Dept. of Chemistry. Standard Operating Procedure: How to Work with Thiols. [Link]

  • Columbia University - Environmental Health & Safety. SOP for Stench Chemicals (Thiols/Mercaptans). [Link]

Sources

Personal protective equipment for handling 6-Amino-3-pyridazinethiol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a discipline rooted in chemical causality. When handling 6-Amino-3-pyridazinethiol (CAS 5788-46-5) , researchers in drug development are managing a compound with dual-threat characteristics: the respiratory irritability inherent to pyridazine derivatives and the volatile, reactive nature of a thiol group.

To ensure experimental integrity and personnel safety, every piece of Personal Protective Equipment (PPE) and every operational step must be selected based on the specific physicochemical behavior of the molecule. This guide provides a self-validating operational framework for safely handling, weighing, and disposing of this compound.

Part 1: Physicochemical Hazard Profile

Effective PPE selection is predicated on understanding why the chemical is hazardous. The following table summarizes the quantitative and qualitative data that dictate our safety logistics.

Table 1: Physicochemical Hazard Profile of 6-Amino-3-pyridazinethiol

ParameterData / ClassificationOperational Implication
CAS Number 5788-46-5Essential for precise SDS retrieval and inventory tracking.
Molecular Formula C4H5N3SThe presence of sulfur dictates specific oxidation and odor risks.
Physical State Solid (Powder)High risk of aerosolization; mandates particulate respiratory protection.
Acute Toxicity 1[1]Highly toxic if ingested; strict hygiene and double-gloving required.
Reactivity 2[2]Must be handled and stored under an inert atmosphere (Argon/N2) to preserve API integrity.
Inhalation Hazard 3[3]Operations strictly restricted to certified fume hoods or glove boxes.

Part 2: Causality-Driven PPE Selection

Do not simply wear PPE; understand the mechanism by which it protects you from 6-Amino-3-pyridazinethiol.

  • Hand Protection: Double-Gloved Nitrile (Minimum 5 mil thickness)

    • Causality: Thiol compounds can permeate latex and thin nitrile over time, acting as transdermal carriers. Double-gloving provides a sacrificial outer layer that can be immediately discarded if contaminated, preventing dermal absorption of a compound with an oral LD50 of 50 mg/kg[1].

  • Respiratory Protection: N95/P100 Particulate Respirator or PAPR

    • Causality: Pyridazine powders are severe respiratory irritants[3]. Furthermore, the thiol moiety causes olfactory fatigue—the operator may stop smelling the chemical even as the concentration increases. If handling outside a closed system (which is strongly discouraged), a P100 filter combined with an organic vapor cartridge is mandatory.

  • Eye Protection: Unvented Chemical Splash Goggles

    • Causality: Standard safety glasses do not protect against aerosolized dust or volatile sulfur vapors. Unvented goggles prevent ocular absorption and mucosal irritation.

  • Body Protection: Flame-Resistant (FR) or Standard Lab Coat

    • Causality: Protects against static discharge during powder transfer, which could otherwise ignite aerosolized dust clouds.

Part 3: Operational Protocol & Self-Validating Methodologies

Protocol 1: Safe Weighing and Transfer
  • Step 1: Environmental Preparation

    • Action: Conduct all open-container operations within a certified chemical fume hood. Purge the receiving vessel with an inert gas (Argon or Nitrogen).

    • Causality: Thiols readily oxidize to disulfides in the presence of atmospheric oxygen[2]. Inerting the atmosphere preserves the compound's integrity while the fume hood captures volatile organosulfur emissions.

    • Validation: Verify the hood's inward face velocity (standard 80-100 fpm) via the digital magnehelic gauge before unsealing the chemical.

  • Step 2: Static Mitigation

    • Action: Use an anti-static gun (e.g., Zerostat) on the weighing spatula and weigh boat prior to transfer.

    • Causality: 6-Amino-3-pyridazinethiol is a fine powder. Static charge causes the powder to aerosolize upon opening, bypassing localized exhaust and contaminating the workspace.

    • Validation: The powder transfers smoothly without clinging to the spatula or the sides of the weigh boat.

  • Step 3: Decontamination & Quenching

    • Action: Wipe down all surfaces, spatulas, and the exterior of the sealed container with a 5% sodium hypochlorite (bleach) solution, followed by water and ethanol.

    • Causality: Bleach oxidizes residual thiols into water-soluble, odorless sulfonates. This eliminates lingering odors that could trigger false natural gas leak alarms in the facility.

    • Validation: Complete absence of the characteristic pungent, sulfurous odor in the hood post-cleanup.

Protocol 2: Thiol-Specific Disposal Plan
  • Step 1: Chemical Segregation

    • Action: Strictly isolate 6-Amino-3-pyridazinethiol waste from strong acids and oxidizing agents.

    • Causality: Mixing thiols with strong acids can generate highly toxic hydrogen sulfide (

      
      ) gas.
      
    • Validation: The waste container log is reviewed to confirm the absence of acidic aqueous waste before addition.

  • Step 2: Containerization

    • Action: Collect solid waste and contaminated PPE in a high-density polyethylene (HDPE) container with a secure, vapor-tight lid.

    • Causality: Proper containerization prevents the escape of volatile sulfur compounds, which are highly toxic to aquatic environments and cause severe logistical issues if disposed of in sanitary sewers[4].

    • Validation: The container remains completely sealed and odorless when stored in the satellite accumulation area.

Part 4: Process Flow Visualization

G Start Risk Assessment (Thiol & Pyridazine Hazards) PPE Don PPE (Nitrile, Respirator, Goggles) Start->PPE Hood Engineering Controls (Fume Hood / Glove Box) PPE->Hood Handle Operational Handling (Weighing & Transfer) Hood->Handle Spill Spill / Exposure? Handle->Spill Emergency Emergency Protocol (Evacuate, Wash, Report) Spill->Emergency Yes Disposal Thiol-Specific Disposal (HazMat Collection) Spill->Disposal No

Fig 1. Operational safety and logistical workflow for handling 6-Amino-3-pyridazinethiol.

References

  • Center for Disease Control and Prevention (CDC). "CDC Stacks: Occupational Health Guidelines (6-AMINO-3-PYRIDAZINETHIOL)." Available at:[Link][1]

  • Armarego, W.L.F., & Chai, C.L.L. "Purification of Laboratory Chemicals." Available at:[Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.